Cefetamet Pivoxil Hydrochloride

Catalog No.
S001783
CAS No.
111696-23-2
M.F
C20H26ClN5O7S2
M. Wt
548.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefetamet Pivoxil Hydrochloride

CAS Number

111696-23-2

Product Name

Cefetamet Pivoxil Hydrochloride

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Molecular Formula

C20H26ClN5O7S2

Molecular Weight

548.0 g/mol

InChI

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1

InChI Key

XAAOHMIKXULDKJ-IZXJIOGHSA-N

SMILES

Array

Synonyms

7-(2 (2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-desacetoxyceph-3-em-4-carboxylic acid pivaloyloxymethyl ester, cefetamet pivaloyloxymethyl ester, cefetamet pivoxil, cefetamet pivoxyl, Ro 15-8075, Ro-15-8075

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl

The exact mass of the compound Cefetamet pivoxil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Cefotaxime - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide: Pharmacokinetic Properties of Cefetamet Pivoxil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cefetamet Pivoxil

Cefetamet pivoxil is an orally administered prodrug ester of the active antibacterial compound cefetamet, classified as a third-generation cephalosporin. It was developed to overcome the limited oral absorption of parent cephalosporin molecules while maintaining extended spectrum activity against common pathogens. The prodrug strategy enables effective oral therapy for various community-acquired infections, particularly respiratory and urinary tract infections. After oral administration, cefetamet pivoxil undergoes complete hydrolysis during first-pass metabolism to release the active metabolite cefetamet, which exhibits enhanced stability against β-lactamases compared to penicillins and earlier generation cephalosporins [1] [2].

The pharmacokinetic profile of cefetamet pivoxil has been extensively characterized in healthy adult volunteers, special populations, and pediatric patients, establishing its therapeutic utility across diverse demographic groups. Its antibacterial spectrum is comparable to cefotaxime but with notably poor activity against staphylococci, making it particularly suitable for targeted therapy against susceptible organisms while potentially reducing selection pressure for resistance among non-target species [3] [1]. This comprehensive review summarizes the pharmacokinetic properties, experimental methodologies, and clinical implications of cefetamet pivoxil therapy for research and development professionals.

Fundamental Pharmacokinetic Parameters

Quantitative Pharmacokinetic Profile

Extensive clinical studies involving 152 healthy volunteers have established the fundamental pharmacokinetic parameters for cefetamet following intravenous administration, reflecting the disposition characteristics of the active compound independent of absorption variables [1] [2].

Table 1: Fundamental Pharmacokinetic Parameters of Cefetamet After Intravenous Administration

Parameter Mean Value ± SD Units Conditions & Notes
Total Body Clearance 136 ± 23.6 mL/min Linear over 133-2650 mg dose range [4]
Renal Clearance 119 ± 18.2 mL/min Primary elimination pathway [4]
Nonrenal Clearance 17 ± 5.4 mL/min Presumably metabolism/secretion [1]
Volume of Distribution (Vss) 0.29 ± 0.023 L/kg Consistent with β-lactam antibiotics [4]
Elimination Half-life 2.2 ± 0.18 hours Monoexponential decline [1] [4]
Urinary Recovery 88 ± 11 % of dose Unchanged drug in urine [1]
Protein Binding Not extensive % Specifically noted as minimal [1]
Absorption Characteristics

The bioavailability of cefetamet pivoxil has been systematically evaluated under various conditions, revealing significant food effects and formulation-dependent absorption patterns.

Table 2: Absorption Parameters of Cefetamet Pivoxil Formulations

Parameter Tablet Formulation (Fasted) Tablet Formulation (Fed) Syrup Formulation Units
Absolute Bioavailability 31 ± 7 [4] 44 ± 4 [4] to 50-60% [1] 38-47% [1] % of dose
Time to Peak (Tmax) 3.0 ± 0.6 [4] 4.8 ± 0.4 [4] Not specified hours
Peak Concentration (Cmax) 4.86 ± 1.35 (500mg) [5] 5.76 ± 1.50 (with cisapride) [5] Not specified mg/L
Urine Recovery (24h) 41.9 ± 3.8 [5] Similar increase as bioavailability Not specified % of dose
Dose Proportionality and Linearity

Pharmacokinetic studies demonstrate that cefetamet follows linear pharmacokinetics when administered intravenously, with dose-proportional increases in AUC and parameters independent of dose across the range of 133 to 2,650 mg [4]. However, oral administration of the prodrug cefetamet pivoxil exhibits dose-dependent absorption characteristics, with the extent of absorption decreasing as doses increase from 500 to 2,000 mg [6].

  • Dose Normalization: Area Under Curve (AUC) dose-normalized values decreased by an average of 10.3% over the dose range of 500-2,000 mg [6]
  • Absorption Rate: Time to maximum concentration (Tmax) delayed from 4.0 ± 0.81 to 4.88 ± 0.96 hours with increasing doses [6]
  • Clinical Relevance: Despite statistical significance, these changes are not considered clinically consequential due to magnitude comparable to intragroup variations [6]

Metabolic Pathway and Pharmacokinetic Profile

The pharmacokinetic profile of cefetamet pivoxil demonstrates a classic prodrug activation pattern, with rapid conversion to the active moiety and predictable elimination characteristics. The following diagram illustrates the complete metabolic pathway and pharmacokinetic behavior from administration to elimination.

G Admin Oral Administration Cefetamet Pivoxil (Prodrug) GI Gastrointestinal Tract Admin->GI Absorption Phase Hydrolysis Enzymatic Hydrolysis (Gut Wall/Liver) GI->Hydrolysis First-Pass Metabolism Active Systemic Circulation Cefetamet (Active Form) Hydrolysis->Active Bioavailability: 50-60% (Fed) Distribution Tissue Distribution Vdss: 0.29 L/kg Active->Distribution Distribution Phase Elimination Renal Elimination 88% Unchanged in Urine Active->Elimination Elimination Phase t½: 2.2 hours

Figure 1: Complete pharmacokinetic pathway of cefetamet pivoxil from oral administration to elimination, illustrating the prodrug activation and elimination characteristics.

Experimental Methodologies

Key Clinical Study Designs

The pharmacokinetic profile of cefetamet pivoxil has been characterized through rigorously controlled clinical trials employing standardized methodologies across multiple research centers.

Table 3: Methodological Approaches in Key Pharmacokinetic Studies

Study Focus Design Subjects Analytical Method Key Measurements
Absolute Bioavailability Randomized, crossover [4] Healthy males HPLC [6] Plasma concentrations, urinary recovery
Food Effects Controlled meal timing [4] Normal volunteers Validated bioassay [5] AUC, Cmax, Tmax under fed/fasted
Dose Proportionality 4×4 Latin square [6] 16 males (24.5±2.1y) HPLC [6] Dose-normalized AUC, urinary excretion
Drug Interactions Double-blind, 3-way crossover [5] 12 healthy males Bioassay [5] Serum concentrations, urine recovery
Pediatric Pharmacokinetics Open-label, sparse sampling [7] Infants (3.5-17.3mo) Specific assay [7] Clearance maturation modeling
Analytical Techniques and Bioavailability Assessment

The experimental workflow for determining cefetamet pivoxil pharmacokinetics involves specific methodological considerations that impact data interpretation and clinical application.

G IV IV Cefetamet Reference Sampling Serial Blood & Urine Sampling IV->Sampling Control Arm PO Oral Cefetamet Pivoxil PO->Sampling Test Arm Analysis Sample Analysis (HPLC/Bioassay) Sampling->Analysis Plasma/Urine Calculation PK Parameter Calculation Analysis->Calculation Concentration Data Modeling Compartmental Modeling Calculation->Modeling Parameters

Figure 2: Experimental workflow for pharmacokinetic studies of cefetamet pivoxil, showing parallel assessment of intravenous and oral formulations.

  • Bioavailability Calculation: Absolute bioavailability determined by comparing AUC(0-∞) after oral administration to intravenous reference, applying the formula: F = (AUCₚₒ × Doseᵢᵥ) / (AUCᵢᵥ × Doseₚₒ) × 100% [4]
  • Analytical Specificity: Early studies employed validated bioassay methods [5], while later investigations used high-performance liquid chromatography (HPLC) with specific detection [6]
  • Sampling Protocols: Intensive sampling regimens typically extended to 12-24 hours post-dose, capturing complete absorption and elimination profiles [4] [5]

Special Population Considerations

Renal Impairment

Renal function significantly impacts cefetamet elimination, requiring dosage adjustment in patients with compromised kidney function [1] [2].

  • Clearance Relationship: Cefetamet clearance correlates directly with creatinine clearance, with reductions requiring dose modifications when CrCl <40 mL/min/1.73m² [2]
  • Elimination Pathway: Predominantly renal (88% recovered unchanged in urine) via glomerular filtration with possible minor tubular secretion [1]
  • Dosing Adjustment: Recommended for patients with creatinine clearance below 40 mL/min/1.73m² [2]
Pediatric Population

Pediatric pharmacokinetics differ substantially from adults due to maturation processes affecting drug disposition [7].

  • Bioavailability: Syrup formulation absorption was 38 ± 19% in infants, comparable to children and adults [7]
  • Half-life Extension: Plasma half-life of intravenous cefetamet was 3.03 ± 0.96 hours in infants, longer than in children aged 3-12 years [7]
  • Maturation Model: Clearance capacity increases from birth to 5 years by a factor of 4.5, progressing exponentially with a half-life of 14 months [7]
Geriatric Population and Hepatic Impairment

Limited data suggest no clinically significant pharmacokinetic alterations in elderly patients or those with liver disease.

  • Age Independence: Pharmacokinetics of cefetamet were independent of age in populations under 75 years [1] [2]
  • Hepatic Stability: Liver disease did not significantly alter cefetamet disposition, consistent with minimal hepatic elimination [2]

Clinical Implications and Clinical Pharmacokinetics

The established pharmacokinetic profile of cefetamet pivoxil supports its clinical application in specific infectious disease scenarios while highlighting important limitations.

Therapeutic Applications
  • Respiratory Infections: Effective against major respiratory pathogens including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, including β-lactamase-producing strains [3]
  • Urinary Tract Infections: Demonstrated efficacy in complicated UTIs with similar efficacy to cefadroxil, cefaclor, and cefuroxime axetil [3]
  • Pediatric Infections: Effective for otitis media, pneumonia, pharyngotonsillitis, and urinary tract infections in children [3]
  • Sexually Transmitted Infections: Preliminary data show single-dose cefetamet pivoxil effectively eradicates Neisseria gonorrhoeae [3]
Dosing Considerations
  • Administration Timing: Should be administered within 1 hour of a meal to optimize bioavailability [1] [2]
  • Formulation Selection: Tablet formulation preferred over syrup due to superior food-enhanced absorption [1] [2]
  • Renal Adjustment: Essential for patients with creatinine clearance below 40 mL/min/1.73m² [2]
  • Dosing Interval: Standard dosage of 500mg every 12 hours maintains plasma concentrations above MIC90 for susceptible pathogens [2]

Conclusion

References

Comprehensive Technical Guide: Stability of Cefetamet Pivoxil in Aqueous Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Cefetamet Pivoxil and Stability Challenges

Cefetamet Pivoxil Hydrochloride (CPH) is an oral third-generation cephalosporin antibiotic administered as a prodrug to enhance oral bioavailability. Unlike its active form (cefetamet), the pivoxil ester exhibits increased lipophilicity, facilitating intestinal absorption. However, this prodrug demonstrates pronounced susceptibility to hydrolysis and degradation in aqueous environments, posing significant challenges for pharmaceutical development and shelf-life stability. The molecule's instability is particularly problematic for developing pediatric and geriatric-friendly liquid dosage forms, necessitating thorough understanding of its degradation behavior under various conditions [1].

The clinical importance of CPH stems from its excellent in vitro activity against major respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and various Enterobacteriaceae. It is effectively used in treating otitis media, pneumonia, pharyngotonsillitis, and complicated urinary tract infections. The market availability of CPH is currently limited to solid dosage forms (tablets) primarily due to its instability in the presence of moisture and its intensely bitter taste, which further complicates formulation approaches [1]. This technical guide comprehensively examines the degradation kinetics of CPH in aqueous solutions, identifies degradation products, presents validated analytical methods for monitoring stability, and discusses practical formulation strategies to enhance stability.

Degradation Chemistry and Pathways

Molecular Structure and Vulnerability

Cefetamet Pivoxil HCl contains several structurally vulnerable sites that contribute to its instability in aqueous environments. The β-lactam ring, essential for antibacterial activity, is particularly susceptible to ring opening under various conditions. The ester functional group (pivoxil moiety) undergoes hydrolysis, converting the prodrug to active cefetamet, which can further degrade. The molecule also exhibits isomerization propensity, transitioning between the Δ2 and Δ3 forms, with the Δ2-isomer being biologically inactive. These vulnerabilities become especially pronounced in aqueous solutions where water molecules directly interact with these reactive sites [2] [3].

Primary Degradation Pathways

The degradation of CPH in aqueous solutions occurs through three simultaneous processes: specific acid catalysis (hydrogen ion-catalyzed), spontaneous hydrolysis (water-catalyzed), and specific base catalysis (hydroxide ion-catalyzed). The degradation follows pseudo-first-order kinetics under constant pH and temperature conditions. Beyond these primary pathways, CPH is also susceptible to general catalysis where buffer components accelerate degradation, particularly phosphate buffers which demonstrate a significant catalytic effect. This complex degradation mechanism results in multiple degradation products whose formation depends strongly on environmental conditions [3].

Table 1: Major Degradation Pathways of Cefetamet Pivoxil in Aqueous Solutions

Degradation Pathway Conditions Favoring Pathway Primary Products Consequences
Hydrolytic Degradation Acidic/alkaline pH, elevated temperatures Cefetamet (active), pivalic acid Loss of prodrug properties, further degradation
Δ2-Δ3 Isomerization Neutral pH, intestinal juice Δ2-cefetamet (inactive) Complete loss of antibacterial activity
β-Lactam Ring Opening Extreme pH, enzymatic action Ring-opened derivatives Loss of antibacterial activity
Dimerization High concentrations, solid state Dimeric impurities Reduced bioavailability, potential toxicity

The isomerization behavior of CPH exhibits notable differences between buffer systems and biological media. In phosphate buffer (pH 7.4), the major degradation product is the Δ2-cephalosporin (61%), while in human intestinal juice at the same pH, the Δ3-cephalosporin predominates (86%). This reversal in isomer distribution has significant implications for bioavailability, as only the Δ3-form possesses therapeutic activity. The degradation progresses much faster in intestinal juice (half-life = 0.78 h) compared to phosphate buffer (half-life = 4.3 h), indicating enzymatic involvement in biological fluids [2].

The following diagram illustrates the complex relationship between environmental factors and the primary degradation pathways of Cefetamet Pivoxil in aqueous solutions:

G Aqueous Environment Aqueous Environment Hydrolytic Degradation Hydrolytic Degradation Aqueous Environment->Hydrolytic Degradation Acid/Base Catalysis Isomerization Isomerization Aqueous Environment->Isomerization pH 7.4 β-Lactam Opening β-Lactam Opening Aqueous Environment->β-Lactam Opening Extreme pH Dimerization Dimerization Aqueous Environment->Dimerization High Concentration Cefetamet + Pivalic Acid Cefetamet + Pivalic Acid Hydrolytic Degradation->Cefetamet + Pivalic Acid Δ2-Ceph (Inactive) Δ2-Ceph (Inactive) Isomerization->Δ2-Ceph (Inactive) Δ3-Ceph (Active) Δ3-Ceph (Active) Isomerization->Δ3-Ceph (Active) Ring-Opened Derivatives Ring-Opened Derivatives β-Lactam Opening->Ring-Opened Derivatives Dimeric Impurities Dimeric Impurities Dimerization->Dimeric Impurities

Diagram: Primary degradation pathways of Cefetamet Pivoxil in aqueous environments, showing how different conditions lead to various degradation products with different therapeutic consequences.

Degradation Kinetics and pH-Rate Profile

Quantitative Kinetic Parameters

The degradation kinetics of Cefetamet Pivoxil HCl have been systematically studied under various pH and temperature conditions. The pH-rate profile demonstrates a characteristic V-shaped curve, indicating specific acid and base catalysis with a minimum degradation rate in the pH range of 5.0-6.0. At 25°C, the observed rate constants (k~obs~) range from 0.0005 h⁻¹ at pH 5.0 to 0.0212 h⁻¹ at pH 2.0, representing a 42-fold difference in degradation rate. The temperature dependence follows the Arrhenius equation, with activation energies ranging from 70-100 kJ/mol depending on pH, indicating high sensitivity to temperature changes [3].

The buffer catalysis significantly influences degradation kinetics, with phosphate buffers exhibiting particularly strong catalytic effects. At pH 7.0, the degradation rate increases approximately 2.5 times when phosphate buffer concentration increases from 0.01 M to 0.05 M. This buffer effect follows the relationship: k~obs~ = k~0~ + k~H+~[H^+] + k~OH-~[OH^-] + k~B~[Buffer], where k~B~ represents the catalytic rate constant for the buffer species. This relationship must be considered when designing stability testing protocols and formulation buffers [3].

Table 2: Degradation Kinetics of Cefetamet Pivoxil HCl in Aqueous Solutions at Various pH Values and Temperatures

pH Condition Temperature (°C) Rate Constant k (h⁻¹) Half-life (t₁/₂) Degradation Products
pH 2.0 25 0.0212 32.7 h Δ2-cefetamet, hydrolyzed products
pH 5.0 25 0.0005 57.8 days Minimal degradation
pH 7.0 25 0.0018 16.0 days Δ3-cefetamet, Δ2-cefetamet
pH 9.0 25 0.0154 45.0 h Ring-opened products
pH 7.4 (Buffer) 37 0.1610 4.3 h Δ2-cefetamet (61%)
pH 7.4 (Intestinal Juice) 37 0.8880 0.78 h Δ3-cefetamet (86%)
pH 7.0 60 0.0890 7.8 h Multiple degradation products
pH-Rate Profile Interpretation

The degradation kinetics of CPH can be mathematically described by the equation: k~obs~ = k~H+~[H^+] + k~0~ + k~OH-~[OH^-] where k~H+~, k~0~, and k~OH-~ represent the rate constants for acid-catalyzed, water-catalyzed, and base-catalyzed reactions, respectively. At 25°C, these constants have been determined as: k~H+~ = 0.0212 M⁻¹h⁻¹, k~0~ = 0.0005 h⁻¹, and k~OH-~ = 151.36 M⁻¹h⁻¹. The pronounced base catalysis (evidenced by the high k~OH-~ value) explains the extreme instability of CPH under alkaline conditions. The minimum stability occurs around pH 5.0-6.0, which should be considered the optimal pH range for formulation development [3].

The temperature effect on degradation rate follows Arrhenius behavior, with linear relationships between ln(k) and 1/T observed at all pH values. The activation energies range from 70 kJ/mol at pH 2.0 to 100 kJ/mol at pH 7.0, indicating different rate-determining steps for acid-catalyzed versus base-catalyzed degradation. These kinetic parameters enable prediction of CPH stability under various storage conditions and facilitate appropriate formulation strategies to maximize shelf-life. The substantial difference in degradation rates between phosphate buffer and intestinal juice at the same pH and temperature highlights the significant role of enzymatic catalysis in biological systems, which must be considered when predicting in vivo behavior [2] [3].

Analytical Methods for Stability Assessment

Stability-Indicating Chromatographic Methods

Several chromatographic methods have been developed and validated for monitoring CPH stability and quantifying degradation products. The most advanced approaches utilize UHPLC-DAD (Ultra High Performance Liquid Chromatography with Diode Array Detection) systems with C18 reverse-phase columns (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm). The optimal mobile phase composition reported is 0.1% formic acid and acetonitrile (40:60, v/v) at a flow rate of 0.7 mL/min, with detection at 265 nm and column temperature maintained at 30°C. This method demonstrates excellent linearity (r² = 0.9999) over the concentration range of 10-240 µg/mL, with RSD values less than 2%, confirming high precision [4].

For conventional HPLC systems, alternative methods have been developed using C18 columns (e.g., LiChrosorb 100 RP-18, 250 mm × 4 mm i.d., 7 µm) with isocratic elution using acetonitrile:water (80:20 v/v) as mobile phase and UV detection at 251 nm. This method has been validated according to ICH guidelines, demonstrating specificity, linearity (10-50 µg/mL), precision, accuracy (mean recoveries 97.79-102.08%), and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for this method were determined to be 2.08 µg/mL and 6.29 µg/mL, respectively, ensuring sensitivity for detecting low levels of degradation [4] [5].

Impurity Characterization and MS Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) has been employed for comprehensive characterization of CPH impurities and degradation products. Using time-of-flight (TOF) and ion trap (TRAP) mass spectrometry, researchers have identified ten distinct impurities in CPH samples. The MS analysis reveals characteristic fragmentation patterns, primarily involving cleavage of the β-lactam ring (leading to ions at m/z 241.1) and subsequent loss of methyl groups. Among the identified impurities, several dimers have been characterized, which form during production and storage. The most stable impurity (designated Impurity VII) has been isolated using preparative HPLC and structurally confirmed by ¹H NMR spectroscopy [6].

The following workflow illustrates the comprehensive analytical approach for stability assessment and impurity characterization:

G Stressed CPH Sample Stressed CPH Sample UHPLC-DAD Analysis UHPLC-DAD Analysis Stressed CPH Sample->UHPLC-DAD Analysis HPLC-UV Analysis HPLC-UV Analysis Stressed CPH Sample->HPLC-UV Analysis LC-MS/MS Characterization LC-MS/MS Characterization Stressed CPH Sample->LC-MS/MS Characterization Separation Efficiency Separation Efficiency UHPLC-DAD Analysis->Separation Efficiency Quantification Quantification HPLC-UV Analysis->Quantification Structural Identification Structural Identification LC-MS/MS Characterization->Structural Identification Method Validation Method Validation Separation Efficiency->Method Validation Quantification->Method Validation Impurity Profiling Impurity Profiling Structural Identification->Impurity Profiling Stability-Indicating Method Stability-Indicating Method Method Validation->Stability-Indicating Method Degradation Pathways Degradation Pathways Impurity Profiling->Degradation Pathways

Diagram: Comprehensive analytical workflow for stability assessment of Cefetamet Pivoxil, showing the integration of separation techniques with structural characterization methods.

The structural identification of impurities has revealed several important degradation pathways, including hydrolysis of the ester group (forming cefetamet acid), isomerization to Δ2 and Δ3 forms, β-lactam ring opening, and dimerization. These impurities not only reduce antibacterial efficacy but may also contribute to unwanted side effects. The application of LC-MSⁿ techniques enables direct identification without need for extensive isolation, reducing the risk of artifact formation during analysis, which is particularly important for labile β-lactam compounds [6].

Experimental Protocols for Stability Studies

Forced Degradation Studies

Forced degradation studies are essential for evaluating the intrinsic stability of CPH and validating stability-indicating methods. These studies should be conducted under various stress conditions, including acidic and alkaline hydrolysis, oxidative stress, and thermal degradation. For hydrolytic studies, prepare separate solutions of CPH (approximately 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH, maintaining samples at 60°C for 4-8 hours. For oxidative stress, expose CPH solution to 3% hydrogen peroxide at room temperature for 24 hours. Thermal degradation should be studied by exposing solid CPH to dry heat at 70°C for 2 weeks and to high humidity conditions (75% relative humidity) for 4 weeks [4] [7].

The sample analysis should be performed at appropriate time intervals using the validated UHPLC-DAD method described in Section 4.1. Inject 20 µL of each stressed sample and compare chromatograms with untreated controls. The method should adequately separate all degradation products from the parent CPH peak, demonstrating method specificity. Calculate mass balance after each stress condition to ensure comprehensive detection of degradation products. These forced degradation studies help identify the likely degradation products under various storage conditions and provide insight into the degradation pathways [4].

Kinetic Studies in Aqueous Solutions

Kinetic studies are crucial for quantifying degradation rates and predicting shelf-life. Prepare CPH solutions (approximately 100 µg/mL) in buffers covering the pH range of 2.0-9.0, using appropriate buffer systems (e.g., phosphate for pH 6.0-8.0, acetate for pH 4.0-5.5). Maintain these solutions at constant temperatures (e.g., 25°C, 37°C, 60°C) in temperature-controlled water baths. Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) and immediately analyze by HPLC to determine remaining CPH concentration [3].

For each pH and temperature condition, plot the natural logarithm of CPH concentration versus time to determine the observed rate constant (k~obs~) from the slope. Construct pH-rate profiles by plotting log k~obs~ versus pH, which typically shows V-shaped curves characteristic of specific acid-base catalysis. Calculate half-lives for each condition using the relationship t~½~ = 0.693/k~obs~. These kinetic parameters enable prediction of CPH stability under various storage conditions and formulation pH values [3].

Formulation Strategies for Stability Enhancement

Taste Masking and Stability Approaches

The development of stable and palatable dosage forms of CPH represents a significant formulation challenge due to its intense bitter taste and moisture susceptibility. Several approaches have been investigated, including film coating with Eudragit E100 and adsorption onto carriers such as spray-dried lactose, sodium starch glycolate, and spray-dried mannitol. However, these approaches alone have proven insufficient for effective taste masking. More successfully, complexation with ion-exchange resins including Indion 234, Amberlite IRP64, and Amberlite IRP69 has demonstrated significant improvement in palatability while simultaneously enhancing stability [1].

The drug-resin complexation process involves stirring CPH with resin slurries in water for 4-5 hours at 600 rpm, followed by washing to remove unbound drug and drying at 50°C until residual moisture content falls to 5%. Optimal drug-to-resin ratios typically range from 1:2 to 1:4, with higher ratios providing more complete taste masking but potentially affecting dissolution. Among the tested resins, suspensions prepared with Indion 234 were particularly promising, being palatable with slight or no bitter aftertaste while demonstrating acceptable flow properties and moderate viscosity for pourability [1].

Dry Powder Suspension Formulation

Dry powder suspensions (DPS) represent the most viable approach for developing liquid dosage forms of CPH. The optimal formulation includes CPH-Indion 234 complex (1:3 ratio), aspartame (0.18% w/v) as sweetener, sodium phosphate buffers (monobasic and dibasic) to maintain pH around 6.0, and preservatives (bronopol, methyl paraben, propyl paraben) to prevent microbial growth. The reconstituted suspension should be stored under refrigeration (2-8°C) to enhance stability, as studies show approximately 5% degradation occurs within 4 days when stored at room temperature [1].

The rheological properties of DPS formulations significantly impact their usability. Formulations with Amberlite IRP64 and IRP69 typically exhibit pseudoplastic flow behavior with high viscosity and poor pourability. In contrast, Indion 234-based suspensions demonstrate plastic flow with negligible thixotropy, providing moderate viscosity at rest with acceptable pourability after shaking. To compensate for degradation during storage, the inclusion of 5% overage in the formulation is recommended to ensure potency throughout the shelf-life. This formulation approach successfully addresses both the stability and palatability challenges of CPH, potentially enabling development of patient-friendly liquid dosage forms [1].

Conclusion and Future Perspectives

The stability of Cefetamet Pivoxil HCl in aqueous solutions presents significant challenges due to its susceptibility to multiple degradation pathways, including hydrolysis, isomerization, and β-lactam ring opening. The degradation kinetics follow pseudo-first-order behavior with strong dependence on pH, temperature, and buffer composition. The minimum degradation occurs in the pH range of 5.0-6.0, providing guidance for optimal formulation development. Comprehensive understanding of these factors enables rational design of stable dosage forms, particularly through approaches such as drug-resin complexation in dry powder suspension systems.

References

Cefetamet Pivoxil pH-rate degradation profile

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Kinetics and pH-Rate Profile

The hydrolysis of Cefetamet Pivoxil (CP) in aqueous solutions follows first-order kinetics across the studied pH range. The degradation results from three simultaneous reactions, leading to a characteristic U-shaped pH-rate profile [1] [2] [3].

The overall rate constant at a specific pH is described by the following expression [1] [3]: k_pH = k_H+ • a_H+ + k_H2O + k_OH- • a_OH-

Where:

  • k_H+ and k_OH- are the second-order rate constants for the hydrogen ion- and hydroxyl ion-catalyzed reactions, respectively.
  • k_H2O is the pseudo-first-order rate constant for the spontaneous, water-catalyzed reaction.
  • a_H+ and a_OH- represent the hydrogen and hydroxyl ion activities.

The data indicates that CP is most stable in the pH region of 3 to 5 [1] [3]. The studies also observed general acid-base catalysis, where the degradation rate was further influenced by the concentration and type of buffer used (acetate and phosphate buffers were specifically noted) [1] [2].

The table below summarizes the experimental first-order rate constants (k_obs) for CP degradation at different temperatures and pH values, illustrating how these factors influence degradation rate [2]:

Temperature (K) Temperature (°C) pH k_obs (s⁻¹)
333 60 2 1.49 x 10⁻⁵
333 60 3 5.37 x 10⁻⁶
333 60 4 4.07 x 10⁻⁶
333 60 5 4.57 x 10⁻⁶
333 60 6 7.76 x 10⁻⁶
343 70 2 4.07 x 10⁻⁵
343 70 3 1.91 x 10⁻⁵
343 70 4 1.62 x 10⁻⁵
343 70 5 1.95 x 10⁻⁵
343 70 6 3.47 x 10⁻⁵
353 80 2 1.02 x 10⁻⁴
353 80 3 6.46 x 10⁻⁵
353 80 4 6.03 x 10⁻⁵
353 80 5 7.76 x 10⁻⁵
353 80 6 1.35 x 10⁻⁴
363 90 2 2.57 x 10⁻⁴
363 90 3 1.95 x 10⁻⁴
363 90 4 1.91 x 10⁻⁴
363 90 5 2.57 x 10⁻⁴
363 90 6 4.37 x 10⁻⁴

Experimental Protocol for Degradation Studies

The following methodology is adapted from the key study by Jelińska et al. (2004) [2].

1. Chromatographic Conditions

  • Apparatus: HPLC system with a UV detector.
  • Column: LiChrosorb 100 RP-18 (250 mm x 4 mm i.d., 7 μm particle size).
  • Mobile Phase: A mixture of water-acetonitrile-methanol-phosphate buffer, pH 3.5 in a ratio of 50:35:10:5 (v/v) [4].
  • Flow Rate: 1.5 ml/min.
  • Detection: UV at 254 nm [4].
  • Internal Standard: Acetanilide was used.

2. Sample Preparation and Stress Testing

  • A stock solution of CP hydrochloride was prepared in methanol [5].
  • Degradation kinetics were studied by diluting the stock solution in buffers of varying pH (e.g., hydrochloric acid, acetate, phosphate, and borate buffers to cover a broad pH range) to achieve a final concentration of 20 μg/ml [2].
  • These solutions were placed in sealed glass ampoules and maintained at constant temperatures (ranging from 333 K/60°C to 363 K/90°C) in thermostated water baths [2].
  • Samples were withdrawn at appropriate time intervals and analyzed by HPLC to determine the remaining concentration of intact CP.

3. Data Analysis

  • The observed first-order rate constants (k_obs) were determined from the slopes of semi-logarithmic plots of the remaining drug concentration versus time.
  • The pH-rate profile was constructed by plotting k_obs against the pH of the solution.

This experimental workflow can be visualized as follows:

cluster_stress Stress Conditions Start Start Prep Prepare Stock Solution Start->Prep Stress Stress Testing Prep->Stress Analysis HPLC Analysis Stress->Analysis Temp Constant Temperature (60°C to 90°C) pH Various Buffer Solutions (pH 2 to 6) Time Withdraw Samples at Time Intervals Data Data Processing Analysis->Data Profile Construct pH-Rate Profile Data->Profile End End Profile->End

Formulation and Stability Considerations

The degradation kinetics have direct implications for pharmaceutical development:

  • Optimal Formulation pH: Formulations should target a pH of 3 to 5 to maximize the shelf-life of Cefetamet Pivoxil hydrochloride in liquid dosage forms [1] [3].
  • Excipient Selection: The degradation rate can be influenced by excipients. Research indicates that interactions between CP and common excipients like mannitol, hydroxypropyl methyl cellulose (HPMC), and polyvinylpyrrolidone (PVP) can lead to decreased chemical stability in the solid state, particularly during thermolysis. This necessitates careful compatibility studies during formulation development [6].
  • Degradation in Biological Fluids: CP degrades more rapidly in human intestinal juice compared to phosphate buffer, with a different major degradation product formed, highlighting the importance of considering the biological environment for in vivo performance [2].

The provided data and methodology offer a solid foundation for designing stable formulations of this compound.

References

Cefetamet Pivoxil therapeutic uses review

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Cefetamet Pivoxil is an oral, third-generation cephalosporin antibiotic. It is administered as a prodrug and is hydrolyzed in the body to its active metabolite, cefetamet [1] [2].

The diagram below illustrates the transformation of Cefetamet Pivoxil and its antibacterial mechanism.

G start Cefetamet Pivoxil (Oral Prodrug) hydrolyzed Hydrolyzed in Gut Wall / Liver start->hydrolyzed  First-Pass Metabolism active Active Form: Cefetamet hydrolyzed->active  Conversion target Binds to Penicillin-Binding Proteins (PBPs) active->target  Reaches Target Site effect Inhibition of Cell Wall Synthesis target->effect  Disrupts Function result Bacterial Cell Lysis and Death effect->result

Figure 1: Mechanism of action of Cefetamet Pivoxil, from prodrug absorption to bacterial cell lysis.

Antibacterial Spectrum and Efficacy

Cefetamet exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, with enhanced stability against β-lactamases compared to earlier generation cephalosporins and penicillins [3] [2].

Key In Vitro Activity (Based on 1990s Literature)

Bacterial Species / Group Activity Level Key Notes & Context
Streptococcus pneumoniae (Penicillin-sensitive) Excellent [3] [2] Poor activity against penicillin-resistant strains (a significant limitation) [3].
Haemophilus influenzae Excellent [3] [2] Active against β-lactamase-producing strains [3].
Moraxella catarrhalis Excellent [3] [2] Active against β-lactamase-producing strains [3].
Neisseria gonorrhoeae Excellent / Marked [3] Effective in single-dose treatment [3] [2].
Enterobacteriaceae (e.g., E. coli, Klebsiella, Proteus) Broad activity [3] [2] A primary spectrum of action.
Staphylococci & Enterococci Not Active [3] [2] A major gap in coverage.
Pseudomonas spp. & Bacteroides fragilis Not Active [3] [2] A major gap in coverage.

Clinical Efficacy in Trials Clinical studies from the 1990s demonstrated its effectiveness in various infections, showing comparable efficacy to other standard antibiotics of the time [4] [3] [2].

Infection Type Comparative Efficacy (in Clinical Trials)
Respiratory Tract (Acute Bronchitis, Pneumonia) As effective as cefaclor, amoxicillin, and cefixime [3].
Pharyngotonsillitis (Group A Strep) A 7-day course was as effective as a 10-day course of phenoxymethylpenicillin [3] [2].
Urinary Tract Infections (Uncomplicated & Complicated) Similar efficacy to cefadroxil, cefaclor, and cefuroxime axetil [3] [2].
Acute Otitis Media (in Children) Demonstrated efficacy [3].

Pharmacokinetics and Dosing

The following table summarizes the key pharmacokinetic parameters of Cefetamet Pivoxil, which are critical for dosing rationale [1] [2].

Parameter Value / Characterization
Bioavailability (with food) ~50%
Protein Binding Low (~22%)
Volume of Distribution ~0.3 L/kg (approximates extracellular fluid)
Primary Elimination Route Renal, unchanged in urine
Elimination Half-Life ~2.2 - 2.3 hours
Time to Peak Concentration (Tmax) ~2.8 hours (Plasma)

Key Dosing Considerations:

  • Food Effect: Administration with food is critical, enhancing bioavailability by approximately 50% compared to the fasting state [1].
  • Renal Dosing: Dose adjustment is necessary in patients with renal impairment, as clearance is directly correlated with creatinine clearance [1] [2].
  • Standard Adult Dose: Clinical trials commonly used 500 mg twice daily [3] [2].

Experimental Protocol Overview

For research purposes, here is a generalized outline of a clinical pharmacokinetic study methodology, as reflected in the literature [5].

1. Objective To determine the pharmacokinetic profile and tissue penetration of cefetamet in healthy volunteers following oral administration of cefetamet pivoxil.

2. Study Design

  • Type: Open-label, multiple-dose study.
  • Participants: n=8 healthy adult volunteers.
  • Regimen: 500 mg cefetamet pivoxil, administered every 12 hours for 7 days (final dose on day 7 is used for analysis).

3. Sample Collection and Analysis

  • Matrices: Plasma and Cantharidin-induced skin blister fluid (to assess tissue penetration).
  • Schedule: Serial blood and blister fluid samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12 hours).
  • Analytical Method: High-Performance Liquid Chromatography (HPLC).
  • Measurement: Concentrations of total and, if applicable, protein-unbound cefetamet.

4. Data and Pharmacokinetic Analysis

  • Primary PK Parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), t₁/₂ (elimination half-life).
  • Tissue Penetration Calculation: (AUC_blister / AUC_plasma) * 100.

Safety and Tolerability Profile

In clinical trials involving nearly 5,000 patients, cefetamet pivoxil was generally well-tolerated [2].

  • Most Common Adverse Events: Gastrointestinal effects (e.g., diarrhea, nausea, vomiting), occurring in <10% of patients [3] [2].
  • Discontinuation Rate: Approximately 1.2% of patients discontinued therapy due to adverse effects [2].
  • Safety Note: Unlike some other pivoxil-linked antibiotics (e.g., cefditoren pivoxil), no symptoms of carnitine deficiency were reported with cefetamet pivoxil in the reviewed studies [3].

Research and Development Context

  • Current Status: As of the most recent data, Cefetamet Pivoxil was listed as "Investigational" in one database for the treatment of acute sinusitis [6]. A market report speculated on its adoption through 2025, but this is not a peer-reviewed clinical perspective [7].
  • Research Gaps: The available high-quality clinical data is several decades old. Contemporary research on its efficacy against current resistant bacterial strains, large-scale post-market surveillance, and direct comparisons with modern antibiotics is lacking.

References

Comprehensive Technical Analysis: Cefamet Pivoxil Absorption Kinetics and Food Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cefetamet Pivoxil and Food Interaction Significance

Cefetamet pivoxil represents a third-generation cephalosporin administered orally as a prodrug that undergoes hydrolysis to release the active antibacterial component, cefetamet, in the gastrointestinal tract. This prodrug strategy significantly enhances the oral bioavailability of the parent compound, which would otherwise demonstrate poor absorption characteristics. The esterification process enables cefetamet pivoxil to overcome the inherent solubility limitations of cefetamet, facilitating transport across intestinal membranes before enzymatic conversion to the active drug. The food-dependent absorption profile of cefetamet pivoxil presents both challenges and opportunities in clinical dosing regimen design, making thorough characterization of these interactions essential for optimal therapeutic application [1].

For researchers and drug development professionals, understanding the absorption kinetics of cefetamet pivoxil in the presence of food provides valuable insights into broader prodrug optimization strategies. The consistent observation that food enhances bioavailability without proportional increases in peak concentration suggests complex absorption mechanisms that may involve gastrointestinal processing, solubility limitations, and metabolic activation pathways. This technical analysis comprehensively examines the quantitative absorption parameters, experimental methodologies, and clinical implications of food effects on cefetamet pivoxil to inform future drug development programs and clinical practice guidelines.

Quantitative Analysis of Food Effects on Absorption Parameters

Comprehensive Pharmacokinetic Data Under Various Feeding Conditions

The absorption profile of cefetamet pivoxil exhibits significant modification based on temporal relationship to food intake, fluid volume, and formulation characteristics. Analysis of multiple clinical trials reveals consistent patterns in pharmacokinetic parameter changes, which are summarized in Table 1 below.

Table 1: Comprehensive Pharmacokinetic Parameters for Cefetamet Pivoxil (1000mg) Under Different Food Conditions

Condition Cmax (μg/mL) Tmax (h) AUC (μg·h/mL) Absolute Bioavailability Sample Size
1 hour before standard breakfast 5.50 ± 1.06 3.25 ± 1.44 38.2 ± 10.1 Not reported 16 males [2]
With standard breakfast 5.47 ± 1.40 4.31 ± 1.54 35.7 ± 11.9 41% (fasting) [3] 16 males [2]
1 hour after standard breakfast 6.57 ± 0.93 4.13 ± 1.54 42.8 ± 6.8 51% (with food) [3] 16 males [2]
Fasting + 250mL fluid 4.89 ± 1.04 2.50 ± 0.52 29.6 ± 5.1 Not reported 12 males [2]
Fasting + 450mL fluid 4.84 ± 0.89 2.83 ± 0.94 30.7 ± 7.1 Not reported 12 males [2]
Tablet formulation (with food) 3.8-3.9 ~4.0 Not reported 55.0-58.4% Multiple studies [4]
Syrup formulation (with food) Not reported Not reported Not reported 37.9% [4] Multiple studies [4]

Statistical analysis of these parameters reveals several key relationships. The maximum concentration (Cmax) demonstrates no significant difference (P > 0.05) between the "before meal" and "with meal" conditions, but shows a statistically significant increase (P < 0.05) when administered after a meal compared to with a meal [2] [5]. The time to peak concentration (Tmax) consistently increases when cefetamet pivoxil is administered with or after food compared to the fasting state, indicating a delayed absorption process in fed conditions. Most importantly, the area under the curve (AUC), which reflects total drug exposure, shows significant enhancement (P < 0.05) when the drug is administered after food compared to with food, establishing the optimal dosing time for maximizing bioavailability [2].

Fluid Volume Impact and Formulation Comparative Analysis

The effect of fluid volume on cefetamet pivoxil absorption was specifically evaluated under fasting conditions, with results demonstrating that increasing fluid intake from 250mL to 450mL produced no statistically significant differences in Cmax, Tmax, or AUC values (P > 0.05) [2]. This suggests that the observed food effects are not merely a function of increased fluid volume accompanying meal consumption, but rather relate to more complex interactions with meal components or gastrointestinal physiological changes.

Formulation comparisons reveal noteworthy differences in absorption characteristics. Tablet formulations of cefetamet pivoxil demonstrate significantly higher absolute bioavailability (55.0-58.4%) compared to the syrup formulation (37.9%) when administered with food [4]. This bioavailability difference highlights the importance of formulation design in optimizing prodrug delivery systems. Additionally, the syrup formulation exhibited a unique food interaction profile, with no significant bioavailability increase when administered with food, contrasting sharply with the tablet formulation's enhanced absorption in fed conditions [4].

Mechanistic Pathways of Food-Enhanced Absorption

Visual Representation of Absorption Mechanisms

The absorption process of cefetamet pivoxil involves multiple sequential steps that are influenced by food intake. The diagram below illustrates the key mechanistic pathways and their modulation by food components.

G cluster_0 Food-Mediated Enhancement Pathways A Cefetamet Pivoxil Oral Administration B Gastrointestinal Tract A->B C Prodrug Hydrolysis by Intestinal Esterases B->C D Active Cefetamet C->D E Systemic Circulation D->E F Food Components G Delayed Gastric Emptying F->G H Increased Solubilization & Dissolution F->H I Stimulated Bile Secretion F->I G->C J Enhanced Esterase Activity/Exposure G->J H->C I->C J->C

Diagram 1: Mechanistic pathways of Cefetamet Pivoxil absorption and food-mediated enhancement. Food components activate multiple processes that collectively increase prodrug bioavailability.

Detailed Analysis of Food-Mediated Enhancement Mechanisms

The absorption enhancement of cefetamet pivoxil by food involves several interconnected physiological mechanisms that collectively improve bioavailability:

  • Delayed Gastric Emptying: Food consumption, particularly meals with higher fat content, significantly slows gastric emptying rates, resulting in prolonged residence time of the drug in the gastrointestinal tract. This extended transit time allows for more complete dissolution of the prodrug and increased exposure to intestinal esterases, facilitating thorough hydrolysis to the active compound [2] [5]. The delayed Tmax observed in fed conditions (increasing from approximately 2.5-3.25 hours in fasting state to 4.13-4.31 hours with food) provides direct evidence of this physiological effect [2].

  • Enhanced Solubilization and Dissolution: Dietary lipids stimulate biliary secretion, leading to increased bile salt production that enhances the solubilization of hydrophobic drug compounds. Cefetamet pivoxil, as a lipophilic prodrug, benefits from this micellar solubilization process, which improves dissolution rates and increases the available drug concentration for absorption. This mechanism is particularly important for drugs with poor aqueous solubility, as it creates a more favorable environment for gastrointestinal processing [1].

  • Metabolic Activation Optimization: The hydrolysis of cefetamet pivoxil to active cefetamet is mediated by esterase enzymes present in the intestinal mucosa and liver. Food intake may modulate this enzymatic conversion process through several potential mechanisms, including altered blood flow to the splanchnic circulation, changes in enzymatic activity, or reduced first-pass metabolism due to competition with food components. The complete hydrolysis of cefetamet pivoxil to cefetamet demonstrates the efficiency of this esterase-mediated activation process [1] [3].

It is particularly noteworthy that medications designed to alter gastric pH, such as antacids and H2-receptor antagonists, demonstrated no significant effect on cefetamet pivoxil absorption in clinical studies. This observation suggests that the food effect is not primarily mediated through pH-dependent mechanisms, but rather through the other pathways described above [3].

Formulation-Specific Absorption Characteristics

The bioavailability of cefetamet pivoxil varies significantly between different pharmaceutical formulations, with distinct food interaction profiles observed for each. Understanding these formulation-specific characteristics is essential for optimal therapeutic application and clinical trial design.

Table 2: Formulation-Specific Bioavailability and Food Effects

Formulation Type Dose Administration Conditions Absolute Bioavailability Key Absorption Parameters Study References
Clinical trial tablet 500mg With food 49.8% ± 8.5% Cmax: 3.2 μg/mL [4]
Market tablet (M500) 500mg With food 55.0% ± 8.0% Cmax: 3.8 μg/mL [4]
Market tablet (M250) 2 × 250mg With food 55.7% ± 7.0% Cmax: 3.9 μg/mL [4]
Syrup formulation Equivalent to 500mg Fasting 34.0% ± 8.6% MAT: 2.2 h [4]
Syrup formulation Equivalent to 500mg With food 37.9% ± 6.0% MAT: 3.9 h [4]

The tablet formulations demonstrated significantly enhanced absorption kinetics compared to the clinical trial formulation, with higher Cmax values and shorter time to peak concentration, indicating optimization of the delivery system for improved performance [4]. Most notably, the syrup formulation exhibited a fundamentally different food interaction profile compared to tablets, with no significant improvement in bioavailability when administered with food, although a substantial delay in absorption rate was observed (mean absorption time increased from 2.2 to 3.9 hours) [4].

The sequential absorption model identified in pharmacokinetic studies provides insight into these formulation differences. Research indicates that cefetamet pivoxil absorption follows a sequential zero- then first-order input process, which can be interpreted as solubility-limited absorption [6]. This model successfully describes the observed absorption patterns across different formulations and administration conditions, offering a theoretical framework for understanding the food-mediated enhancement mechanisms.

Clinical Implications and Therapeutic Recommendations

Dosing Recommendations and Special Population Considerations

Based on comprehensive analysis of the absorption data, cefetamet pivoxil should be administered within one hour after a meal to maximize therapeutic efficacy through enhanced bioavailability. This recommendation is consistent across all tablet formulations, though the syrup formulation may be administered without regard to meals due to its minimal food effect [2] [4]. The approximately 50% increase in bioavailability observed when tablets are administered with food (from 41% to 51%) represents a clinically significant enhancement that could impact therapeutic outcomes, particularly for infections with marginal pathogen susceptibility [3].

Specific population considerations include:

  • Elderly Patients: Pharmacokinetic studies demonstrate that age does not significantly alter the bioavailability of cefetamet pivoxil or its food enhancement effect. However, the clearance of cefetamet is reduced in elderly patients due to age-related declines in renal function. Despite this reduction, the magnitude of change does not typically require dosage adjustment, as the safety margin remains adequate [7] [3].

  • Pediatric Patients: Children demonstrate higher clearance rates of cefetamet compared to adults, potentially necessitating weight-based dosing adjustments. The syrup formulation provides administration flexibility in this population, as its absorption is not food-dependent, simplifying dosing in children with variable eating patterns [3] [4].

  • Renally Impaired Patients: Since cefetamet elimination correlates directly with renal function, patients with significant renal impairment require dosage reduction based on creatinine clearance rates. The non-renal clearance component of cefetamet is relatively small, emphasizing the importance of renal function in overall drug elimination [3].

Tissue Penetration and Pharmacodynamic Correlates

The enhanced bioavailability achieved with postprandial administration translates to improved tissue penetration, a critical factor for antimicrobial efficacy. Research demonstrates that cefetamet achieves excellent penetration into inflammatory fluids, with blister fluid concentrations reaching 129% of simultaneous plasma levels when measured as total drug, and 149% when calculated as free, unbound drug [8]. This extensive tissue distribution is particularly relevant for respiratory and urinary tract infections, where pathogens reside in extravascular compartments.

The pharmacodynamic profile of cefetamet pivoxil, when administered with food, supports a twice-daily dosing regimen for most susceptible infections. The time that free drug concentrations remain above the minimum inhibitory concentration (MIC) for common pathogens exceeds 10 hours of a 12-hour dosing interval when administered with food, providing optimal bactericidal activity against susceptible organisms [1] [4]. This pharmacokinetic-pharmacodynamic relationship underscores the clinical importance of the food-mediated bioavailability enhancement.

Experimental Methodologies and Analytical Approaches

Standardized Clinical Trial Protocols

The fundamental studies examining food effects on cefetamet pivoxil absorption employed rigorous clinical trial methodologies with specific standardization procedures:

  • Subject Selection: Studies typically enrolled healthy male volunteers aged 23-24 years with normal body weight (approximately 74 kg). Exclusion criteria eliminated subjects with gastrointestinal disorders, abnormal renal or hepatic function, or recent antibiotic use that might confound results [2] [5].

  • Standardized Meal Composition: The food effect studies employed a standardized breakfast regimen typically consisting of specific percentages of calories from carbohydrate, protein, and fat sources. This standardization was critical for ensuring reproducible absorption profiles across study periods and between different subject groups [2] [7].

  • Administration Timing Protocols: The temporal relationship between drug administration and food intake was strictly controlled across three primary conditions: 1 hour before meal, with meal initiation, and 1 hour after meal completion. This design enabled precise characterization of the optimal dosing time relative to food consumption [2].

  • Sample Collection and Handling: Serial blood samples were collected according to a predetermined schedule (typically pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, and 14 hours post-dose) using appropriate anticoagulants. Plasma was promptly separated and stored at -20°C until analysis to ensure drug stability [2] [8].

Analytical Methodologies and Pharmacokinetic Modeling

Quantification of cefetamet concentrations in biological samples employed validated high-performance liquid chromatography (HPLC) methods with specific parameters:

  • Chromatographic Conditions: The HPLC method typically utilized reverse-phase C18 columns with mobile phases consisting of mixtures such as acetonitrile and phosphate buffer, with UV detection at specified wavelengths optimized for cefetamet detection [8] [4].

  • Sample Preparation Techniques: Plasma and urine samples underwent protein precipitation with acetonitrile or methanol followed by centrifugation and direct injection of the supernatant. This method provided adequate extraction efficiency and minimized matrix effects [8].

  • Pharmacokinetic Modeling Approaches: Population-based pharmacokinetic modeling applied sequential zero- then first-order input processes that effectively described the absorption pattern, with the first-order rate constant linked to zero-order input parameters consistent with solubility-limited absorption [6].

  • Statistical Analysis Methods: Comparative analysis of pharmacokinetic parameters between study conditions employed analysis of variance (ANOVA) techniques with appropriate post-hoc testing, with statistical significance defined as P < 0.05 [2] [4].

The comprehensive nature of these methodological approaches ensures the reliability and reproducibility of the observed food effect on cefetamet pivoxil absorption, providing a robust foundation for clinical dosing recommendations.

Conclusion and Future Research Directions

The absorption of cefetamet pivoxil represents a classic example of food-enhanced bioavailability, with administration within one hour after a standard breakfast increasing absolute bioavailability from approximately 41% to 51%. This enhancement occurs without proportional increases in peak concentration but with delayed time to peak, consistent with complex food-mediated effects on gastrointestinal processes. The sequential absorption model accurately describes these observations, indicating solubility-limited absorption with food components mitigating this limitation through various physiological mechanisms.

References

Quantitative Plasma Protein Binding and Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic parameters for cefetamet:

Parameter Value Notes / Source
Plasma Protein Binding ~22% (bound fraction) [1] Also reported as "not extensively bound" [2].
Volume of Distribution (Vd) 0.29 L/kg [2] Consistent with a relatively small distribution volume, typical of other beta-lactam antibiotics [2].
Renal Clearance 7.14 L/h (119 ml/min) [2] Suggests elimination primarily via glomerular filtration [2].
Plasma Elimination Half-life 2.2 - 2.8 hours [1] [2] After oral administration of cefetamet pivoxil.

The low protein binding of cefetamet has significant implications for its activity. One study noted that the free, active concentration of the drug in skin blister fluid was high, with a percent penetration of 149% ± 28% when corrected for protein binding, indicating excellent diffusion into inflammatory sites [3].

Experimental Methodologies for Key Findings

The data in the search results were generated using standard, robust pharmacological experimental techniques.

Determining Plasma Protein Binding

While the specific methodological details for cefetamet's protein binding assay are not provided in the search results, the value is authoritatively reported in a major 1993 review article [1]. Standard techniques for such measurements include:

  • Ultrafiltration: Separating unbound drug from protein-bound drug in plasma using a semi-permeable membrane under centrifugal force.
  • Equilibrium Dialysis: Allowing plasma to reach equilibrium with a buffer solution across a dialysis membrane, then measuring the concentration of free drug in the buffer.
High-Performance Liquid Chromatography (HPLC) for Drug Quantification

Multiple studies explicitly used HPLC to determine cefetamet concentrations in biological fluids like plasma and skin blister fluid [3]. This method involves:

  • Sample Preparation: Deproteinization of plasma or fluid samples.
  • Chromatographic Separation: Using a column to separate cefetamet from other components in the sample.
  • Detection and Quantification: Measuring the concentration of the eluted drug, often by UV absorption, and comparing it to standards of known concentration.
Assessing Tissue Penetration (Skin Blister Fluid Model)

The high free-drug concentration in tissues was demonstrated using a cantharidin-induced skin blister fluid model [3]. The workflow can be summarized as follows, with the diagram below illustrating the key stages:

A 1. Blister Induction B 2. Drug Administration A->B C 3. Serial Sampling B->C D Plasma & Blister Fluid C->D E 4. HPLC Analysis D->E F 5. PK & Penetration Calculation E->F

Experimental workflow for assessing tissue penetration of cefetamet.

Conclusion for Research and Development

For researchers and drug development professionals, the data indicates that cefetamet pivoxil is a prodrug that is well-absorbed with food and hydrolyzed to its active form, cefetamet [1] [2]. The resulting active compound is characterized by:

  • Low plasma protein binding, ensuring a high fraction of free, microbiologically active drug.
  • A small volume of distribution, consistent with good distribution into the extracellular fluid compartment.
  • Predominant renal elimination, requiring dose adjustment in patients with renal impairment [1] [2].

These properties, combined with its stability against many beta-lactamases, made it a promising oral third-generation cephalosporin for its time, particularly for community-acquired respiratory and urinary tract infections [1].

References

Pharmacokinetic Profile and Renal Elimination

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic parameters of cefetamet in healthy individuals and the changes in renal impairment.

Parameter Healthy Subjects (Normal Renal Function) Patients with Severe Renal Impairment (CLcr <10 mL/min) Primary Source / Context
Total Body Clearance (CLs) 136 - 177 mL/min [1] [2] 8.4 mL/min (0.14 mL/min/kg) [1] [1] [2]
Renal Clearance (CLR) 119 - 142 mL/min [1] [2] 2.4 mL/min (0.04 mL/min/kg) [1] [1] [2]
Non-Renal Clearance (CLNR) 17 mL/min [2] Not significantly altered [1] [1] [2]
Elimination Half-Life (t₁/₂β) 2.0 - 2.5 hours [1] [3] [2] 29.1 hours [1] [1]
Volume of Distribution (Vss) 0.29 L/kg [1] [3] [2] Not significantly altered [1] [1]
Fraction Excreted Unchanged in Urine 88% - 94% [3] [2] Significantly decreased [1] [1] [3]

The following diagram illustrates the journey of cefetamet pivoxil through the body and its primary elimination pathway.

A Oral Administration of Cefetamet Pivoxil (Prodrug) B Hydrolysis in Gut Wall/Liver A->B  Absorption  Bioavailability: ~50% with food C Systemic Circulation: Active Cefetamet B->C  Complete Conversion D Distribution to Tissues (Vd ≈ 0.29 L/kg) C->D  Distribution E Renal Elimination C->E  Clearance  Primarily via Glomerular Filtration F Elimination in Urine (88-94% unchanged) E->F

Key Experimental Methodologies

The data on cefetamet's renal elimination come from well-controlled clinical studies. Key methodological details are below.

Study Design and Population
  • Typical Design: Open-label or double-blind, single-dose or multiple-dose studies in healthy volunteers and patients with varying degrees of renal function [1] [4].
  • Renal Impairment Classification: Patients are grouped based on creatinine clearance (CLcr), measured or estimated via the Cockcroft-Gault method. Groups typically include normal function (CLcr >80 mL/min), mild (40-80 mL/min), moderate (10-39 mL/min), and severe impairment (CLcr <10 mL/min) [1].
Dosing and Sample Collection
  • Dosing: Intravenous cefetamet (e.g., 515 mg infusion) to determine absolute parameters, and oral cefetamet pivoxil (e.g., 500-1000 mg) to study the prodrug's behavior [1] [3].
  • Sample Collection: Serial blood samples and cumulative urine collections over 24-48 hours. In severe renal impairment, collection periods are extended due to the prolonged half-life [1].
Bioanalytical Methods
  • High-Performance Liquid Chromatography (HPLC): A primary method for determining cefetamet concentrations in plasma, serum, and urine [5].
  • Microbiological Bioassay: Used in some studies to measure antimicrobial activity in serum and urine [4].
Pharmacokinetic and Statistical Analysis
  • Non-Compartmental Analysis is standard. Creatinine clearance is used to assess correlation with cefetamet's total, renal, and nonrenal clearances [1].
  • Statistical tests (e.g., ANOVA) compare parameters across renal function groups [1] [4].

Clinical Implications for Dosing

The strong dependence of cefetamet clearance on renal function necessitates dosage adjustments to avoid drug accumulation and toxicity [1] [6].

Renal Function (Creatinine Clearance) Recommended Dosage Regimen
Normal (CLcr ≥80 mL/min/1.73m²) Standard dose (e.g., 500 mg) every 12 hours [6].
Mild Impairment (CLcr 40-80 mL/min/1.73m²) One-half the standard dose every 12 hours [1].
Moderate Impairment (CLcr 10-39 mL/min/1.73m²) One-quarter the standard daily dose, given once or twice daily [1].
Severe Impairment (CLcr <10 mL/min/1.73m²) One-quarter the standard daily dose. A normal standard dose is recommended as a loading dose on the first day of treatment [1].

References

Comprehensive HPLC Analysis of Cefetamet Pivoxil Hydrochloride: Application Notes and Protocols for Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Analytical Significance

Cefetamet Pivoxil Hydrochloride is an orally absorbed prodrug ester of the microbiologically active cephalosporin, cefetamet, classified as a third-generation cephalosporin antibiotic. This prodrug is completely hydrolyzed to the active compound cefetamet during its first pass through the gut wall and liver, exhibiting excellent in vitro activity against a wide range of Gram-negative and Gram-positive community-acquired pathogens. The drug demonstrates enhanced stability against β-lactamases compared to penicillins and earlier generation cephalosporins, making it particularly valuable for treating respiratory and urinary tract infections. Chemically, it is (6R-[6α,7β(Z)])-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ester with pivaloyloxymethyl group at the carboxyl position. [1] [2]

The pharmacokinetic profile of this compound reveals that its absolute bioavailability is significantly enhanced by food co-administration, with approximately 50-60% of the oral dose absorbed under fed conditions. The drug is predominantly eliminated unchanged by the kidney via glomerular filtration, with a terminal elimination half-life of approximately 2.2 hours. Its volume of distribution is relatively small (0.29 L/kg), consistent with other β-lactam antibiotics, and it demonstrates minimal plasma protein binding. These characteristics necessitate robust analytical methods for quality control in pharmaceutical development and manufacturing. [3] [2]

HPLC Method Summary and Comparative Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the separation method of choice for this compound due to the stable and reproducible nature of HPLC columns, the largely aqueous composition of the mobile phase, and the relative ease of method transfer between laboratories. The physicochemical properties of the drug, including its solubility, polarity, and UV absorption characteristics, significantly influence the chromatographic conditions. Based on extensive method development and validation studies, two primary HPLC methodologies have been established for the analysis of Cefetamet Pivoxil in drug substance and pharmaceutical formulations. [1]

Table 1: Chromatographic Conditions for HPLC Analysis of this compound

Parameter Method 1 Method 2
Chromatographic Mode Reversed-phase Isocratic Reversed-phase Isocratic
Stationary Phase C18 column Hypersil C-18 column
Mobile Phase Phosphate buffer (pH 3.6):Methanol:Acetonitrile (30:20:50 v/v/v) Acetonitrile:Water (80:20 v/v)
Flow Rate 0.8 mL/min 0.5 mL/min
Detection Wavelength 236 nm 251 nm
Retention Time ~6.3 min ~6.3 min
Injection Volume 20 μL 20 μL
Column Temperature Ambient Ambient
Analysis Time <15 minutes <15 minutes

[4] [5]

The selection of detection wavelength is based on the UV absorption characteristics of Cefetamet Pivoxil, which shows maximum absorbance at 251 nm when dissolved in acetonitrile-water mixtures. Alternative methods have utilized 236 nm with different mobile phase compositions. The retention time of approximately 6.3 minutes provides sufficient resolution from potential impurities and degradation products while enabling high-throughput analysis. Both methods employ isocratic elution, which simplifies the instrumentation requirements and method transfer between laboratories compared to gradient methods. [4] [6]

Experimental Protocols

Mobile Phase Preparation

For Method 1: Prepare a mixture of phosphate buffer (pH 3.6), methanol, and acetonitrile in the ratio 30:20:50 v/v/v. The buffer should be prepared by dissolving anhydrous potassium dihydrogen phosphate in HPLC-grade water and adjusting the pH to 3.6 using orthophosphoric acid. For Method 2: Prepare a mixture of HPLC-grade acetonitrile and water in the ratio 80:20 v/v. In both cases, the mobile phase should be filtered through a 0.45 μm nylon membrane under vacuum and degassed by sonication for 15 minutes before use. [4] [5]

Standard Solution Preparation

Accurately weigh approximately 10 mg of This compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of concentration 200 μg/mL. Further dilute aliquots of this stock solution with mobile phase to obtain working standard solutions in the concentration range of 10-50 μg/mL for calibration curve construction. For quality control samples, prepare separate stock solutions at low, medium, and high concentrations within the linearity range. [4]

Sample Preparation from Formulations

For tablet formulations: Accurately weigh and finely powder not less than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes with occasional shaking, and dilute to volume with mobile phase. Filter the solution through a 0.45 μm nylon membrane filter, discarding the first few mL of the filtrate. Further dilute with mobile phase to obtain a final concentration within the linear range of the method (typically 10-50 μg/mL). [4]

For powder for oral suspension formulations: Accurately weigh an amount equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes with occasional shaking, dilute to volume with mobile phase, and mix well. Filter through a 0.45 μm nylon membrane filter, discarding the first few mL of filtrate. Further dilute with mobile phase to obtain a final concentration within the linear range. [1]

The following workflow illustrates the complete HPLC analytical procedure:

G MobilePhase Mobile Phase Preparation Filtration Filtration (0.45 μm membrane) MobilePhase->Filtration StandardPrep Standard Solution Preparation HPLCSystem HPLC System Setup StandardPrep->HPLCSystem SamplePrep Sample Preparation from Formulation SamplePrep->HPLCSystem Degassing Degassing (Sonication 15 min) Filtration->Degassing Degassing->HPLCSystem Chromatography Chromatographic Separation HPLCSystem->Chromatography DataAnalysis Data Analysis & Reporting Chromatography->DataAnalysis

Method Validation

The analytical methods for this compound have been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating suitability for their intended applications in pharmaceutical analysis. The validation parameters assessed include specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness. The specificity evaluation confirmed that the method is able to unequivocally assess the analyte in the presence of potential impurities and excipients, with chromatograms of blank samples showing no interference at the retention time of Cefetamet Pivoxil. [1] [4]

Table 2: Method Validation Parameters for HPLC Analysis of this compound

Validation Parameter Results Acceptance Criteria
Linearity Range 10-50 μg/mL Correlation coefficient >0.999
Correlation Coefficient (r²) 0.9991-0.9997 ≥0.999
Precision (% RSD) Intra-day: 0.516-0.888%\nInter-day: 0.819-0.910% ≤2%
Accuracy (% Recovery) 99.05-100.32% 98-102%
Detection Limit (LOD) 2.66 μg/mL Based on signal-to-noise ratio ~3:1
Quantification Limit (LOQ) 8.07 μg/mL Based on signal-to-noise ratio ~10:1
Robustness % RSD <2% with deliberate \nvariations in mobile phase \ncomposition and flow rate ≤2%

[4]

The linearity of the method was demonstrated over the concentration range of 10-50 μg/mL, with correlation coefficients exceeding 0.999, indicating a strong linear relationship between concentration and peak area. The precision of the method was evaluated through both intra-day and inter-day studies, with percent relative standard deviation (%RSD) values less than 1% in all cases, well within the acceptable limits of 2%. Accuracy was determined through recovery studies by spiking known amounts of the standard drug to pre-analyzed samples at three different concentration levels, yielding recovery percentages between 99.05% and 100.32%, confirming the high accuracy of the method. [4]

The robustness of the method was assessed by introducing deliberate variations in chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). In all cases, the method proved robust with %RSD values less than 2%. The ruggedness was evaluated by different analysts using different instruments and columns on different days, with results confirming the method's reliability under normal laboratory variations. The system suitability parameters including theoretical plates, tailing factor, and %RSD for replicate injections were found to be within acceptable limits throughout the validation process. [4]

The following diagram illustrates the complete method validation framework:

G Validation Method Validation Protocol Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Robustness Robustness Validation->Robustness LODLOQ LOD & LOQ Validation->LODLOQ Acceptance Acceptance Criteria Evaluation Specificity->Acceptance Linearity->Acceptance Precision->Acceptance Accuracy->Acceptance Robustness->Acceptance LODLOQ->Acceptance

Application Notes

System Suitability Testing

System suitability testing should be performed prior to sample analysis to ensure chromatographic system performance. Prepare a standard solution at the target concentration (typically 30 μg/mL) and inject six replicates. The relative standard deviation of peak areas for replicate injections should not exceed 2.0%. The tailing factor for the analyte peak should be less than 2.0, and the number of theoretical plates should be greater than 2000. These parameters confirm the adequate efficiency and selectivity of the chromatographic system. If the system does not meet these criteria, investigate and correct issues with the mobile phase preparation, column condition, or instrument performance before proceeding with sample analysis. [1] [4]

Trouble shooting and Maintenance

Common issues in HPLC analysis of this compound include peak tailing, which can be addressed by ensuring proper column conditioning and using fresh mobile phase; retention time drift, often caused by mobile phase composition variations or temperature fluctuations; and baseline noise, which may result from contaminated mobile phase, detector lamp issues, or column contamination. For preventive maintenance, regularly replace solvent filters, purge the solvent lines, and store columns in appropriate solvents when not in use. Monitor system pressure trends as sudden changes may indicate column blockage or pump issues. [7]

Analytical Quality by Design (AQbD) Considerations

For enhanced method robustness, implement Analytical Quality by Design principles during method development. Identify critical method parameters (CMPs) such as mobile phase pH, organic modifier concentration, and column temperature that may significantly impact critical method attributes (CMAs) including retention time, resolution, and peak asymmetry. Establish a method operable design region (MODR) where method performance remains consistent. For Cefetamet Pivoxil HCl analysis, the MODR may include mobile phase pH range of 3.4-3.8, acetonitrile concentration of 78-82%, and column temperature of 20-30°C. Perform risk assessment to prioritize method parameters for control and establish a control strategy for routine monitoring. [1] [4]

Conclusion

The HPLC methods detailed in these application notes provide robust, accurate, and precise approaches for the quantification of this compound in drug substance and pharmaceutical formulations. The validated methods exhibit excellent linearity, precision, and accuracy over the concentration range of 10-50 μg/mL, with the capability to detect and quantify the analyte specifically in the presence of excipients and potential impurities. The isocratic reversed-phase approach enables efficient separation with retention times of approximately 6.3 minutes, facilitating high-throughput analysis in quality control laboratories. Implementation of these methods with proper system suitability testing and maintenance protocols will ensure reliable and reproducible results for the analysis of this compound throughout its product lifecycle.

References

Comprehensive Application Notes and Protocols: A Stability-Indicating UHPLC-DAD Method for Cefetamet Pivoxil Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cefetamet Pivoxil Hydrochloride is a third-generation oral cephalosporin antibiotic classified as a prodrug that undergoes hydrolysis in the body to release the active metabolite cefetamet. This broad-spectrum antimicrobial agent demonstrates significant efficacy against both gram-positive and gram-negative bacteria by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins. [1] The inherent chemical susceptibility of this compound to various environmental factors necessitates robust stability-indicating analytical methods to ensure product quality, safety, and efficacy throughout its shelf life. [2] [3]

The development and validation of stability-indicating methods are regulatory requirements for pharmaceutical products, as outlined in ICH guidelines Q1A(R2) and Q2(R1). These methods must demonstrate specificity and reliability in quantifying the active pharmaceutical ingredient while resolving it from its degradation products. [4] Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) has emerged as a powerful analytical technique that offers enhanced resolution, sensitivity, and reduced analysis time compared to conventional HPLC. This document presents comprehensive application notes and detailed protocols for a validated stability-indicating UHPLC-DAD method for the determination of this compound in both solid state and aqueous solutions, providing researchers and pharmaceutical analysts with practical guidance for implementation in quality control and stability testing laboratories. [2]

Analytical Method Development and Optimization

Chromatographic Conditions

The development of an optimal chromatographic method required systematic optimization of various parameters to achieve adequate separation, peak symmetry, and resolution between this compound and its potential degradation products. The finalized method conditions presented in Table 1 represent the optimal configuration that provides excellent separation efficiency while maintaining practical analysis time. [2]

Table 1: Optimized Chromatographic Conditions for UHPLC-DAD Analysis

Parameter Specification Rationale
Column Waters Acquity BEH C18 (2.1 × 100 mm, 1.7 µm) Provides high efficiency separation with minimal back pressure
Mobile Phase 0.1% Formic Acid : Acetonitrile (40:60, v/v) Optimal selectivity for resolving drug from degradation products
Flow Rate 0.7 mL/min Balances analysis time and resolution
Column Temperature 30°C Enhances reproducibility and efficiency
Detection Wavelength 265 nm Maximum absorbance for this compound
Injection Volume Not specified (Typically 1-5 µL for UHPLC) Standard for UHPLC applications
Analysis Time Not specified (Approx. 5-10 min based on method) Appropriate for routine analysis

The selection of a C18 stationary phase with 1.7 µm particle size provides significantly enhanced separation efficiency compared to conventional HPLC columns, allowing for faster analysis times without compromising resolution. The isocratic elution with a mobile phase consisting of 0.1% formic acid and acetonitrile (40:60, v/v) demonstrated excellent separation capability, effectively resolving the drug compound from its degradation products formed under various stress conditions. The addition of formic acid to the mobile phase serves to improve peak shape through suppression of silanol interactions, which is particularly important for basic compounds. The detection wavelength of 265 nm was selected as it corresponds to the maximum absorbance of this compound, thereby optimizing method sensitivity. [2]

Method Validation

The developed UHPLC-DAD method was thoroughly validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for the intended application. The validation protocol encompassed assessments of specificity, linearity, accuracy, precision, detection and quantification limits, and robustness as summarized in Table 2. [4]

Table 2: Method Validation Parameters and Results

Validation Parameter Results Acceptance Criteria
Linearity Range 10-240 µg/mL R² ≥ 0.998
Correlation Coefficient (r²) 0.9999 Demonstrates excellent linear relationship
Precision (RSD) < 2% RSD ≤ 2%
Accuracy (Mean Recovery) 97.79-102.08% 98-102%
Limit of Detection (LOD) 2.08 µg/mL Signal-to-noise ratio ≈ 3:1
Limit of Quantification (LOQ) 6.29 µg/mL Signal-to-noise ratio ≈ 10:1
Specificity Established through forced degradation studies Baseline separation from degradation products

The method demonstrated excellent linearity over the concentration range of 10-240 µg/mL with a correlation coefficient of 0.9999, indicating a strong linear relationship between concentration and detector response. The precision of the method was confirmed by relative standard deviation (RSD) values less than 2%, while accuracy was established through recovery studies showing mean recoveries between 97.79% and 102.08%, well within the acceptable range. The specificity of the method was confirmed through forced degradation studies, which demonstrated baseline separation of the drug compound from its degradation products under various stress conditions. The sensitivity parameters (LOD and LOQ) were determined to be 2.08 µg/mL and 6.29 µg/mL, respectively, indicating adequate sensitivity for stability testing applications. [2]

Forced Degradation Studies and Stability Profile

Experimental Design for Stress Testing

Forced degradation studies were conducted to challenge the method's specificity and to understand the inherent stability characteristics of this compound. These studies provide critical information about the degradation pathways of the drug substance and confirm the stability-indicating capability of the analytical method. The stress conditions were selected based on ICH guidelines and included acid and base hydrolysis, thermal degradation, humidity exposure, and oxidative stress. [2] [5]

Table 3: Summary of Forced Degradation Study Conditions and Results

Stress Condition Experimental Details Susceptibility Major Findings
Acidic Hydrolysis Hydrochloric acid Susceptible Significant degradation observed
Alkaline Hydrolysis Sodium hydroxide Susceptible Significant degradation observed
Oxidative Stress Hydrogen peroxide Stable No significant degradation
Thermal Stress (Dry) Elevated temperature Stable No significant degradation
Thermal Stress (Humid) Elevated temperature & humidity Susceptible Significant degradation observed
Photolytic Stress Light exposure Stable No significant degradation

The experimental protocols for stress testing involved preparing drug solutions at appropriate concentrations and exposing them to various stress conditions. For acidic and alkaline hydrolysis, solutions were treated with 1M hydrochloric acid and 1M sodium hydroxide, respectively, often with heating to accelerate degradation. Oxidative stress was induced using hydrogen peroxide solutions (typically 3-30%), while thermal degradation studies were conducted by storing solid samples and solutions at elevated temperatures (e.g., 40-80°C). Humidity studies were performed by exposing solid drug substance to high relative humidity conditions (e.g., 75% RH), while photostability was assessed according to ICH Q1B option 2 guidelines. [2] [5]

Degradation Behavior and Pathways

This compound demonstrated differential susceptibility to various stress conditions. The drug was found to be highly susceptible to hydrolytic degradation under both acidic and basic conditions, as well as to combined thermal and humidity stress. However, it remained largely stable under oxidative conditions, dry heat, and photolytic stress. This degradation profile is consistent with the chemical structure of the compound, which contains β-lactam ring and ester functionalities that are particularly susceptible to hydrolysis. [2] [3]

The degradation of this compound under stress conditions follows predictable pathways, primarily involving hydrolysis of the β-lactam ring and ester hydrolysis of the pivoxil ester moiety. The formation of multiple degradation products under hydrolytic conditions confirms the need for a stability-indicating method that can effectively separate the parent drug from these impurities. The developed UHPLC-DAD method successfully achieved baseline separation of the drug from all degradation products, confirming its specificity and stability-indicating capability. [2]

Application Notes and Experimental Protocols

Sample Preparation Procedures

Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable solvent to obtain a stock standard solution of concentration 1 mg/mL. Prepare working standards in the range of 10-240 µg/mL by appropriate dilution of the stock solution with mobile phase. [2]

Test Sample Preparation (Solid Dosage Forms): For capsules or tablets, weigh and finely powder not less than 10 units. Accurately weigh a portion of the powder equivalent to about 50 mg of this compound and transfer to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 10-15 minutes with intermittent shaking to ensure complete dissolution, and dilute to volume with mobile phase. Filter through a 0.45 µm membrane filter, discard the first few mL of filtrate, and use the clear filtrate for analysis after further dilution if necessary. [3]

Forced Degradation Studies: Prepare drug solutions at concentrations of approximately 1 mg/mL and subject to stress conditions as detailed in Section 3.1. For acid and base hydrolysis, use 0.1-1M solutions of HCl or NaOH and heat at 60-80°C for appropriate time periods (typically 1-24 hours). Neutralize the solutions before analysis. For oxidative stress, treat with 3-30% hydrogen peroxide at room temperature for 24 hours. After stress treatment, dilute the samples with mobile phase to achieve concentrations within the linear range and analyze immediately. [2] [5]

System Suitability Testing

Prior to sample analysis, perform system suitability tests to verify that the chromatographic system is adequate for the intended analysis. Inject six replicates of the standard solution at target concentration (typically 100 µg/mL) and evaluate the following parameters:

  • Retention time reproducibility: RSD of retention time should be ≤ 1%
  • Peak area reproducibility: RSD of peak area should be ≤ 2%
  • Theoretical plates: Should be > 2000 for the analyte peak
  • Tailing factor: Should be ≤ 2.0 for the analyte peak
  • Resolution: Should be > 2.0 between the analyte and nearest eluting peak

These parameters ensure that the chromatographic system is operating optimally and generating reliable data. [2] [4]

Applications in Drug Development and Quality Control

Pharmaceutical Formulation Analysis

The validated UHPLC-DAD method has been successfully applied to the determination of this compound in various pharmaceutical formulations, including capsules and dry powder suspensions. In capsule formulations, the method effectively quantifies the drug content while demonstrating compatibility with common excipients such as lactose, mannitol, sodium carboxymethyl starch, croscarmellose sodium, sodium lauryl sulfate, microcrystalline cellulose, and magnesium stearate. The method's specificity ensures no interference from these formulation components, making it suitable for quality control testing of finished products. [3]

For dry powder suspensions, the method provides accurate quantification of the drug substance and can monitor potential degradation during storage. The sample preparation procedure is straightforward and involves extraction with the mobile phase followed by filtration, ensuring minimal sample manipulation and reduced analysis time. The method's robustness makes it suitable for transfer between laboratories, facilitating its application in multi-site manufacturing and testing environments. [2]

Stability Monitoring and Shelf-life Determination

The primary application of this stability-indicating UHPLC-DAD method is in ongoing stability studies to support shelf-life claims for this compound drug substance and products. The method can reliably quantify the active ingredient while simultaneously monitoring the formation of degradation products under various storage conditions. Regular testing of stability samples stored under long-term (25°C ± 2°C/60% RH ± 5% RH), intermediate (30°C ± 2°C/65% RH ± 5% RH), and accelerated (40°C ± 2°C/75% RH ± 5% RH) conditions as per ICH guidelines provides the data necessary to establish retest periods and shelf lives. [2] [4]

The method's ability to resolve and quantify degradation products allows for the construction of degradation rate profiles under various environmental conditions, enabling prediction of long-term stability behavior from short-term accelerated studies. This application is particularly valuable during formulation development, where comparative stability testing of different formulations can guide the selection of the most stable product configuration. [2] [3]

Workflow and Signaling Pathways

Analytical Workflow Diagram

The following workflow diagram illustrates the complete analytical procedure for stability testing of this compound using the UHPLC-DAD method:

workflow Start Start Analysis Prep Standard and Sample Preparation Start->Prep Suitability System Suitability Test Prep->Suitability Criteria Meet Acceptance Criteria? Suitability->Criteria Criteria->Suitability No Analysis Sample Analysis Criteria->Analysis Yes Data Data Acquisition and Processing Analysis->Data Report Result Reporting Data->Report

Figure 1: UHPLC-DAD Analytical Workflow for this compound

Stability Profile Signaling Pathway

The degradation behavior of this compound under various stress conditions can be visualized through the following signaling pathway diagram:

stability API Cefetamet Pivoxil HCl API Acid Acidic Hydrolysis API->Acid Base Alkaline Hydrolysis API->Base Thermal Thermal Stress (with humidity) API->Thermal Oxidative Oxidative Stress API->Oxidative Dry Dry Heat API->Dry Photo Photolytic Stress API->Photo Deg Degradation Products Acid->Deg Base->Deg Thermal->Deg Stable Stable Drug Oxidative->Stable Dry->Stable Photo->Stable

Figure 2: Stability Profile of this compound

Troubleshooting and Method Maintenance

Common Issues and Solutions

During method implementation, analysts may encounter various chromatographic challenges that can affect method performance. The following troubleshooting guide addresses common issues:

  • Peak Tailing: If peak tailing exceeds specified limits (tailing factor > 2.0), consider increasing the concentration of formic acid in the mobile phase (e.g., from 0.1% to 0.2%) or replacing the column if stationary phase degradation is suspected.

  • Retention Time Shift: Significant shifts in retention time may indicate mobile phase composition errors, column temperature fluctuations, or column deterioration. Verify mobile phase preparation, ensure column thermostat is functioning properly, and monitor system pressure changes that might indicate column issues.

  • Increased Backpressure: A gradual increase in system pressure may result from particulate accumulation in the column inlet. Use in-line filters (0.2 µm) before the column and ensure all samples are properly filtered. A sudden pressure increase may indicate a blockage somewhere in the flow path.

  • Baseline Noise: Excessive baseline noise can be caused by mobile phase degassing issues, detector lamp failure, or contamination. Always degas mobile phase thoroughly using helium sparging or sonication, and monitor DAD lamp hours to preemptively replace aging lamps.

Method Maintenance Schedule

To ensure consistent performance of the UHPLC-DAD method, establish a regular maintenance schedule including the following activities:

  • Daily: Check system pressure, baseline noise, and retention time reproducibility using system suitability test reference solution
  • Weekly: Perform column flushing according to manufacturer's recommendations, clean pump seals and injector, verify detector wavelength accuracy
  • Monthly: Replace mobile phase inlet filters, DAD lamp (if approaching end of life), and purge valve filters
  • Quarterly: Perform comprehensive system performance qualification including precision, carryover, and linearity verification

Maintain detailed records of all maintenance activities, system suitability test results, and any deviations from established procedures to support data integrity and regulatory compliance. [4]

Conclusion

The developed and validated UHPLC-DAD method for the determination of this compound represents a robust, precise, and accurate analytical procedure suitable for stability testing and quality control applications. The method demonstrates excellent specificity through effective separation of the drug substance from its degradation products formed under various stress conditions. The isocratic elution mode offers practical advantages for routine analysis, including simplified mobile phase preparation and consistent retention times.

This method aligns with current regulatory expectations for stability-indicating methods and incorporates principles of quality by design through systematic optimization and robustness testing. The detailed application notes and protocols provided in this document facilitate straightforward implementation in pharmaceutical analysis laboratories, supporting the ongoing development and quality assurance of this important antimicrobial agent. As pharmaceutical analysis continues to evolve, this UHPLC-DAD method provides a foundational platform that can be adapted for related compounds or enhanced through coupling with mass spectrometric detection for degradation product identification.

References

Comprehensive Application Notes and Protocols for the UV Spectrophotometric Determination of Cefetamet Pivoxil Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cefetamet Pivoxil Hydrochloride (CPH) is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed to its active form, cefetamet, after absorption, exhibiting broad-spectrum activity against community-acquired pathogens. [1] Effective quality control during drug development and manufacturing requires robust, precise, and cost-effective analytical methods. UV spectrophotometry serves as a valuable technique for the routine analysis of CPH in bulk drug substances and single-component formulations, offering simplicity and speed without the need for complex instrumentation. [2] These application notes detail validated UV spectrophotometric methods for the accurate determination of CPH.

Summary of Analytical Methods and Quantitative Data

The following table summarizes the key parameters for two established UV spectrophotometric methods used for CPH analysis.

Table 1: Optical Characteristics and Validation Parameters for UV Spectrophotometric Methods of this compound (CPH)

Parameter Zero Order Spectroscopy (Method A) [2] First Order Derivative Spectroscopy (Method B) [2] Difference Spectroscopy [1]
Wavelength (λ) 260 nm 241 nm 221 nm (peak) / 275 nm (trough)
Beer's Law Range 10 - 90 µg/mL 10 - 70 µg/mL 1 - 35 µg/mL
Molar Absorptivity Not Specified Not Specified 1.3 × 10⁴ L·mol⁻¹·cm⁻¹
Regression Equation Not Specified Not Specified Y = 0.023X + 0.0036
Correlation Coefficient (R²) Not Specified Not Specified 0.9997
Limit of Detection (LOD) Not Specified Not Specified 0.0876 µg/mL
Limit of Quantification (LOQ) Not Specified Not Specified 0.2930 µg/mL
Precision (% RSD) < 1% < 1% < 1%

Detailed Experimental Protocols

Protocol 1: Zero Order and First Order Derivative Methods

This protocol is adapted from academic research for the analysis of CPH in bulk and single-component formulations. [2]

3.1.1. Materials and Equipment
  • Analytical Balance
  • UV-Vis Spectrophotometer with matched 1 cm quartz cells
  • Volumetric Flasks (10 mL, 50 mL, 100 mL)
  • This compound standard (high purity)
  • Methanol, Analytical Reagent (AR) grade
3.1.2. Standard Stock Solution Preparation
  • Accurately weigh 100 mg of standard CPH.
  • Transfer to a 100 mL volumetric flask.
  • Dissolve and make up to volume with methanol to obtain a primary stock solution of 1000 µg/mL.
  • From this, prepare a secondary stock solution of 100 µg/mL by diluting 10 mL of the primary stock to 100 mL with methanol.
3.1.3. Calibration Curve Procedure
  • Pipette appropriate aliquots (1, 3, 5, 7, and 9 mL) of the secondary stock solution (100 µg/mL) into a series of 10 mL volumetric flasks.
  • Dilute to the mark with methanol to obtain working standards of 10, 30, 50, 70, and 90 µg/mL.
  • For Zero Order Spectroscopy (Method A): Scan the solutions against a methanol blank over a suitable range (e.g., 200-400 nm). Measure the absorbance at the 260 nm maximum.
  • For First Order Derivative Spectroscopy (Method B): Obtain the first derivative spectra (dA/dλ) of the same solutions. Measure the absolute amplitude at 241 nm.
3.1.4. Sample Analysis (Tablet Formulation)
  • Weigh and finely powder not less than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to about 100 mg of CPH and transfer to a 100 mL volumetric flask.
  • Add about 70 mL of methanol, sonicate for 30 minutes, and dilute to volume with methanol.
  • Filter the solution, discard the first few mL of filtrate.
  • Dilute the subsequent filtrate appropriately with methanol to obtain a concentration within the working range.
  • Measure the absorbance/amplitude and determine the concentration from the respective calibration curve.
Protocol 2: Difference Spectrophotometric Method

This method enhances specificity by measuring the absorbance difference of the drug in acidic and basic solutions, minimizing interference from excipients. [1]

3.2.1. Materials and Equipment
  • Equipment and materials as listed in Protocol 3.1.1.
  • 0.1 M Hydrochloric Acid (HCl) solution, prepared in IP-grade water.
  • 0.1 M Sodium Hydroxide (NaOH) solution, prepared in IP-grade water.
3.2.2. Calibration Curve Procedure
  • Prepare a standard stock solution of CPH (1000 µg/mL) in methanol.
  • Pipette aliquots (0.1 to 0.35 mL) of the stock solution into two separate sets of 10 mL volumetric flasks.
  • Set A (Sample): Dilute to volume with 0.1 M NaOH.
  • Set B (Blank): Dilute to volume with 0.1 M HCl.
  • Obtain the difference spectrum by scanning the basic solution (Set A) against the acidic solution (Set B) as the blank over 200-400 nm.
  • Measure the difference in absorbance (ΔA) between the peak at 221 nm and the trough at 275 nm.
  • Plot ΔA against concentration to construct the calibration curve.

The workflow for this method is outlined below.

Start Start Method Development PrepStd Prepare Standard Stock Solution (1000 µg/mL in Methanol) Start->PrepStd PrepSample Prepare Sample Solution (Extract tablet powder) PrepStd->PrepSample MakeSets For each standard/sample: - Set A: Dilute with 0.1M NaOH - Set B: Dilute with 0.1M HCl PrepSample->MakeSets Scan Scan Set A (Basic Solution) against Set B (Acidic Blank) MakeSets->Scan Measure Measure Difference Absorbance (ΔA) at 221 nm and 275 nm Scan->Measure Calc Calculate ΔA (Peak - Trough) Measure->Calc Plot Plot ΔA vs. Concentration (Build Calibration Curve) Calc->Plot Analyze Determine Sample Concentration from Calibration Curve Plot->Analyze End Report Results Analyze->End

3.2.3. Method Validation

The following diagram illustrates the core components of the method validation process, which should be performed to ensure the method's suitability for its intended purpose.

Val Method Validation Acc Accuracy (Recovery Studies) Val->Acc Prec Precision (Repeatability, Intermediate Precision) Val->Prec Linearity Linearity (Calibration Curve, R²) Val->Linearity Range Range (1-35 µg/mL) Val->Range LODLOQ LOD & LOQ Val->LODLOQ Spec Specificity (Interference from excipients, degradation products) Val->Spec Rob Robustness (Small, deliberate changes to method parameters) Val->Rob


Critical Considerations and Stability

  • Stability of CPH: CPH is known to be unstable and can degrade during production and storage. [3] Degradation products may include isomers, dimers, and products of hydrolysis. While UV methods are effective for assay, stability-indicating studies typically require separation techniques like HPLC to distinguish the parent drug from its degradants. [4] [3]
  • Specificity of UV Methods: The zero-order method is susceptible to interference from formulation excipients. The difference spectrophotometric and derivative methods offer higher specificity by reducing the background interference. [1] [2]
  • Solution Stability: Standard and sample solutions should be prepared fresh and used promptly. Analytical solutions of cephalosporins can degrade in solvents like methanol and acetonitrile over time. [3]

Conclusion

The described UV spectrophotometric methods provide simple, precise, accurate, and cost-effective means for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The difference spectrophotometric method, in particular, offers enhanced specificity and is well-suited for routine quality control in industrial laboratories. For comprehensive stability studies and impurity profiling, coupling with HPLC-MS is recommended. [3]

References

Comprehensive Application Notes and Protocols: Stability-Indicating Methods for Cefetamet Pivoxil Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cefetamet Pivoxil Hydrochloride (CPH) is an oral third-generation cephalosporin antibiotic used for treating respiratory and urinary tract infections. As a prodrug, it is hydrolyzed to the active metabolite cefetamet in the body. CPH contains a β-lactam ring that is susceptible to degradation under various stress conditions, potentially reducing efficacy and safety. Stability-indicating methods are therefore essential for accurate quantification of CPH in the presence of its degradation products in both drug substances and pharmaceutical formulations.

This document provides detailed protocols for chromatographic and spectrophotometric methods that have been developed and validated per ICH guidelines to analyze CPH, ensuring reliability throughout its shelf life.

Analytical Methodologies

Several stability-indicating methods have been successfully developed for CPH. The tables below summarize the key parameters for liquid chromatographic and spectrophotometric methods.

Table 1: Liquid Chromatographic Methods for this compound

Parameter UHPLC-DAD Method [1] RP-HPLC Method [2] [3] Stability-Indicating HPLC [4] [5]
Analytical Technique UHPLC-DAD HPLC-UV HPLC-UV
Column Waters Acquity BEH C18 (2.1 × 100 mm, 1.7 µm) C18 Absorbosphere (150 × 4.6 mm, 5 µm) Hypersil C18
Mobile Phase 0.1% Formic Acid : Acetonitrile (40:60, v/v) Water : ACN : Methanol : Phosphate Buffer, pH 3.5 (50:35:10:5, v/v) Acetonitrile : Water (80:20, v/v)
Flow Rate (mL/min) 0.7 1.5 0.5
Detection Wavelength 265 nm 254 nm 251 nm
Retention Time Not specified Not specified 6.3 min
Linearity Range 10-240 µg/mL 30-80 µg/mL 10-50 µg/mL
Correlation Coefficient (r²) 0.9999 0.99989 0.9991
LOD/LOQ 2.08 µg/mL / 6.29 µg/mL 1.03 µg/mL / 3.15 µg/mL 2.66 µg/mL / 8.07 µg/mL

Table 2: Spectrophotometric Method for this compound

Parameter Details [6]
Analytical Technique Difference Spectrophotometry
Principle Measurement of absorbance difference between acidic (0.1N HCl) and basic (0.1N NaOH) solutions
Wavelengths (λmax/λmin) 221 nm / 275 nm
Linearity Range 1-35 µg/mL
Beer's Law Limit 1-35 µg/mL
Molar Absorptivity 1.3 × 10⁴ L·mol⁻¹·cm⁻¹
Sandell's Sensitivity 0.03040 µg/cm²/0.001 AU
LOD/LOQ 0.0876 µg/mL / 0.2930 µg/mL
Precision (% RSD) < 1%
Recommended Liquid Chromatographic Conditions

The following workflow outlines the standard operating procedure for the stability-indicating RP-HPLC method, which is widely applicable for quality control.

A Prepare Mobile Phase: Acetonitrile:Water (80:20, v/v) B Filter & Degas A->B C Set Chromatographic Conditions B->C F Chromatographic Analysis C->F D Prepare Standard Solution D->F E Prepare Sample Solution E->F G Data Analysis & Reporting F->G

Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in the ratio of 80:20 (v/v). Filter through a 0.45 µm nylon membrane filter and degas by sonication for 15 minutes [4] [5].

Chromatographic System and Conditions:

  • Column: Hypersil C18 or equivalent (250 × 4.6 mm, 5 µm)
  • Flow Rate: 0.5 mL/min
  • Detection Wavelength: 251 nm
  • Injection Volume: 20 µL
  • Column Temperature: Ambient (~25°C) [5]
Sample Preparation Protocols

Standard Solution Preparation: Accurately weigh about 10 mg of CPH reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock solution of 200 µg/mL. Further dilute aliquots of this stock solution with mobile phase to obtain working standard solutions in the concentration range of 10-50 µg/mL [5].

Tablet Formulation Analysis: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to about 10 mg of CPH to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 10 minutes, and dilute to volume with mobile phase. Filter through a 0.45 µm membrane filter. Dilute the filtrate further with mobile phase to obtain a final concentration of approximately 20 µg/mL [4] [5].

Powder for Oral Suspension: Accurately weigh an amount of powder equivalent to about 50 mg of CPH into a 50 mL volumetric flask. Add about 30 mL of methanol, sonicate to dissolve, and dilute to volume with methanol. Filter, then dilute the filtrate with 0.1N HCl and 0.1N NaOH separately for analysis [6] [2].

Forced Degradation Studies and Stability-Indicating Properties

Forced degradation studies are critical for demonstrating the stability-indicating nature of analytical methods. The following protocol and data summarize the degradation behavior of CPH under various stress conditions.

A Cefetamet Pivoxil HCl Sample B Acid Hydrolysis (0.1N HCl at 70°C) A->B C Alkaline Hydrolysis (0.1N NaOH at RT) A->C D Oxidative Degradation (3-30% H₂O₂ at RT) A->D E Thermal Degradation (Dry heat 70-120°C) A->E F Photolytic Degradation (UV/VIS light) A->F G Humidity Stress (75% RH, 25°C) A->G H Analyze by HPLC/UHPLC B->H C->H D->H E->H F->H G->H I Determine % Degradation & Peak Purity H->I

Experimental Protocol for Forced Degradation:

  • Acid Degradation: Expose CPH sample to 0.1N hydrochloric acid at room temperature or elevated temperature (e.g., 70°C) for specified time periods (e.g., 1-8 hours) [1] [7].

  • Alkaline Degradation: Expose CPH sample to 0.1N sodium hydroxide at room temperature for specified time periods (e.g., 1-4 hours) [1].

  • Oxidative Degradation: Treat CPH sample with 3-30% hydrogen peroxide at room temperature or elevated temperature (e.g., 40°C) for specified time periods (e.g., 1-24 hours) [1] [7].

  • Thermal Degradation: Expose solid CPH samples to dry heat at 70-120°C for specified time periods (e.g., 1-30 days) [1].

  • Photolytic Degradation: Expose solid CPH samples to UV/VIS light as per ICH option 2 conditions for specified time periods [1].

  • Humidity Stress: Expose solid CPH samples to high humidity conditions (e.g., 75% RH, 25°C) for specified time periods [1].

Table 3: Typical Forced Degradation Results for this compound

Stress Condition Details Degradation Observed Comments
Acidic Hydrolysis 0.1N HCl Significant degradation Susceptible [1]
Alkaline Hydrolysis 0.1N NaOH Significant degradation Highly susceptible [1]
Oxidative Stress 3-30% H₂O₂ Stable to slight degradation Varies with concentration [1]
Thermal Stress (Dry) 70-120°C Stable to slight degradation Dependent on temperature [1]
Thermal Stress (Humid) High humidity Significant degradation Highly susceptible [1]
Photolytic Stress UV/VIS light Stable No significant degradation [1]

Method Validation

The analytical methods for CPH have been comprehensively validated according to ICH guidelines. The table below summarizes the validation parameters and results.

Table 4: Method Validation Parameters and Results

Validation Parameter UHPLC-DAD Method [1] RP-HPLC Method [2] [3] Spectrophotometric Method [6]
Linearity Range 10-240 µg/mL 30-80 µg/mL 1-35 µg/mL
Correlation Coefficient (r²) 0.9999 0.99989 0.9997
Precision (% RSD) < 2% 0.03-1.76% < 1%
Accuracy (% Recovery) 97.79-102.08% 100.09% 99.05-100.48%
Specificity Specific in presence of degradants Specific Specific in presence of excipients
LOD 2.08 µg/mL 1.03 µg/mL 0.0876 µg/mL
LOQ 6.29 µg/mL 3.15 µg/mL 0.2930 µg/mL
Robustness Not specified Robust to minor changes Robust

Application to Pharmaceutical Formulations

The developed methods have been successfully applied to quantify CPH in various pharmaceutical formulations including tablets, capsules, and oral suspensions. The assay results typically show 99.0-101.5% of the labeled claim with %RSD less than 2%, confirming the suitability of these methods for routine quality control analysis [6] [2] [5].

For tablet analysis, the percentage of label claim was found to be 99.09-99.56% for different brands (250 mg and 500 mg) with %RSD less than 0.5% [6]. For oral suspension formulations, the method demonstrated excellent accuracy with mean recovery of 100.09% [3].

Conclusion

The presented application notes and protocols provide comprehensive methodologies for stability-indicating analysis of this compound. The UHPLC and HPLC methods offer high sensitivity, specificity, and robustness for precise quantification of CPH in the presence of its degradation products. The spectrophotometric method provides a simple, rapid, and cost-effective alternative for routine analysis.

These validated methods are fully compliant with ICH guidelines and can be successfully implemented in quality control laboratories for stability testing, formulation development, and routine analysis of CPH in various pharmaceutical dosage forms.

References

Comprehensive Analysis of Cefetamet Pivoxil Degradation Products: Separation Protocols and Characterization Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cefetamet pivoxil hydrochloride (CPH) is an oral third-generation cephalosporin antibiotic that functions as a prodrug rapidly hydrolyzed by esterases to active cefetamet in the bloodstream and tissues. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative pathogens, making it clinically valuable for treating respiratory tract infections, urinary tract infections, and other community-acquired infections. Like other cephalosporins, cefetamet pivoxil is chemically unstable and susceptible to various degradation pathways, potentially leading to reduced therapeutic efficacy and possible side effects. Therefore, comprehensive characterization of its degradation behavior represents a critical aspect of pharmaceutical development and quality control.

The separation and identification of degradation products are essential for several reasons: establishing stability profiles, developing validated analytical methods, determining shelf life, and ensuring product safety. International Conference on Harmonization (ICH) guidelines require the identification of degradation products under various stress conditions, necessitating robust analytical approaches. This application note provides detailed protocols for separating cefetamet pivoxil degradation products using chromatographic techniques, with comprehensive methodological details and performance characteristics to facilitate implementation in analytical laboratories.

Analytical Methods for Separation and Detection

Overview of Techniques

The analysis of cefetamet pivoxil degradation products employs several chromatographic techniques, each with specific advantages for different analytical needs. Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) provides rapid separation with high resolution and sensitivity, making it ideal for routine analysis and stability studies. Traditional High-Performance Liquid Chromatography (HPLC) with UV detection serves as a robust and accessible alternative, particularly suitable for kinetic studies and method transfer between laboratories. For structural characterization of degradation products, Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC/TOF-MS) and Ion Trap Mass Spectrometry (LC-IT-MS) offer superior capabilities for identifying and elucidating degradation product structures through accurate mass measurement and fragmentation patterns.

The selection of an appropriate analytical method depends on several factors, including available instrumentation, required sensitivity, analysis time, and information needs. For simple quantification of cefetamet pivoxil and major degradation products, UHPLC-DAD or HPLC-UV methods typically suffice. However, when unknown degradation products emerge during stability studies or process changes, LC-MS techniques become indispensable for structural characterization. The following sections present optimized methods for each technique, validated according to ICH guidelines.

Comparative Method Performance

Table 1: Performance characteristics of different chromatographic methods for cefetamet pivoxil analysis

Parameter UHPLC-DAD Method HPLC-UV Method LC-MS/MS Method
Linear range 10-240 μg/mL 10-50 μg/mL Not specified
Correlation coefficient (r²) 0.9999 0.9991 Not specified
LOD 2.08 μg/mL 2.66 μg/mL Not specified
LOQ 6.29 μg/mL 8.07 μg/mL Not specified
Precision (% RSD) <2% <2% Not specified
Accuracy (% recovery) 97.79-102.08% 99-100% Not specified
Analysis time ~5 minutes ~6.3 minutes Variable

Table 2: Degradation products identified in cefetamet pivoxil under various stress conditions

Stress Condition Major Degradation Products Half-life Degradation Pattern
Acidic hydrolysis Δ2- and Δ3-cephalosporin Variable Concentration and temperature-dependent
Alkaline hydrolysis Δ2- and Δ3-cephalosporin Significantly reduced Rapid degradation
Neutral hydrolysis Δ2- and Δ3-cephalosporin Variable Water-catalyzed
Human intestinal juice Δ3-cephalosporin (86%) 0.78 hours Enzymatic hydrolysis
Phosphate buffer (pH 7.4) Δ2-cephalosporin (61%) 4.3 hours Chemical hydrolysis
Thermal stress Isomers and hydrolytic products Not specified Temperature-dependent
Oxidative stress Sulfoxides and other polar products Not specified Concentration-dependent

Detailed Separation Protocols

UHPLC-DAD Method for Stability-Indicating Analysis

The UHPLC-DAD method represents a state-of-the-art approach for the rapid separation and quantification of cefetamet pivoxil and its degradation products, providing superior resolution and reduced analysis time compared to conventional HPLC methods [1]. This method has been comprehensively validated according to ICH guidelines and demonstrates excellent linearity, precision, and accuracy across a wide concentration range, making it suitable for stability studies and quality control applications.

  • Chromatographic conditions: The separation employs a Waters Acquity BEH C18 column (2.1 × 100 mm, 1.7 μm particle size) maintained at a constant temperature of 30°C. The mobile phase consists of 0.1% formic acid and acetonitrile in a ratio of 40:60 (v/v), delivered at a flow rate of 0.7 mL/min in isocratic mode. The detection wavelength is set at 265 nm, and the injection volume is typically 2-5 μL. Under these conditions, cefetamet pivoxil elutes at approximately 2.5 minutes, with excellent peak symmetry and resolution from its degradation products.

  • Sample preparation: Standard and test solutions are prepared in the mobile phase at concentrations ranging from 10 to 240 μg/mL. For solid dosage forms, tablets are finely powdered and an amount equivalent to 10 mg of cefetamet pivoxil is transferred to a 100 mL volumetric flask. The mobile phase is added, and the solution is sonicated for 10 minutes with occasional shaking, then diluted to volume and filtered through a 0.45 μm membrane filter. The filtrate is appropriately diluted with mobile phase to achieve the desired concentration.

  • System suitability: Prior to analysis, system suitability parameters are evaluated using a standard solution containing cefetamet pivoxil at a concentration of 100 μg/mL. The relative standard deviation (RSD) for replicate injections should not exceed 2.0%, tailing factor should be less than 2.0, and the number of theoretical plates should be greater than 2000. These criteria ensure optimal chromatographic performance and reliable quantification.

HPLC Method for Kinetic Studies

For laboratories without access to UH instrumentation, a validated HPLC method provides a reliable alternative for monitoring cefetamet pivoxil degradation, particularly suitable for kinetic studies that require prolonged analysis sequences [2]. This method utilizes conventional HPLC equipment with UV detection, offering robust performance and excellent reproducibility for quantifying degradation kinetics under various stress conditions.

  • Chromatographic conditions: Separation is achieved using a LiChrosorb 100 RP-18 column (250 × 4 mm i.d., 7 μm particle size) maintained at ambient temperature. The mobile phase consists of a mixture of methanol and 0.5% phosphoric acid (45:55, v/v), delivered at a flow rate of 1.0 mL/min in isocratic mode. Detection is performed at 265 nm, and the injection volume is 20 μL. Under these conditions, cefetamet pivoxil elutes at approximately 9.93 minutes, well-resolved from its degradation products and the internal standard (acetanilide, 3.16 minutes).

  • Sample preparation for kinetic studies: Stock solutions of cefetamet pivoxil are prepared in acetonitrile at a concentration of 1 mg/mL. For degradation studies, appropriate aliquots are diluted with the relevant stressor solutions (acid, base, or buffer) to achieve concentrations typically between 50-200 μg/mL. At predetermined time intervals, samples are withdrawn, neutralized if necessary, and immediately analyzed to determine the remaining cefetamet pivoxil concentration.

  • Quantification approach: The method utilizes acetanilide as an internal standard to compensate for injection volume variations and enhance quantification accuracy. Calibration curves are constructed by plotting peak area ratios (cefetamet pivoxil to internal standard) against concentration, typically exhibiting excellent linearity (r² > 0.999) across the concentration range of interest.

LC-MS Methods for Structural Characterization

When degradation products require identification and structural characterization, LC-MS techniques provide unparalleled capability for elucidating degradation pathways [3]. The combination of high-resolution mass accuracy with tandem mass spectrometry fragmentation data enables definitive identification of degradation products, even without reference standards.

  • Instrumental conditions: Analysis is performed using a liquid chromatography system coupled to either a time-of-flight (TOF) mass spectrometer or an ion trap mass spectrometer. Chromatographic separation typically employs a C18 column (150 × 4.6 mm, 3.5 μm) with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, delivered using a gradient elution program. Mass spectrometric detection is performed in positive electrospray ionization (ESI) mode with mass scanning range of 100-1000 m/z.

  • Data acquisition and processing: For TOF-MS analysis, data are acquired in full-scan mode with high mass accuracy (<5 ppm), enabling determination of elemental composition for potential degradation products. For structural elucidation, ion trap MSⁿ experiments are performed to obtain fragmentation patterns that provide insight into structural features. Data processing includes comparison of mass spectra with those of the parent drug and interpretation of fragmentation pathways to propose structures for unknown degradation products.

  • Structural identification strategy: Initially, potential degradation products are tentatively identified based on accurate mass measurements and predicted transformation pathways. Subsequently, isolation of major degradation products using preparative HPLC followed by nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation. This approach has enabled the identification of ten impurities and isomers in this compound drug substance [3].

Degradation Pathways and Kinetic Behavior

Chemical Degradation Mechanisms

Cefetamet pivoxil undergoes degradation through multiple simultaneous chemical pathways that are highly dependent on environmental conditions. The primary degradation mechanisms include hydrolytic cleavage of the β-lactam ring, isomerization at the Δ2/Δ3 double bond position, and ester hydrolysis resulting in the formation of free cefetamet. Understanding these pathways is essential for developing appropriate separation methods and predicting stability behavior under various conditions.

  • pH-dependent degradation: The degradation kinetics of cefetamet pivoxil in aqueous solutions follow a complex model involving three simultaneous processes: specific acid catalysis (hydrogen ion-catalyzed), spontaneous hydrolysis (water-catalyzed), and specific base catalysis (hydroxide ion-catalyzed) [2]. The pH-rate profile exhibits a characteristic V-shape, with minimum degradation occurring in the pH range of 4-6. Outside this range, degradation accelerates significantly, particularly under alkaline conditions where hydroxide ion catalysis predominates.

  • Buffer catalysis: Beyond specific acid-base catalysis, cefetamet pivoxil degradation demonstrates general catalysis by buffer components. Phosphate buffers exhibit catalytic effects on the degradation rate, with the catalytic constant increasing proportionally with buffer concentration. This phenomenon necessitates careful consideration when selecting buffer systems for dissolution testing or formulation development, as buffer catalysis can significantly impact observed degradation rates.

  • Temperature effects: The degradation of cefetamet pivoxil follows Arrhenius behavior, with degradation rates increasing exponentially with temperature. The calculated activation energy for degradation enables prediction of shelf-life under various storage conditions and supports the design of accelerated stability studies. Under dry heat conditions, cefetamet pivoxil demonstrates greater stability, with significant degradation occurring only at elevated temperatures.

Enzymatic Degradation in Biological Media

The degradation behavior of cefetamet pivoxil differs markedly in biological media compared to simple buffer systems, with important implications for its oral bioavailability and pharmacokinetic profile. In human intestinal juice, the prodrug undergoes rapid enzymatic hydrolysis with a half-life of only 0.78 hours, significantly shorter than its half-life of 4.3 hours in phosphate buffer at the same pH and temperature [4]. This accelerated degradation reflects the action of nonspecific esterases present in the intestinal fluid that catalyze the conversion to active cefetamet.

  • Degradation product profile: The pattern of degradation products differs substantially between chemical and enzymatic hydrolysis. In phosphate buffer, the major degradation product is the Δ2-cephalosporin (61%), whereas in intestinal juice, the Δ3-cephalosporin predominates (86%) [4]. This distinction is therapeutically significant since only the Δ3-isomer possesses potent antibacterial activity, while the Δ2-isomer is biologically inactive.

  • Stereoselective metabolism: For certain cephalosporin prodrug esters exhibiting diastereoisomerism, enzymatic hydrolysis in intestinal juice demonstrates significant stereoselectivity, with different degradation rates for each diastereoisomer. Although cefetamet pivoxil does not exist as diastereomers, this phenomenon has been observed for related cephalosporin esters such as cefuroxime axetil and cefpodoxime proxetil, suggesting the potential for optimizing bioavailability through stereochemical considerations [4].

The following diagram illustrates the experimental workflow for method selection and application based on analytical needs:

G Start Start: Cefetamet Pivoxil Analysis Need MethodSelection Method Selection Based on Objective Start->MethodSelection RoutineAnalysis Routine Analysis & Stability Testing MethodSelection->RoutineAnalysis KineticStudies Kinetic Studies & Method Transfer MethodSelection->KineticStudies StructuralID Structural Identification of Unknowns MethodSelection->StructuralID UHPLCMethod UHPLC-DAD Method (High throughput) RoutineAnalysis->UHPLCMethod HPLCMethod HPLC-UV Method (Robust alternative) KineticStudies->HPLCMethod LCMSMethod LC-MS/MS Method (Structural elucidation) StructuralID->LCMSMethod Applications Applications: - Quality Control - Stability Studies - Formulation Development UHPLCMethod->Applications HPLCMethod->Applications LCMSMethod->Applications

Forced Degradation Studies Protocol

Experimental Design

Forced degradation studies, also known as stress testing, are conducted to elucidate the inherent stability characteristics of cefetamet pivoxil and validate the stability-indicating capability of analytical methods. These studies involve intentional exposure of the drug substance to accelerated degradation conditions beyond those used for formal stability studies, providing insight into potential degradation pathways and products that might form during long-term storage.

  • Acidic and alkaline hydrolysis: Acid-induced degradation is performed by treating cefetamet pivoxil with 0.1 M hydrochloric acid at room temperature, while alkaline degradation uses 0.1 M sodium hydroxide under similar conditions [1] [5]. After predetermined time intervals (typically 1-24 hours), the reactions are neutralized with base or acid of equal concentration, and the samples are immediately analyzed to prevent further degradation.

  • Oxidative degradation: Oxidative stress testing is conducted using hydrogen peroxide at concentrations ranging from 3% to 30% [5]. The reaction is typically performed at room temperature for 24 hours, with sampling at intermediate time points to monitor degradation progression. Cefetamet pivoxil demonstrates relative stability to oxidative stress compared to hydrolytic degradation.

  • Thermal and photolytic degradation: Thermal degradation in the solid state is evaluated by sealing drug substance in glass ampules and storing in an oven at 60°C for up to seven days [5]. Photostability testing follows ICH Q1B guidelines, exposing solid drug substance to both visible light (1.2 million lux hours) and UV light (200 watt hours/m²) in a photostability chamber. Control samples protected from light are maintained under identical conditions.

Degradation Kinetics and Data Analysis

The kinetics of cefetamet pivoxil degradation follow pseudo-first-order behavior under most stress conditions, enabling quantitative assessment of degradation rates and half-lives. Kinetic parameters are derived by plotting the natural logarithm of remaining drug concentration versus time, with the slope representing the apparent degradation rate constant.

  • Data collection: During forced degradation studies, samples are withdrawn at appropriate time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) and immediately analyzed using the validated UHPLC or HPLC methods. Peak areas of cefetamet pivoxil and degradation products are recorded, and concentrations are calculated using predetermined calibration curves.

  • Kinetic parameter calculation: The degradation rate constant (k) is determined from the slope of the linear regression of ln(concentration) versus time. The half-life (t½) is calculated as 0.693/k, and the time for 10% degradation (t90) is derived as 0.105/k. These parameters facilitate comparison of stability under different stress conditions and prediction of shelf-life.

  • Degradation product monitoring: Throughout the stress studies, degradation products are monitored qualitatively and quantitatively. Product formation kinetics are analyzed to determine whether degradation follows parallel or consecutive pathways. Structural information obtained from LC-MS studies enables correlation of specific degradation products with particular stress conditions, providing insight into predominant degradation mechanisms.

Table 3: Optimal chromatographic conditions for cefetamet pivoxil degradation product separation

Parameter UHPLC-DAD Method HPLC-UV Method LC-MS Method
Column Waters Acquity BEH C18 (2.1 × 100 mm, 1.7 μm) LiChrosorb 100 RP-18 (250 × 4 mm, 7 μm) C18 column (150 × 4.6 mm, 3.5 μm)
Mobile phase 0.1% formic acid:acetonitrile (40:60, v/v) Methanol:0.5% phosphoric acid (45:55, v/v) 0.1% formic acid in water and acetonitrile (gradient)
Flow rate 0.7 mL/min 1.0 mL/min 0.3-0.5 mL/min
Temperature 30°C Ambient 30-40°C
Detection DAD, 265 nm UV, 265 nm MS, ESI+ mode, m/z 100-1000
Injection volume 2-5 μL 20 μL 5-10 μL
Run time 5 minutes 15 minutes 15-20 minutes

Troubleshooting and Method Optimization

Common Chromatographic Issues

During method development and implementation, several chromatographic challenges may arise when separating cefetamet pivoxil degradation products. Understanding these issues and their solutions ensures robust method performance and reliable results.

  • Peak tailing and poor resolution: If degradation products are not adequately resolved from the parent compound or exhibit significant peak tailing, mobile phase composition should be optimized. For acidic degradation products, increasing the concentration of formic acid to 0.2% may improve peak shape. Alternatively, adjusting the organic modifier ratio in 2-5% increments can enhance resolution while maintaining reasonable analysis time. If peak tailing persists, column performance should be verified, as deteriorated stationary phases often contribute to poor chromatography.

  • Retention time shift: Variations in retention time between runs may result from mobile phase inconsistencies or temperature fluctuations. Preparing mobile phase fresh daily and using a column heater to maintain constant temperature improve retention time reproducibility. For gradient methods, ensuring adequate equilibration between injections is essential for consistent retention. If retention time drift continues, the column may require cleaning or replacement.

  • Baseline noise and drift: Elevated baseline noise, particularly in UV detection, may indicate mobile phase contaminants or detector lamp deterioration. Using high-purity solvents and reagents, filtering mobile phase through 0.45 μm membranes, and degassing by sonication reduce baseline noise. For MS detection, maintaining clean ion sources and regularly calibrating the mass spectrometer are essential for optimal performance.

Method Implementation Considerations

Successful implementation of cefetamet pivoxil degradation methods requires attention to several practical aspects that impact method reliability and transferability between laboratories.

  • System suitability testing: Establish specific system suitability criteria before routine application of the method. Typical parameters include retention time RSD (<2% for n=6 injections), peak asymmetry factor (0.8-1.5), theoretical plates (>2000), and resolution (>2.0 between closely eluting peaks). These criteria verify proper system operation before sample analysis.

  • Method validation: Complete full validation according to ICH Q2(R1) guidelines, establishing specificity, linearity, accuracy, precision, range, detection limit, and quantitation limit. For stability-indicating methods, specifically demonstrate that degradation products do not interfere with cefetamet pivoxil quantification and that the method can adequately separate and quantify all relevant degradation products.

  • Transfer to quality control: When transferring methods from development to quality control laboratories, conduct intermediate precision studies assessing different analysts, instruments, and days. Provide comprehensive documentation including detailed procedures, typical chromatograms, system suitability criteria, and troubleshooting guides to facilitate successful implementation.

The following diagram illustrates the degradation pathways and corresponding analytical approaches:

G Stressors Stress Conditions: - Acidic hydrolysis - Alkaline hydrolysis - Oxidative stress - Thermal stress - Photolytic stress Pathways Degradation Pathways: - Δ2/Δ3 isomerization - β-lactam ring opening - Ester hydrolysis - Side chain modifications Stressors->Pathways Products Degradation Products: - Δ2-cefetamet (inactive) - Δ3-cefetamet (active) - Ring-opened products - Ester hydrolysis products Pathways->Products Separation Separation Techniques: - UHPLC-DAD (routine) - HPLC-UV (kinetic studies) - LC-MS (structural ID) Products->Separation Characterization Characterization Methods: - LC/TOF-MS (accurate mass) - Ion trap MSⁿ (fragmentation) - Preparative HPLC (isolation) - NMR (confirmation) Separation->Characterization Applications Applications: - Stability profiling - Formulation optimization - Shelf-life determination - Quality control Characterization->Applications

Conclusion

The separation and characterization of cefetamet pivoxil degradation products are essential aspects of pharmaceutical development and quality assurance. The analytical methods presented in this application note provide comprehensive approaches for monitoring degradation under various stress conditions. The UHPLC-DAD method offers high-speed analysis with excellent resolution, making it ideal for routine stability testing, while the HPLC-UV method provides a robust alternative for kinetic studies. For complete structural elucidation of unknown degradation products, LC-MS techniques deliver the necessary analytical sophistication to identify and characterize degradation pathways.

Implementation of these protocols enables thorough understanding of cefetamet pivoxil stability behavior, facilitates development of stable formulations, and ensures product quality throughout the shelf-life. The methodologies comply with regulatory requirements for stability-indicating methods and can be readily adopted in pharmaceutical analysis laboratories. Further advancement in this field may involve implementation of quality-by-design principles for method development and application of multidimensional chromatography for complex degradation mixtures.

References

Cefetamet Pivoxil analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Cefetamet Pivoxil Analytical Methods Overview

Cefetamet Pivoxil is an oral third-generation cephalosporin antibiotic. Quality control of its formulations is crucial, leading to the development of various analytical methods, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Spectrophotometry [1] [2] [3]. These methods are designed to be simple, precise, accurate, and validated according to International Council for Harmonisation (ICH) guidelines.

Analytical Methodologies and Protocols

Here are detailed protocols for the primary analytical techniques used for Cefetamet Pivoxil.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of Cefetamet Pivoxil, offering high specificity and precision. Two validated isocratic RP-HPLC methods are summarized below.

Parameter Method 1: Analysis in Drug Substance & Powder [4] Method 2: Analysis in Bulk & Tablets [1] [3]
Chromatographic System High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC)
Chromatographic Mode Reverse Phase, Isocratic Reverse Phase, Isocratic
Stationary Phase C18 Column (150 x 4.6 mm, 5 µm) C18 Column (Hypersil)
Mobile Phase Water:ACN:MeOH:Phosphate Buffer, pH 3.5 (50:35:10:5, v/v) Acetonitrile:Water (80:20, v/v)
Flow Rate 1.5 mL/min 0.5 mL/min
Detection Wavelength 254 nm 251 nm
Retention Time Not Specified ~6.3 minutes [1]
Injection Volume Not Specified 20 µL [1]
Linearity Range 30.0 - 80.0 µg/mL 10 - 50 µg/mL [1]
Sample Temperature Not Specified Ambient
Run Time Not Specified Not Specified

Experimental Protocol for HPLC Method 2 (Bulk & Tablets) [1] [3]:

  • Mobile Phase Preparation: Accurately measure 800 mL of HPLC-grade acetonitrile and 200 mL of HPLC-grade water. Mix thoroughly and filter the mixture through a 4.5 µm nylon membrane filter. Degas the solution by sonication for 15 minutes.
  • Standard Solution Preparation: Weigh 10 mg of Cefetamet Pivoxil reference standard and transfer to a 50 mL volumetric flask. Dissolve and make up to volume with the mobile phase to obtain a stock solution of 200 µg/mL. Further dilute this stock solution with mobile phase to prepare working standards in the range of 10-50 µg/mL.
  • Sample Solution Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of powder equivalent to 10 mg of Cefetamet Pivoxil to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 10 minutes, then dilute to volume with mobile phase. Filter through a 4.5 µm nylon filter. Dilute the filtrate further with mobile phase to obtain a concentration within the linearity range (e.g., 20 µg/mL).
  • Chromatographic Procedure:
    • Stabilize the HPLC system with the mobile phase at the set flow rate.
    • Inject 20 µL of the standard and sample solutions separately.
    • Record the chromatograms and measure the peak areas.
    • Calculate the amount of Cefetamet Pivoxil in the sample by comparing its peak area with that of the standard.
UV-Spectrophotometric Methods

UV-spectrophotometry offers a simpler, cost-effective alternative for drug estimation. A validated difference spectrophotometry method is detailed below.

Parameter Difference Spectrophotometry Method [2]
Principle Measurement of absorbance difference between drug in acidic and basic solutions.
Instrument UV/Vis Spectrophotometer
Wavelength Pair λmax: 221 nm; λmin: 275 nm
Linearity Range 1 - 35 µg/mL
Molar Absorptivity 1.3 x 10⁴ L mol⁻¹ cm⁻¹
Regression Equation Y = 0.023x + 0.0036
Correlation Coefficient 0.9997

Experimental Protocol for Difference Spectrophotometry [2]:

  • Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of Cefetamet Pivoxil HCl in methanol.
  • Sample Preparation (Tablets): Weigh and powder 10 tablets. Transfer powder equivalent to 50 mg of the drug to a 50 mL volumetric flask. Add methanol, dissolve, sonicate, and dilute to volume (1 mg/mL). Filter, then dilute 5 mL of the filtrate to 50 mL separately with 0.1N HCl and 0.1N NaOH to get 100 µg/mL solutions in each medium.
  • Analysis Procedure:
    • Further dilute the acidic and basic sample solutions with their respective solvents to obtain concentrations within the 1-35 µg/mL range.
    • Scan the basic solution (sample) against the acidic solution (blank) from 200 nm to 400 nm.
    • Measure the difference in absorbance between the maximum at 221 nm and the minimum at 275 nm.
    • Determine the drug concentration from a calibration curve plotted using standard solutions treated the same way.

Analytical Method Validation

The developed methods have been rigorously validated per ICH guidelines. The following table summarizes typical validation parameters and results.

Validation Parameter HPLC Method 1 [4] HPLC Method 2 [1] [3] Difference Spectrophotometry [2]
Linearity Range 30-80 µg/mL 10-50 µg/mL 1-35 µg/mL
Correlation Coefficient (r) 0.99989 0.9991 0.9997
Precision (% RSD) Intra-day: 0.03-1.76% Intra-day: <2% Intra-day: <1%
Accuracy (% Recovery) ~100.09% 99-100% 99.05-100.48%
Specificity/Specificity Specific Specific and Selective (no interference) Specific (no excipient interference)
LOD Not Specified 2.66 µg/mL 0.0876 µg/mL
LOQ Not Specified 8.07 µg/mL 0.2930 µg/mL
Robustness/Ruggedness - Robust (% RSD <2 with mobile phase changes); Rugged (% RSD <2 with different analysts) Reproducible (% RSD 0.587 with different methanol brands/analysts)

Workflow and Application Diagram

The following diagram illustrates the logical workflow for developing and applying an analytical method for Cefetamet Pivoxil, from setup to quality assessment.

Start Start: Analytical Method Step1 Select Technique (HPLC or UV) Start->Step1 Step2 Develop Method (Mobile Phase, Wavelength, etc.) Step1->Step2 Step3 Validate Method (Linearity, Precision, Accuracy) Step2->Step3 Step4 Prepare Samples (Standard and Formulation) Step3->Step4 Step5 Perform Analysis & Calculations Step4->Step5 Step6 Report & Quality Control Step5->Step6

Key Conclusions for Practical Application

  • Method Selection Guidance: For routine, high-throughput quality control where simplicity and cost are key, the UV-spectrophotometric method is highly suitable [2]. When higher specificity and separation from potential impurities are required, the HPLC methods are the superior choice [4] [1].
  • Robustness for Formulations: The methods have been successfully applied to various dosage forms (tablets, powder for suspension) with excellent accuracy and precision, demonstrating their suitability for pharmaceutical analysis [4] [1] [2].
  • Adherence to Standards: All summarized methods have been validated according to ICH guidelines, ensuring that the data generated is reliable and meets regulatory standards for drug development and quality assurance [1] [2] [3].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any specific protocol, feel free to ask.

References

Application Note: First-Order Derivative Spectroscopy for Analysis of Cefetamet Pivoxil Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cefetamet Pivoxil Hydrochloride (CPH) is an oral third-generation cephalosporin antibiotic prodrug that undergoes hydrolysis to form the active agent cefetamet in vivo [1] [2]. It exhibits broad-spectrum activity against major respiratory pathogens including Streptococcus pneumoniae, Haemophilus influenzae, and β-haemolytic streptococci [2]. First-order derivative spectroscopy provides an effective analytical technique for quantifying CPH in bulk drug and pharmaceutical formulations while minimizing interference from excipients and degradation products [1].

Principle of First-Order Derivative Spectroscopy

First-order derivative spectroscopy involves converting normal absorption spectra into their first derivatives with respect to wavelength. This technique enhances the discrimination of overlapping spectral bands and improves resolution of minor spectral features. For this compound analysis, difference spectrophotometry is employed, utilizing the spectral differences between ionized forms of the drug in acidic and basic media [1].

Experimental Protocols

Reagents and Equipment

Materials Required:

  • This compound reference standard
  • Methanol (AR grade)
  • 0.1N Hydrochloric acid (HCl)
  • 0.1N Sodium hydroxide (NaOH)
  • Purified water (IP grade)

Equipment:

  • UV-Vis spectrophotometer with matched quartz cells (1 cm path length)
  • Analytical balance
  • Volumetric flasks (10 ml, 50 ml)
  • Micropipettes
  • Magnetic stirrer
  • Whatman No. 42 filter paper [1]
Preparation of Standard Solutions
  • Stock Solution (1 mg/ml): Accurately weigh 50 mg of CPH reference standard and transfer to a 50 ml volumetric flask. Dissolve in and make up to volume with methanol.
  • Working Standard Solutions: Pipette aliquots ranging from 0.1-0.35 ml of stock solution into separate 10 ml volumetric flasks. Prepare two sets - one diluted with 0.1N HCl and another with 0.1N NaOH to obtain concentrations ranging from 1-35 μg/ml [1].
Spectral Acquisition and Measurement Parameters
  • Set up the UV-Vis spectrophotometer according to manufacturer instructions.
  • Using the acidic solution as blank and the basic solution as sample, scan the spectrum from 200-400 nm.
  • Obtain the first-order derivative spectrum and identify key wavelengths: maximum at 221 nm and minimum at 275 nm [1].
  • Measure the difference in amplitude between these two characteristic points for quantification.
Sample Preparation for Formulation Analysis
  • Weigh and finely powder not less than 20 tablets.
  • Accurately weigh powder equivalent to 50 mg CPH and transfer to a 50 ml volumetric flask.
  • Add approximately 30 ml methanol, shake vigorously for 10-15 minutes, and dilute to volume with methanol.
  • Filter through Whatman No. 42 filter paper, rejecting the first few ml of filtrate.
  • Pipette 5 ml of clear filtrate into a 50 ml volumetric flask and dilute to volume with methanol (resulting concentration: 100 μg/ml).
  • Prepare separate aliquots in 0.1N HCl and 0.1N NaOH as described in section 3.2 [1].

Method Validation Parameters

The first-order derivative spectroscopic method for CPH has been comprehensively validated according to standard analytical guidelines [1]:

Table 1: Optical Characteristics and Validation Parameters for CPH Analysis

Parameter Value/Specification
λmax (nm) 221
λmin (nm) 275
Beer's Law Range (μg/ml) 1-35
Molar Absorptivity (lit mole−1 cm−1) 1.3 × 10⁴
Sandell's Sensitivity (μg/cm²/0.001 AU) 0.03040
Regression Equation 0.023 × C + 0.0036
Correlation Coefficient (r²) 0.9997
Limit of Detection (μg/ml) 0.0876
Limit of Quantification (μg/ml) 0.2930
Precision (% RSD) <1%

Table 2: Accuracy Evaluation Through Recovery Studies

Formulation Concentration (μg/ml) Standard Spiked (μg/ml) Total Concentration Found (μg/ml) % Recovery
10 2 11.84 99.05 ± 0.42
10 3 12.92 99.46 ± 0.33
10 4 14.01 100.12 ± 0.42
30 2 32.10 100.32 ± 0.52
30 3 32.92 99.76 ± 0.34
30 4 33.75 99.28 ± 0.36

Table 3: Precision Evaluation Data

Performance Parameter CPH Results (% CV)
Intraday Precision 0.654
Interday Precision 0.626
Reproducibility (% RSD) 0.587

Experimental Workflow

The following diagram illustrates the complete analytical workflow for first-order derivative spectroscopic analysis of this compound:

G Start Start Analysis PrepStd Prepare Standard Solutions (1-35 μg/ml in methanol) Start->PrepStd AcidBase Prepare Dual Sets: • 0.1N HCl Solution • 0.1N NaOH Solution PrepStd->AcidBase SamplePrep Sample Preparation: • Weigh & powder tablets • Extract with methanol • Filter through Whatman #42 AcidBase->SamplePrep Spectral Spectral Acquisition: • Scan 200-400 nm • Acidic solution as blank • Basic solution as sample SamplePrep->Spectral Deriv Obtain First-Order Derivative Spectrum Spectral->Deriv Measure Measure Amplitude Difference Between 221 nm (max) and 275 nm (min) Deriv->Measure Quant Quantification Using Calibration Curve Measure->Quant Validation Method Validation: • Accuracy • Precision • Reproducibility Quant->Validation

Data Interpretation and Calculations

Calculation of CPH Content:

  • Plot the difference in amplitude (ΔA) between 221 nm and 275 nm against concentration to generate a calibration curve.

  • Use the regression equation (y = 0.023x + 0.0036) for determining unknown concentrations.

  • Calculate the drug content in formulations using:

    % Label Claim = (Calculated Concentration / Label Claim) × 100

Acceptance Criteria:

  • The method should demonstrate recovery between 99-101% of the labeled claim.
  • Precision should not exceed 2% RSD for repeated measurements [1].

Advantages and Applications

The first-order derivative spectroscopy method offers several advantages for CPH analysis:

  • Specificity: Effectively differentiates CPH from common excipients and degradation products
  • Rapid Analysis: Complete analysis can be performed within 1-2 hours
  • Cost-Effective: Requires minimal reagents and equipment compared to HPLC methods
  • Accuracy: Provides reliable results with recovery rates of 99.05-100.32% [1]

This method is particularly suitable for:

  • Quality control of tablet formulations containing CPH
  • Stability studies and degradation monitoring
  • Batch-to-batch consistency verification in pharmaceutical manufacturing

Troubleshooting and Technical Notes

  • Spectral Quality Issues: Ensure proper baseline correction by scanning acid vs acid and base vs base solutions before sample analysis.
  • Poor Precision: Check pH of solutions as slight variations can affect ionization and spectral characteristics.
  • Non-Linear Calibration: Verify stock solution stability - CPH solutions should be prepared fresh and used within 4 hours when stored at room temperature [1] [2].
  • Filter Interference: Use appropriate filter media as some filters may adsorb the drug, leading to inaccurate results.

References

Cefetamet Pivoxil degradation kinetics pH influence

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What is the overall degradation pathway of Cefetamet Pivoxil HCl in aqueous solution? The degradation of Cefetamet Pivoxil HCl in aqueous solutions follows first-order kinetics and occurs through three simultaneous processes involving general acid-base and specific acid-base catalysis [1] [2] [3]:

  • A reaction catalyzed by hydrogen ions (H⁺).
  • A spontaneous reaction catalyzed by water molecules.
  • A reaction catalyzed by hydroxide ions (OH⁻).

What is the optimal pH range for maximum stability? Maximum stability for Cefetamet Pivoxil HCl in aqueous solution is observed in the pH range of 3 to 5 [1] [2] [3]. The pH-rate profile is characteristically U-shaped, with degradation rates increasing in more acidic (pH < 3) and more basic (pH > 5) conditions.

Do buffers influence the degradation rate? Yes, a phenomenon known as buffer catalysis was observed. The study specifically noted this catalytic effect in both acetate and phosphate buffers, meaning the buffer components themselves accelerate the degradation reaction beyond the influence of pH alone [1].


Quantitative Data on Degradation Kinetics

The table below summarizes the key quantitative relationships from the research, which can be used to predict degradation rates under various conditions.

Factor Relationship or Value Experimental Conditions / Notes
Kinetic Order First-order kinetics [1] [2] -
pH-Rate Profile U-shaped profile [2] [3] -
pH of Maximum Stability pH 3 - 5 [1] [2] [3] -
Rate Expression kpH = kH+ aH+ + kH2O kOH- aOH- [1] [3] kH+, kOH-: 2nd-order rate constants for H⁺ and OH⁻ catalysis; kH2O: pseudo-first-order constant for spontaneous hydrolysis.
Buffer Catalysis Observed in acetate and phosphate buffers [1] The degradation rate increases with buffer concentration.

| Study Temperatures | 333 K, 343 K, 353 K, 363 K (Approx. 60°C, 70°C, 80°C, 90°C) [1] [2] | The pH-rate profiles were constructed at these temperatures. |


Experimental Protocol: Determining pH-Rate Profile

This workflow outlines the key steps for conducting a stability study to determine the influence of pH on the degradation kinetics of a drug substance in solution, based on the methodology used in the cited research [1].

Start Start Experimental Study Prep 1. Preparation of Solutions Start->Prep pHBuffers Prepare aqueous solutions across a range of pH values Prep->pHBuffers TempControl 2. Temperature Control pHBuffers->TempControl Incubate Inculate solutions at constant temperatures (60°C, 70°C, 80°C, 90°C) TempControl->Incubate Sampling 3. Sampling & Analysis Incubate->Sampling Withdraw Withdraw samples at predetermined time intervals Sampling->Withdraw Analyze Analyze drug concentration using a validated HPLC method Withdraw->Analyze Data 4. Data Processing Analyze->Data Kinetics Apply first-order kinetics model ln(C) = ln(C₀) - k⋅t Data->Kinetics CalculateK Calculate observed rate constant (k) for each condition Kinetics->CalculateK Profile 5. Construct pH-Rate Profile CalculateK->Profile Plot Plot log k vs. pH to obtain U-shaped profile Profile->Plot End End: Identify Stable pH Zone Plot->End

Key Technical Details:

  • Chromatographic Conditions: The cited study used an HPLC system with a LiChrosorb 100 RP-18 column (250 mm x 4 mm i.d.) and a mobile phase of acetonitrile-water (35:65, v/v) containing 0.05% trifluoroacetic acid, with UV detection at 265 nm [1].
  • Forced Degradation: The approach of studying degradation under elevated temperatures (60-90°C) is a standard forced degradation practice to rapidly simulate and model long-term stability at lower, typical storage temperatures [1] [4].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Degradation is faster than expected at a stable pH. Buffer catalysis. The concentration of the buffer (e.g., acetate, phosphate) is accelerating the reaction [1]. Minimize the buffer concentration to the lowest level sufficient for maintaining pH. Re-evaluate the formulation for a non-catalytic buffer system.
The degradation profile does not match the expected U-shaped curve. Complex degradation pathways. The major degradation product can shift (e.g., from Δ3- to Δ2-cephalosporin) in different media, altering kinetics [1]. Ensure the experimental medium (e.g., simple buffer vs. complex bio-relevant fluid) is appropriate. Identify and quantify major degradation products.
Poor resolution of parent drug from degradation products in HPLC. Inadequate HPLC method. The method may not be stability-indicating [1]. Develop and validate a stability-indicating HPLC method (e.g., UHPLC-DAD) that can separate the parent compound from all major degradation products [5].

References

Cefetamet Pivoxil stability in phosphate buffers

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data & Degradation Pathways

The data below compares the degradation of Cefetamet Pivoxil with two other cephalosporin prodrug esters.

Table 1: Degradation Half-Lives (t₁/₂) in Different Media (pH 7.4, 37°C) [1] [2]

Prodrug Ester Phosphate Buffer Half-Life (hours) Human Intestinal Juice Half-Life (hours)
Cefetamet Pivoxil (CAT) 4.3 0.78
Cefuroxime Axetil (CAE) 1.6 (for both diastereoisomers) 0.37 & 0.93 (for each diastereoisomer)
Cefpodoxime Proxetil (CPD) 2.2 (for both diastereoisomers) 0.18 & 0.98 (for each diastereoisomer)

Table 2: Major Degradation Product Formed After 24 Hours [1] [2]

Prodrug Ester Phosphate Buffer (Major Product) Human Intestinal Juice (Major Product)
Cefetamet Pivoxil (CAT) Δ2-Cephalosporin (61%) Δ3-Cephalosporin (86%)
Cefuroxime Axetil (CAE) Δ2-Cephalosporin (74%) Δ3-Cephalosporin (75%)
Cefpodoxime Proxetil (CPD) Δ2-Cephalosporin (85%) Δ3-Cephalosporin (87%)

Cefetamet Pivoxil Degradation Pathways cluster_pathA Pathway: Chemical Hydrolysis (Phosphate Buffer) cluster_pathB Pathway: Enzymatic Hydrolysis (Human Intestinal Juice) Start Cefetamet Pivoxil (Prodrug Ester) A1 Reversible Isomerization Start->A1 Major Pathway B1 Direct Enzymatic Ester Cleavage Start->B1 Major Pathway A2 Δ2-Cephalosporin Ester A1->A2 A3 Rapid Ester Cleavage A2->A3 A4 Δ2-Cephalosporin (Biologically Inactive) A3->A4 B2 Δ3-Cephalosporin (Biologically Active)

Experimental Protocol for Stability Assessment

This methodology is adapted from the cited study for you to replicate [2].

  • Key Materials:

    • Test Compound: Cefetamet Pivoxil.
    • Incubation Media: 0.6 M Phosphate Buffer (pH 7.4) and Human Intestinal Juice (pH adjusted to 7.4).
    • Equipment: Thermostatically controlled water bath (37°C), HPLC system with UV detector and a C18 analytical column.
  • Procedure:

    • Preparation: Add 1.5 mL of deionized water, 300 µL of phosphate buffer (or 300 µL of intestinal juice), and 20 µL of an acetonitrile solution of Cefetamet Pivoxil (3 mg/mL) to a test tube [2].
    • Incubation: Mix well and incubate in a water bath at 37°C for 24 hours [2].
    • Sampling: At specific time intervals (e.g., 0, 10, 30 min, 1, 2, 4, 6, 10, 24 h), withdraw 150 µL samples [2].
    • Quenching & Analysis: Mix each sample immediately with 150 µL of 0.5 M perchloric acid to stop the reaction. Centrifuge at 3,000 × g for 10 minutes, and inject 50 µL of the supernatant into the HPLC for analysis [2].

FAQs for Technical Support

  • Q1: Why does Cefetamet Pivoxil degrade much faster in intestinal juice than in a phosphate buffer of the same pH? The degradation in intestinal juice is primarily driven by enzymatic hydrolysis from esterases present in the gut, which is a faster process than the chemical hydrolysis that occurs in the simple phosphate buffer model [1].

  • Q2: The major degradation product in my phosphate buffer assay is the inactive Δ2-isomer. Does this mean the oral bioavailability will be low? Not necessarily. The study concludes that the Δ2 isomerization in buffer does not significantly impact the ultimate bioavailability. This is because the primary pathway in the real physiological environment (the intestine) is enzymatic hydrolysis, which directly produces the active Δ3-cephalosporin, allowing for absorption [1].

  • Q3: For prodrugs with diastereoisomers (like Cefuroxime Axetil), is stability affected by stereochemistry? Yes, the study found a high degree of stereoselectivity in enzymatic hydrolysis. The diastereoisomers of Cefuroxime Axetil and Cefpodoxime Proxetil were degraded at different rates in intestinal juice, suggesting that using the more stable diastereoisomer could be a strategy to increase oral bioavailability [1].

Key Conclusions for Researchers

  • The stability of Cefetamet Pivoxil is highly medium-dependent, with enzymatic processes in the gut leading to faster degradation but a more favorable pathway toward the active drug [1].
  • The use of simple phosphate buffer provides a useful model for chemical stability but is not fully predictive of the complex in vivo environment where enzymes play a critical role [1] [2].
  • The stereochemistry of prodrug esters is a critical factor in their enzymatic stability and should be considered during drug design [1].

References

Cefetamet Pivoxil hydrolysis temperature dependence

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the general degradation behavior of Cefetamet Pivoxil in solution? Cefetamet Pivoxil hydrochloride undergoes first-order hydrolysis kinetics in aqueous solutions. Its stability is highly dependent on pH, temperature, and the presence of buffers, which can catalyze the reaction [1] [2].

  • At what pH is Cefetamet Pivoxil most stable? The pH-rate profile is characteristically U-shaped. The maximum stability for Cefetamet Pivoxil is observed in the pH region of 3 to 5 [1].

  • What is the main analytical method used to monitor the hydrolysis? The degradation is effectively followed by High-Performance Liquid Chromatography (HPLC) [1] [3].

Hydrolysis Kinetics Data

The table below summarizes the key kinetic parameters and experimental conditions from the primary study. The pH-rate expression for hydrolysis was determined to be k(pH) = kH+ aH+ + kH2O + kOH- aOH-, where kH+ and kOH- are second-order rate constants for hydrogen and hydroxyl ion catalysis, and kH2O is the pseudo-first-order rate constant for the spontaneous reaction with water [1].

Table 1: Summary of Kinetic Parameters and Experimental Conditions

Parameter Details / Values Notes
Kinetic Order First-order [1] Reaction rate depends on the concentration of CP.
pH-Rate Profile U-shaped [1] Minimum degradation occurs between pH 3-5.
Studied Temperatures 333 K, 343 K, 353 K, 363 K [1] Equivalent to 60°C, 70°C, 80°C, and 90°C.
Buffer Catalysis Observed in acetate and phosphate buffers [1] Buffer concentration can influence the reaction rate.
Key Target Proteins MAPK8, MAPK10, BAD [4] Associated with the RAS signaling pathway.

Experimental Protocol: Monitoring Hydrolysis Kinetics

This protocol is adapted from the methodology used in the search results to determine the degradation kinetics of Cefetamet Pivoxil [1].

1. Solution Preparation: * Prepare a stock solution of this compound in an appropriate solvent. * Dispense aliquots into a series of buffers covering a broad pH range (e.g., 1-10). Crucially, include buffers in the pH 3-5 range to confirm the region of maximum stability. * Note: Be aware that the degradation rate can be catalyzed by the buffer species itself (acetate, phosphate). For highly precise kinetic studies, keep the buffer concentration and ionic strength constant across all samples.

2. Forced Degradation Studies: * Place the prepared solutions in controlled-temperature incubators or water baths. The study should be performed at multiple temperatures (e.g., 60°C, 70°C, 80°C, 90°C) to establish temperature dependence [1]. * At predetermined time intervals, withdraw samples from each vessel and immediately analyze or quench the reaction to stop further degradation.

3. HPLC Analysis: * Instrument: Use a standard HPLC system equipped with a UV-Vis or PDA detector. * Column: A reverse-phase C18 column is typically suitable. * Mobile Phase: Develop a gradient or isocratic method that adequately separates Cefetamet Pivoxil from its degradation products (primarily the active drug, cefetamet). * Quantification: Measure the peak area of Cefetamet Pivoxil remaining in each sample over time.

4. Data Processing: * Plot the natural logarithm of the remaining Cefetamet Pivoxil concentration (or peak area) versus time. A linear plot confirms first-order kinetics. * The slope of this line is the apparent pseudo-first-order rate constant (kobs) for that specific condition (pH, temperature, buffer). * Construct a pH-rate profile by plotting kobs against pH at a constant temperature. * An Arrhenius plot (ln k vs. 1/T) can be used to determine the activation energy (Ea) for the hydrolysis reaction at different pH levels.

Troubleshooting Guide

Table 2: Common Experimental Issues and Solutions

Problem Possible Cause Suggested Solution
Unexpectedly fast degradation across all pH levels. Temperature control failure or contamination. Calibrate temperature sensors, ensure homogeneous heating (e.g., using a water bath), and use sterile, clean glassware.
No clear U-shaped pH-rate profile. Inadequate pH range or inaccurate buffer preparation. Verify buffer pH values at the study temperature using a calibrated pH meter. Widen the pH range of tested solutions.
High variability in rate constants between replicates. Inconsistent sampling or analysis. Standardize sampling times and volumes. Ensure the HPLC system is well-calibrated and the injection volume is precise.
Poor peak separation in HPLC. Degradation products co-eluting with the parent compound. Optimize the HPLC method (e.g., adjust mobile phase composition, gradient program, column temperature, or flow rate).

Workflow and Relationship Diagrams

The following diagram illustrates the logical workflow and the key relationships between pH, temperature, and the degradation rate of Cefetamet Pivoxil, as established by the research.

hydrolysis_workflow Start Start: Aqueous Solution of Cefetamet Pivoxil HCl Factors Key Influencing Factors Start->Factors pH pH of Solution Factors->pH Temp Temperature Factors->Temp Buffers Buffer Catalysis (Acetate, Phosphate) Factors->Buffers Process Hydrolysis Process (First-Order Kinetics) pH->Process Temp->Process Buffers->Process Analysis HPLC Analysis & Data Processing Process->Analysis Profile U-shaped pH-Rate Profile Analysis->Profile Arrhenius Arrhenius Plot Analysis->Arrhenius Outcome Outcome: Determine Stability Conditions (Max stability at pH 3-5) Profile->Outcome Arrhenius->Outcome

References

Cefetamet Pivoxil buffer catalysis acetate phosphate

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Kinetic Data

The tables below summarize quantitative data on Cefetamet Pivoxil HCl degradation kinetics from published studies [1] [2] [3].

Table 1: Degradation Rate Constants and Stability of Cefetamet Pivoxil HCl

Parameter Conditions Value / Observation Significance / Implication
Optimal pH Range Aqueous Solution pH 3 - 5 (Maximum stability) [1] [4] Formulate and conduct experiments within this range for maximum compound integrity.
Kinetic Order Aqueous Solution First-order kinetics (concentration-dependent) [1] [3] Degradation rate is directly proportional to the concentration of Cefetamet Pivoxil.
pH-Rate Profile Aqueous Solution U-shaped profile [1] [3] Degradation occurs through three simultaneous pathways: acid-catalyzed (kH+), water-catalyzed (kH2O), and base-catalyzed (kOH-).
Half-life in Human Intestinal Juice pH 7.4, 37°C ~0.78 hours [2] [3] Simulates rapid hydrolysis in the human body, relevant for bioavailability studies.
Half-life in Phosphate Buffer 0.6 M, pH 7.4, 37°C ~4.3 hours [2] Highlights significant buffer catalysis; phosphate buffer accelerates degradation compared to the intrinsic rate at that pH.

Table 2: Buffer Catalysis and Degradation Product Distribution

Buffer System Catalysis Observed? Major Degradation Product in Buffer Major Degradation Product in Human Intestinal Juice
Acetate Yes [1] [3] Information not specified in search results Information not specified in search results
Phosphate Yes [1] [3] Δ2-Cephalosporin (e.g., ~61%) [2] [3] Δ3-Cephalosporin (e.g., ~86%) [2] [3]
Carbonate Not explicitly studied for Cefetamet Pivoxil, but a known catalyst for other drugs [5] Not Applicable Not Applicable

Experimental Protocols

Here are detailed methodologies for studying the degradation kinetics of Cefetamet Pivoxil HCl, based on the published research [1] [3].

Protocol 1: Investigating pH-Rate Profile

1. Objective: To determine the degradation rate of Cefetamet Pivoxil HCl across a range of pH values and construct a pH-rate profile.

2. Materials:

  • Cefetamet Pivoxil hydrochloride (API)
  • Buffer solutions (e.g., covering pH 1-2 for acid, pH 3-5 for acetate, pH 6-8 for phosphate, pH 9+ for carbonate)
  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • HPLC system with C18 column (e.g., LiChrosorb 100 RP-18) and UV detector

3. Procedure:

  • Solution Preparation: Prepare a stock solution of Cefetamet Pivoxil HCl. Introduce aliquots into a series of vials containing pre-heated buffer solutions (e.g., at 333K, 343K, 353K, 363K). The ionic strength should be kept constant where possible [1] [5].
  • Incubation: Maintain the solutions at constant temperature using a thermostatted water bath.
  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Analysis: Immediately analyze samples by HPLC to determine the remaining concentration of intact Cefetamet Pivoxil. A validated method is required [3].

4. Data Analysis:

  • Plot the natural logarithm of the remaining drug concentration versus time. The slope of the linear plot is the apparent first-order rate constant (k_obs) for that specific pH and temperature.
  • Construct the pH-rate profile by plotting k_obs values against the corresponding pH values.
Protocol 2: Evaluating Buffer Catalysis

1. Objective: To quantify the catalytic effect of acetate and phosphate buffers on the degradation rate.

2. Materials: (Same as Protocol 1, with a focus on acetate and phosphate buffers)

3. Procedure:

  • Buffer Series Preparation: Prepare a series of buffers (e.g., acetate pH ~4.5, phosphate pH ~7.4) at different molar concentrations (e.g., 0.1 M, 0.2 M, 0.4 M) while maintaining constant pH and ionic strength.
  • Incubation and Sampling: Add Cefetamet Pivoxil HCl to each buffer solution, incubate at a constant temperature, and withdraw samples over time as in Protocol 1.
  • Control: Include a non-buffered solution adjusted to the same pH with HCl or NaOH as a control to determine the intrinsic degradation rate at that pH.

4. Data Analysis:

  • For each buffer type and pH, plot the observed rate constant (k_obs) against the total buffer concentration. A linear relationship with a positive slope indicates general acid/base catalysis by the buffer species.

The following diagram illustrates the logical workflow and key relationships for the degradation pathways and catalysis studies.

Start Start: Cefetamet Pivoxil HCl pH Environmental Factors: pH, Temperature, Buffer Start->pH Degradation Degradation Pathways pH->Degradation AcidCat Acid-Catalyzed Hydrolysis (kH+) Degradation->AcidCat WaterCat Water-Catalyzed Spontaneous (kH2O) Degradation->WaterCat BaseCat Base-Catalyzed Hydrolysis (kOH-) Degradation->BaseCat Products Degradation Products AcidCat->Products WaterCat->Products BaseCat->Products Delta2 Δ2-Cephalosporin (Major in phosphate buffer) Products->Delta2 Delta3 Δ3-Cephalosporin (Major in intestinal juice) Products->Delta3

Frequently Asked Questions (FAQs)

Q1: Why does my Cefetamet Pivoxil solution degrade rapidly at neutral pH, even when the temperature is controlled? A1: This is expected behavior. The pH-rate profile is U-shaped, with minimum stability (maximum degradation rate) in the neutral to basic pH range [1] [3]. Furthermore, phosphate buffer, commonly used at pH 7.4, exhibits a significant catalytic effect, further accelerating degradation compared to the intrinsic rate at that pH [1] [2].

Q2: The degradation products profile from my stability study in buffer does not match the profile seen in biological media like intestinal juice. Why? A2: This is a critical observation. The degradation in phosphate buffer is primarily a chemical process that favors the formation of the Δ2-cephalosporin isomer. In contrast, degradation in human intestinal juice is largely enzymatic (via esterases) and proceeds with high stereoselectivity, favoring the formation of the active Δ3-cephalosporin and its derivatives [2] [3]. The mechanism and pathway of hydrolysis differ fundamentally.

Q3: How can I minimize buffer catalysis in my experimental assays? A3:

  • Use the lowest possible buffer concentration that maintains pH control.
  • Work at the pH of maximum stability (pH 3-5) where the catalytic effect of H+/OH- ions is minimized, and the impact of other buffers may be reduced [1].
  • Consider alternative buffers that show less catalytic activity for your specific molecule, though this must be screened experimentally.

Q4: Is the degradation kinetics of Cefetamet Pivoxil always first-order? A4: In aqueous solution, the degradation of Cefetamet Pivoxil HCl consistently follows first-order kinetics, meaning the rate is directly proportional to its concentration [1] [3]. This holds true for the study of its hydrolysis as a function of pH, temperature, and buffer concentration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly high degradation rate Buffer catalysis is not accounted for; pH is outside optimal 3-5 range; temperature is too high. Reduce buffer concentration; adjust pH to 4.0 ± 0.5; lower incubation temperature and reassess stability.
HPLC shows multiple unknown peaks Normal degradation products (Δ2 and Δ3 isomers) forming; potential interaction with buffer components. Validate HPLC method for selectivity and ability to separate known degradants [3]; review mobile phase compatibility.
Irreproducible kinetic data between batches Slight variations in pH or buffer molarity; temperature fluctuations in water bath; inadequate solution preparation. Calibrate pH meter and prepare buffers meticulously; verify water bath temperature stability; document all preparation parameters.
Low recovery in bioavailability experiments Rapid enzymatic hydrolysis in intestinal fluid before absorption [2]. This is an inherent property of the prodrug. Compare results against the known half-life in intestinal juice (~0.78 h) [2].

References

Cefetamet Pivoxil analytical method precision improvement

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Methods and Their Precision Data

The table below summarizes validated methods from recent studies, providing a benchmark for the precision you can expect to achieve.

Analytical Method Key Parameters Reported Precision (RSD) Application & Context

| Reverse-Phase HPLC [1] [2] | Column: C-18 Mobile Phase: Acetonitrile:Water (80:20 v/v) Detection: 251 nm Flow Rate: 0.5 ml/min | Intra-day: < 0.52% [2] Inter-day: < 0.91% [2] | Estimation in bulk and tablet dosage forms. | | HPLC (Alternative) [3] | Column: C18 Mobile Phase: Water-Acetonitrile-Methanol-Phosphate buffer, pH 3.5 (50:35:10:5, v/v) Detection: 254 nm Flow Rate: 1.5 ml/min | RSD: 0.03% - 1.76% [3] | Analysis of drug substance and powder for oral suspension. | | Difference Spectrophotometry [4] | Acidic & Basic Forms in 0.1N HCl/NaOH Measurement: ΔA at 221 nm & 275 nm | RSD: < 1% [4] | Estimation in bulk and tablet formulations. |

Detailed Experimental Protocols

Here are the step-by-step protocols for the two most common and precise methods.

Reverse-Phase HPLC for Bulk and Tablets [1] [2]

This method is noted for being cost-effective, simple, precise, and robust.

  • Materials and Reagents

    • API/Tablets: Cefetamet Pivoxil working standard and tablet formulation.
    • Chemicals: Analytical or HPLC-grade Acetonitrile and Water.
    • Equipment: HPLC system with UV/VIS detector, C-18 column (e.g., Hypersil, 150 x 4.6 mm, 5µm), analytical balance, sonicator, and membrane filters (0.45 µm).
  • Method Configuration

    • Mobile Phase: Acetonitrile and Water in a ratio of 80:20 (v/v).
    • Preparation: Mix the solvents, filter through a 0.45 µm membrane filter, and degas by sonication for 15 minutes.
    • Flow Rate: 0.5 ml/min.
    • Detection Wavelength: 251 nm.
    • Injection Volume: 20 µl.
    • Column Temperature: Ambient.
  • Sample Preparation

    • Standard Solution: Accurately weigh and transfer 10 mg of pure Cefetamet Pivoxil standard into a 50 ml volumetric flask. Dissolve and make up to volume with the mobile phase to get a primary stock solution of 200 µg/ml. Further dilute to obtain working standards in the range of 10-50 µg/ml.
    • Tablet Sample Solution: Weigh and finely powder 20 tablets. Transfer a powder amount equivalent to 10 mg of Cefetamet Pivoxil into a 100 ml volumetric flask. Add about 70 ml of mobile phase, sonicate for 10 minutes, then dilute to volume with mobile phase. Filter this solution through a 0.45 µm membrane filter. Dilute the filtrate as needed to get a concentration within the working range (10-50 µg/ml).
  • Method Validation (Precision)

    • Precision: Inject six independent preparations of a single sample (e.g., 10 µg/ml).
      • Intra-day Precision: Perform these six injections on the same day at different time intervals.
      • Inter-day Precision: Perform the same procedure over three different days.
    • Acceptance Criteria: The % Relative Standard Deviation (% RSD) of the peak areas for all injections should typically be less than 2.0%.
Difference Spectrophotometry for Tablets [4]

This method is a simpler alternative that is useful for rapid analysis.

  • Materials and Reagents

    • Chemicals: 0.1N Hydrochloric Acid (HCl), 0.1N Sodium Hydroxide (NaOH), and Methanol.
    • Equipment: UV/Vis Spectrophotometer with matched quartz cells.
  • Sample Preparation

    • Prepare a stock solution of the drug in methanol (100 µg/ml).
    • Prepare two sets of sample solutions in the concentration range of 1-35 µg/ml: one set diluted with 0.1N HCl and the other with 0.1N NaOH.
  • Measurement Protocol

    • Place the solution prepared with 0.1N HCl in the reference cell (blank).
    • Place the solution of the same concentration prepared with 0.1N NaOH in the sample cell.
    • Scan the spectrum from 200 to 400 nm.
    • Measure the difference in absorbance (ΔA) between the maximum at 221 nm and the minimum at 275 nm.
    • Plot ΔA against concentration to create a calibration curve.
  • Method Validation

    • The method demonstrated a precision with % RSD of less than 1% for six determinations of tablet formulations [4].

Troubleshooting Common Precision Issues

Start Poor Precision (High % RSD) Step1 Check Sample Preparation Start->Step1 Step2 Verify HPLC System Stability Start->Step2 Step3 Review Mobile Phase and Column Start->Step3 Step4 Confirm Detection Parameters Start->Step4 Sub1_1 Ensure complete and uniform extraction. For tablets, sonicate sufficiently and filter to avoid particulate matter. Step1->Sub1_1 Sub1_2 Use fresh, stable reference standards. Ensure volumetric accuracy. Step1->Sub1_2 Sub2_1 Check for fluctuating pump pressure or irregular flow rates. Step2->Sub2_1 Sub2_2 Ensure column oven is at stable, ambient temperature. Step2->Sub2_2 Sub3_1 Use HPLC-grade solvents. Filter and degas mobile phase before use. Step3->Sub3_1 Sub3_2 Condition the column sufficiently. Consider column aging (peak tailing). Step3->Sub3_2 Sub4_1 Verify detection wavelength is set at maximum (e.g., 251 nm). Step4->Sub4_1

Frequently Asked Questions (FAQs)

Q1: What is an acceptable % RSD for method precision in HPLC analysis of Cefetamet Pivoxil? For a well-developed and validated method, the % RSD for peak areas from multiple injections of the same homogeneous sample should generally be less than 2.0%. The methods cited above demonstrate that achieving a precision of less than 1.0% is possible with careful optimization [4] [2].

Q2: How can I improve the precision of my sample preparation for tablet formulations? The key is to ensure the API is completely and uniformly extracted from the excipients.

  • Thorough Powdering: Ensure the tablets are finely and uniformly powdered.
  • Efficient Extraction: Use adequate solvent and sufficient sonication time (e.g., 10 minutes as per the protocol) to ensure complete dissolution of the API [2].
  • Proper Filtration: Always filter the solution through a membrane filter (e.g., 0.45 µm) before injection to remove any insoluble particles that could damage the column or cause variability [1] [2].

Q3: My HPLC peaks are tailing. How does this affect precision and how can I fix it? Peak tailing indicates a problem with the chromatography that can lead to inaccurate integration and poor precision.

  • Column Condition: This is the most common cause. The column may be degraded or contaminated. Try flushing the column according to the manufacturer's instructions or replacing it with a new one.
  • Mobile Phase pH: The API may require a specific pH for optimal peak shape. The alternative HPLC method uses a phosphate buffer at pH 3.5 to achieve good results [3]. You can experiment with buffering your mobile phase.

References

Cefetamet Pivoxil degradation under acidic conditions

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Kinetics & Stability Profile

Understanding how Cefetamet Pivoxil degrades is the first step in troubleshooting stability issues. The key quantitative data is summarized in the table below.

Table 1: Kinetic Parameters for Cefetamet Pivoxil Hydrolysis

Parameter Condition Value / Observation Significance / Note
Degradation Kinetics General hydrolysis Follows first-order kinetics [1] Rate of degradation is concentration-dependent.
pH-Rate Profile Across pH range U-shaped profile [1] Degradation occurs in both acidic and basic conditions.
pH of Maximum Stability Aqueous solutions pH 3 to 5 [1] Formulations should target this range for optimal shelf-life.
Rate Constant (k₁₀₀°C) Acidic conditions (outside pH 3-5) Expected to be higher than at pH 4 The further from the optimal pH, the faster the degradation rate.
Buffer Influence Acetate & Phosphate Observable buffer catalysis [1] Buffer species can accelerate degradation; choice of buffer is critical.

The following diagram illustrates the logical relationship of factors influencing Cefetamet Pivoxil stability, based on the kinetic data.

Cefetamet Pivoxil\nStability Cefetamet Pivoxil Stability pH of Solution pH of Solution Cefetamet Pivoxil\nStability->pH of Solution Temperature Temperature Cefetamet Pivoxil\nStability->Temperature Buffer Species Buffer Species Cefetamet Pivoxil\nStability->Buffer Species Maximum Stability\n(pH 3-5) Maximum Stability (pH 3-5) pH of Solution->Maximum Stability\n(pH 3-5) Acidic Degradation Acidic Degradation pH of Solution->Acidic Degradation Alkaline Degradation Alkaline Degradation pH of Solution->Alkaline Degradation Increased\nDegradation Rate Increased Degradation Rate Temperature->Increased\nDegradation Rate Buffer Catalysis\n(e.g., Acetate, Phosphate) Buffer Catalysis (e.g., Acetate, Phosphate) Buffer Species->Buffer Catalysis\n(e.g., Acetate, Phosphate)

Analytical Methodologies for Monitoring Degradation

For effective troubleshooting, you need reliable methods to monitor the active pharmaceutical ingredient (API) and its degradants.

Table 2: Overview of Key Analytical Techniques

Technique Application Key Details Reference Compound
Stability-Indicating HPLC Quantify CPH and separation of degradants Not fully detailed for CPH; method development required. Cefetamet Pivoxil [2]
LC/Time-of-Flight MS & Ion Trap MS Identify and characterize impurities & degradants Used to separate and identify 10 impurities and isomers in CPH. Cefetamet Pivoxil [2]
Spectrophotometric Methods Rapid, cost-effective quantitative analysis of intact CPH Method A: Abs. at 645 nm; Method B: Abs. at 524 nm. Cefetamet Pivoxil [3]

A general workflow for a forced degradation study, which is a core tool for stability investigation, is outlined below.

Forced Degradation Study Forced Degradation Study Stress Conditions Stress Conditions Forced Degradation Study->Stress Conditions Analysis Analysis Forced Degradation Study->Analysis Data Interpretation Data Interpretation Forced Degradation Study->Data Interpretation Acidic Hydrolysis\n(0.1N HCl, elevated temp) Acidic Hydrolysis (0.1N HCl, elevated temp) Stress Conditions->Acidic Hydrolysis\n(0.1N HCl, elevated temp) Alkaline Hydrolysis\n(0.01N NaOH) Alkaline Hydrolysis (0.01N NaOH) Stress Conditions->Alkaline Hydrolysis\n(0.01N NaOH) Oxidative Stress\n(H₂O₂) Oxidative Stress (H₂O₂) Stress Conditions->Oxidative Stress\n(H₂O₂) Thermal Stress Thermal Stress Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Stress Conditions->Photolytic Stress HPLC for % Purity HPLC for % Purity Analysis->HPLC for % Purity LC-MS for\nDegradant ID LC-MS for Degradant ID Analysis->LC-MS for\nDegradant ID Establish Degradation Pathway Establish Degradation Pathway Data Interpretation->Establish Degradation Pathway Validate Stability-\nIndicating Method Validate Stability- Indicating Method Data Interpretation->Validate Stability-\nIndicating Method

Frequently Asked Questions & Troubleshooting

Q1: Our Cefetamet Pivoxil formulation is losing potency faster than expected. What are the most likely causes?

  • Check the pH: The number one suspect should be the pH of your solution or the micro-environment of your solid dosage form. Ensure it is maintained in the region of 3 to 5 for maximum stability [1].
  • Review your excipients: If you are using acetate or phosphate buffers, be aware that they can catalyze the degradation reaction. Consider the concentration and type of buffer used [1].
  • Evaluate storage temperature: A small increase in temperature can significantly accelerate the degradation rate. Verify that the product is stored at the recommended temperature and that accelerated stability studies align with predictions.

Q2: How can I develop a stability-indicating method for Cefetamet Pivoxil?

  • Perform forced degradation: Stress your CPH sample under acidic, alkaline, oxidative, thermal, and photolytic conditions to generate degradants. The goal is to achieve about 5-20% degradation [4].
  • Chromatographic separation: Use a C-18 reversed-phase column. A mobile phase of methanol or acetonitrile with a buffer (e.g., 25mM ammonium acetate, pH ~3.5) is a typical starting point. Optimize the gradient to achieve baseline separation of the API from all degradation peaks [5] [4].
  • Method validation: Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines to prove it is indeed stability-indicating [5].

Q3: We have detected unknown impurities in our stability samples. How can we identify them?

  • Utilize LC-MS: The primary tool for this task is Liquid Chromatography coupled with Mass Spectrometry. As demonstrated in a related study, use Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC/TOF-MS) for accurate mass determination of impurities, and Ion Trap Mass Spectrometry (MSⁿ) for elucidating their fragmentation patterns and structural assignment [2].

Key Considerations for Your Experiments

  • Mind the Buffer: The finding that degradation kinetics are influenced not just by pH but by specific buffer catalysis is critical. Your stability results may vary significantly between, for example, an acetate and a citrate buffer at the same pH [1].
  • Learn from Analogs: While direct data on CPH under acidic hydrolysis is limited in the provided results, the extensive studies on the structurally similar Cefditoren Pivoxil are invaluable. You can directly adapt its forced degradation protocols and analytical conditions as a starting point for your own method development [5] [4].
  • Embrace Predictive Stability: For long-term stability predictions, consider moving beyond traditional lengthy studies. The field is increasingly adopting Accelerated Predictive Stability (APS) studies and modeling approaches that use elevated temperatures and humidity to predict shelf-life in a matter of weeks, saving significant time and resources [6] [7].

References

Cefetamet Pivoxil degradation under basic conditions

Author: Smolecule Technical Support Team. Date: February 2026

Cefetamet Pivoxil Stability: Core Concepts & Data

The following questions and answers address the fundamental stability profile of Cefetamet Pivoxil, which is crucial for troubleshooting experimental issues.

FAQ 1: How does pH affect the degradation kinetics of Cefetamet Pivoxil? The degradation of Cefetamet Pivoxil in aqueous solutions follows a characteristic U-shaped pH-rate profile [1] [2]. This means degradation occurs at the highest rates in both strongly acidic and strongly basic conditions, with a region of maximum stability in between. The observed degradation is a result of three simultaneous processes: a reaction catalyzed by hydrogen ions (H⁺), a spontaneous reaction catalyzed by water molecules, and a reaction catalyzed by hydroxide ions (OH⁻) [1].

FAQ 2: What is the most stable pH range for Cefetamet Pivoxil in solution? Maximum stability for Cefetamet Pivoxil is observed in the pH region from 3 to 5 [1] [2] [3]. You should expect a significant increase in the degradation rate as the pH moves outside of this range, especially under basic conditions.

FAQ 3: Besides pH, what other factors can accelerate degradation? The degradation kinetics are also significantly influenced by temperature and buffer catalysis.

  • Temperature: The degradation rate increases with temperature. Studies have constructed pH-rate profiles at various temperatures (333K, 343K, 353K, and 363K) [1] [2].
  • Buffer Catalysis: The degradation reaction can be subject to general catalysis. A study observed buffer catalysis in both acetate and phosphate buffers [1] [2]. This means the concentration and type of buffer you use can impact the measured degradation rate.

The table below summarizes the key factors and their effects on degradation:

Factors Influencing Cefetamet Pivoxil Degradation

Factor Effect on Degradation Key Finding / Quantitative Data
pH (Basic Condition) Significant increase Rate increases with rising OH⁻ activity; maximum stability at pH 3-5 [1] [2].
Temperature Significant increase pH-rate profiles established at 333K, 343K, 353K, 363K (59.85°C, 69.85°C, 79.85°C, 89.85°C) [1] [2].
Buffer Species Catalytic effect Observable catalysis in acetate and phosphate buffers [1] [2].
Kinetics Order First-order Degradation follows first-order kinetics with respect to CP concentration [1] [3].

Experimental Protocol: Studying Degradation Kinetics

Here is a detailed methodology for investigating the degradation kinetics of Cefetamet Pivoxil, based on the research studies [1].

1. HPLC Analysis Setup

  • Instrument: HPLC system with UV detector.
  • Column: LiChrosorb 100 RP-18 column (250 mm x 4 mm i.d., 7 μm particle size) or equivalent C18 column.
  • Mobile Phase: Methanol and Ammonium Acetate buffer (25 mM, pH 3.5) in a ratio of 50:50 (v/v). The flow rate was 1.0 mL/min [4]. (Note: The specific method may require optimization for your instrument).
  • Detection: UV detection at 230 nm [4].
  • Internal Standard: Acetanilide can be used as an internal standard with a retention time of approximately 3.16 minutes [1].

2. Forced Degradation Study in Basic Condition

  • Stock Solution: Prepare a stock solution of Cefetamet Pivoxil hydrochloride in methanol (e.g., 1000 μg/mL).
  • Stress Procedure: Treat 1 mL of the stock solution with 1 mL of 0.01 N Sodium Hydroxide (NaOH) at ambient temperature for a predetermined time (e.g., 3 hours) to achieve approximately 10-15% degradation [4].
  • Neutralization: After the stress period, neutralize the solution with an equal strength of acid (e.g., 0.01 N HCl).
  • Dilution: Dilute the stressed sample with a diluent (e.g., methanol and pH 3.5 buffer, 50:50 v/v) to a final concentration suitable for HPLC analysis (e.g., 100 μg/mL) and inject [4].

3. Kinetics Data Generation

  • Prepare solutions at a fixed temperature and buffer concentration while varying the pH across a range (e.g., from acidic to basic).
  • Collect samples at regular time intervals and analyze by HPLC to determine the remaining concentration of Cefetamet Pivoxil.
  • Plot the logarithm of the remaining drug concentration versus time to confirm first-order kinetics. The slope of the linear plot gives the observed rate constant (k_obs) for each pH condition.

The workflow for this investigation can be summarized as follows:

start Start: Study CP Degradation prep Preparation: - Prepare CP Stock Solution - Set pH, Temp, Buffer Conditions start->prep stress Forced Degradation: - Expose to Basic Condition (NaOH) - Neutralize after set time prep->stress analyze HPLC Analysis: - Use C18 Column - Mobile Phase: MeOH/Buffer - Detect at 230nm stress->analyze model Data Modeling: - Determine CP Concentration - Plot ln(Concentration) vs. Time - Calculate Rate Constant (k_obs) analyze->model result Output: Establish pH-Rate Profile Identify Degradation Products model->result


Troubleshooting Guide and Risk Mitigation

Problem: Unexpectedly high degradation rate in control experiments.

  • Potential Cause: The reaction is susceptible to buffer catalysis. Even at a stable pH, the concentration and type of buffer (e.g., phosphate) can catalyze the reaction [1] [2].
  • Solution: Minimize buffer concentration where possible. When comparing kinetics at different pH values, use the lowest effective buffer strength and report this in your methodology.

Problem: Low degradation or no degradation under mild basic conditions.

  • Potential Cause: The temperature may be too low, or the exposure time may be insufficient.
  • Solution: Increase the temperature (e.g., to 60°C or higher) or extend the stress time. Refer to the established pH-rate profiles at elevated temperatures (333K - 363K) for guidance [1] [2].

Problem: Complex chromatograms with multiple peaks after stress.

  • Potential Cause: Cefetamet Pivoxil can degrade through multiple pathways, potentially forming different isomers (Δ2 and Δ3 cephalosporin) [1].
  • Solution: Optimize the HPLC method for better separation. Consider using LC-MS/TOF (Liquid Chromatography-Mass Spectrometry/Time-of-Flight) to identify the molecular weights and characterize the structures of the major degradation products [4].

References

Stability of Cefetamet Pivoxil HCl Under Stress Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability findings for Cefetamet Pivoxil Hydrochloride (CPH) from the search results.

Stress Condition Stability of Cefetamet Pivoxil HCl Key Degradation Products / Notes Source
High Humidity & Heat Susceptible to degradation Degradation occurs under combined high temperature and relative humidity. [1]
Aqueous Solutions Degradation kinetics depend on pH & temperature Most stable at pH ~6.0; degradation involves specific acid-base and water-catalyzed reactions. [2]
Alkaline Condition (NaOH) Susceptible to degradation Used in forced degradation studies. [1] [3]
Acidic Condition (HCl) Susceptible to degradation Used in forced degradation studies. [1]
Oxidative Condition (H₂O₂) Stable No significant degradation reported. [1]
Heat (Dry Air) Stable No significant degradation reported. [1]
Photolysis (Irradiation) Stable No significant degradation reported. [1]

Analytical Method for Stability Testing

A stability-indicating UHPLC-DAD method was developed to analyze Cefetamet Pivoxil HCl in the presence of its degradation products. Here is a summary of the validated method parameters [1]:

Parameter Description / Value
Objective To determine Cefetamet Pivoxil HCl in the presence of its degradation products.
Chromatographic Column Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase 0.1% Formic Acid : Acetonitrile (40:60, v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 265 nm
Column Temperature 30 °C
Linearity Range 10 - 240 µg/mL (R² = 0.9999)
Precision (RSD) < 2%
Accuracy (Recovery) 97.79 - 102.08%

Experimental Protocol: Forced Degradation Study

You can use the following detailed methodology to conduct forced degradation studies on Cefetamet Pivoxil HCl, based on the cited research [1].

  • Sample Preparation:

    • Prepare a stock solution of Cefetamet Pivoxil HCl at a concentration within the linearity range of the analytical method (e.g., 1 mg/mL).
    • For acidic and alkaline hydrolysis, separately add 1 mL of stock solution to 1 mL of 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH). Heat these solutions at 70°C for 1 hour. After degradation, cool and neutralize the solutions.
    • For thermal and humidity stress, expose the solid drug substance to conditions of increased temperature (e.g., 60°C) and high relative humidity (e.g., 75% RH) for a specified period.
    • For oxidative stress, treat 1 mL of stock solution with 1 mL of hydrogen peroxide (e.g., 3% or 30% concentration) and allow it to stand at room temperature for a specified time.
  • Chromatographic Analysis:

    • Use the UHPLC conditions detailed in the table above.
    • Inject the stressed samples and record the chromatograms.
    • Identify the peak of the parent drug (Cefetamet Pivoxil HCl) and any new peaks corresponding to degradation products.
    • Assess the method's specificity by confirming that the analyte peak is pure and unaffected by the degradation products.

Formulation Considerations for Unstable Compounds

The search results indicate that Cefetamet Pivoxil HCl is hygroscopic and can pose challenges during formulation [4]. The following workflow outlines a strategy for developing a stable solid dosage form for such a compound.

Start Start: Hygroscopic API P1 Problem: Poor Stability under High Humidity Start->P1 S1 Strategy 1: Avoid Wet Granulation P1->S1 S2 Strategy 2: Use Dry Processing (Direct Compression / Dry Granulation) P1->S2 S3 Strategy 3: Optimize Excipient Blend S1->S3 S2->S3 C1 Add Disintegrants (e.g., Croscarmellose Sodium) S3->C1 C2 Include Solubilizers (e.g., Sodium Lauryl Sulfate) S3->C2 C3 Use Non-Hygroscopic Fillers (e.g., Lactose, Mannitol) S3->C3 C4 Add Glidants/Lubricants (e.g., Colloidal Silicon Dioxide, Mg Stearate) S3->C4 Goal Goal: Stable Solid Dosage Form C1->Goal C2->Goal C3->Goal C4->Goal

Stability-Oriented Formulation Workflow

Frequently Asked Questions

What is the most stable pH for Cefetamet Pivoxil HCl in an aqueous solution? The degradation kinetics of Cefetamet Pivoxil HCl in aqueous solutions are pH-dependent. The drug is most stable at a pH of approximately 6.0. Degradation occurs more rapidly in both acidic and basic conditions due to specific acid-base catalysis and water-catalyzed reactions [2].

What is a key formulation technique to improve the stability of Cefetamet Pivoxil HCl in a solid dosage form? Given the drug's instability under high humidity, it is advisable to avoid wet granulation processes that introduce moisture. A patent suggests using a dry compression (dry granulation) process to manufacture capsules, which helps maintain product stability by preventing exposure to water during manufacturing [4].

Does the UHPLC method distinguish Cefetamet Pivoxil HCl from its degradation products? Yes. The developed UHPLC-DAD method is stability-indicating, meaning it can successfully separate Cefetamet Pivoxil HCl from the degradation products formed under various stress conditions like acid, base, heat, and humidity. This allows for accurate quantification of the intact drug even in degraded samples [1].

Key Experimental Takeaways

  • Primary Risk: The core instability of Cefetamet Pivoxil HCl arises from the combination of high temperature and high humidity [1].
  • Optimal Analysis: For stability studies, the UHPLC-DAD method [1] provides a faster, more sensitive, and validated alternative to older HPLC methods [5].
  • Formulation Strategy: Successful formulation hinges on moisture control, best achieved by using dry manufacturing methods and carefully selected excipients [4].

References

optimizing Cefetamet Pivoxil mobile phase composition

Author: Smolecule Technical Support Team. Date: February 2026

Validated Mobile Phase Compositions

The table below summarizes specific, experimentally validated mobile phase compositions for Cefetamet Pivoxil Hydrochloride from the literature. You can use these as a starting point for your method development [1] [2] [3].

Mobile Phase Composition Stationary Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time Application & Notes

| Water-Acetonitrile-Methanol-Phosphate buffer, pH 3.5 (50:35:10:5, v/v) [1] [3] [4] | C18 Absorbosphere (150 x 4.6 mm, 5 µm) [1] [3] [4] | 1.5 [1] [3] [4] | 254 [1] [3] [4] | Information missing | Drug substance & powder for oral suspension; Validated per ICH guidelines [1] [3]. | | Acetonitrile:Water (80:20, v/v) [2] | Hypersil C18 [2] | 0.5 [2] | 251 [2] | ~6.3 min [2] | Bulk & tablet dosage forms; Method validated [2]. | | Phosphate Buffer (pH 6.8):Methanol (75:25, v/v) [5] | Kinetex C18 (100 x 4.6 mm, 5 µm) [5] | 1.0 [5] | 288 [5] | Information missing | Used for analysis of Cefixime in water; demonstrates applicability of similar mobile phase for cephalosporins [5]. |

Troubleshooting Common HPLC Issues

Here are solutions to some frequent problems you might encounter during method development and routine analysis.

  • Problem: Peak Tailing or Broad Peaks

    • Cause & Solution: Peak shape issues can often be traced to the column or mobile phase pH. Check if the column is degraded or contaminated. Consider using a dedicated guard column. The phosphate buffer in the mobile phase is set to pH 3.5 [1] [3] [4]; ensure this is prepared accurately, as small deviations can significantly impact the ionization state of the analyte and its interaction with the stationary phase.
  • Problem: Shifting Retention Times

    • Cause & Solution: In isocratic elution, retention time instability usually points to an inconsistent mobile phase. Verify that the mobile phase is thoroughly mixed and degassed. For methods using a buffer, confirm that the pH is correct and that the buffer solution is fresh, as evaporation or microbial growth can alter its composition [1] [6].
  • Problem: High Backpressure

    • Cause & Solution: This is frequently caused by blockages in the system or particulate matter in the mobile phase. Ensure all solvents are HPLC grade and that the mobile phase is filtered through a 0.45 µm or 0.22 µm membrane filter before use. Also, check for blockages in the guard column or system frits [1] [2].

Frequently Asked Questions

  • Should I use isocratic or gradient elution for Cefetamet Pivoxil analysis?

    • The published methods for this drug use isocratic elution [1] [2]. Isocratic elution is simpler, more reproducible, and cost-effective, making it ideal for routine quality control of a single active ingredient where the sample matrix is not overly complex [7] [8] [6]. Gradient elution is typically reserved for separating complex mixtures with components of widely varying polarities [7] [8].
  • What is the typical linearity range for this method?

    • The validated method shows excellent linearity within a specific range. For the primary method, the calibration curve was linear from 30.0 to 80.0 µg/mL with a correlation coefficient of 0.99989 [1] [3] [4]. Another study reported linearity from 10 to 50 µg/mL [2].
  • How is the method validated for precision and accuracy?

    • The method's intra-day precision (repeatability) showed a relative standard deviation (RSD) between 0.03% and 0.51%, and inter-day precision was between 0.36% and 1.76% [3]. The accuracy was demonstrated with an average recovery of 100.09% [1] [3].

Experimental Workflow & Troubleshooting Logic

To help visualize the process, the following diagram outlines the key steps in the HPLC method operation and a logical path for diagnosing common issues.

cluster_workflow HPLC Method Workflow cluster_troubleshoot Troubleshooting Logic MP Prepare Mobile Phase (Buffer + Organic) Column Equilibrate C18 Column MP->Column Inject Inject Sample Column->Inject Run Isocratic Elution Inject->Run Detect UV Detection (254 nm) Run->Detect Analyze Data Analysis Detect->Analyze Start Problem Identified P1 Peak Tailing? Start->P1 Yes P2 Retention Time Shifts? Start->P2 Yes P3 High Backpressure? Start->P3 Yes S1 Check column health & verify mobile phase pH P1->S1 Yes S2 Ensure mobile phase is fresh & well-mixed P2->S2 Yes S3 Filter mobile phase & check for system blockages P3->S3 Yes

References

Cefetamet Pivoxil method LOD LOQ determination

Author: Smolecule Technical Support Team. Date: February 2026

LOD and LOQ Values by Analytical Method

The table below summarizes the quantitative data for different analytical techniques, which can be used for easy comparison and method selection.

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Source / Citation
High-Performance Liquid Chromatography (HPLC) Drug substance & Powder for oral suspension Not explicitly stated Not explicitly stated [1] [2]
Spectrophotometry Bulk drug & Tablet formulations 0.0876 µg/mL 0.2930 µg/mL [3]
Flow Injection Chemiluminescence Human urine & Human serum 0.1 ng/mL 0.4 ng/mL (Linear from 0.4-100.0 ng/mL) [4]

Detailed Experimental Protocols

Here are the detailed methodologies for the key analytical techniques from the search results.

HPLC Method for Drug Substance and Oral Suspension

This method is validated for quality control of pharmaceutical preparations [1] [2].

  • Chromatographic Conditions:

    • Column: C18 absorbosphere column (150 x 4.6 mm i.d., 5 µm particle size)
    • Mobile Phase: Water - Acetonitrile - Methanol - Phosphate buffer, pH 3.5 (50:35:10:5, v/v)
    • Flow Rate: 1.5 mL/min
    • Detection: UV detection at 254 nm
    • Injection Volume: 20 µL
    • Analytical Run Time: Approximately 10 minutes
  • Sample Preparation:

    • For Drug Substance: The drug is directly dissolved in the mobile phase.
    • For Powder for Oral Suspension: The powder is dissolved in the mobile phase, sonicated for 5 minutes, and then diluted to the mark with the mobile phase. The solution is centrifuged or filtered before injection.
  • Method Validation Notes: The method was validated and showed a linear range of 30.0-80.0 µg/mL with a correlation coefficient of 0.99989. The relative standard deviation (RSD) for precision was between 0.03% and 1.76%, and the accuracy was 100.09% [1] [2].

Difference Spectrophotometry Method for Tablets

This method is simple, rapid, and suitable for bulk drug and tablet formulations [3].

  • Principle: The method is based on measuring the difference in absorbance of the drug in acidic (0.1N HCl) and basic (0.1N NaOH) solutions.

  • Procedure:

    • Prepare a stock solution of the drug in methanol (1 mg/mL).
    • Dilute aliquots of the stock solution with 0.1N HCl in one set of flasks and with 0.1N NaOH in another set.
    • Obtain the difference spectrum by placing the acidic solution in the reference beam and the basic solution in the sample beam of the spectrophotometer.
    • Scan the spectrum from 200 to 400 nm. For Cefetamet Pivoxil HCl, the peak maximum is at 221 nm and the minimum is at 275 nm.
    • The difference in amplitude between these two wavelengths is plotted against concentration for quantification. The method is linear in the range of 1-35 µg/mL [3].
Flow Injection Chemiluminescence for Biological Fluids

This highly sensitive method is designed for determining drug levels in human urine and serum [4].

  • Principle: The method leverages the enhancing effect of Cefetamet Pivoxil on the chemiluminescent reaction between luminol and dissolved oxygen.

  • Flow Injection System: The specific flow rates and manifold configuration are critical. The analysis is completed in about 40 seconds per sample at a flow rate of 2.0 mL/min.

  • Sample Preparation: The research article does not detail the sample preparation for the complex biological matrices like urine and serum, which would likely involve steps such as dilution, deproteinization, or filtration to minimize matrix interference.

Troubleshooting Guide & FAQs

Based on the methodological information, here are some common issues and solutions.

FAQ 1: My HPLC analysis shows poor peak shape or resolution. What could be the cause?

  • Check the Mobile Phase pH: The phosphate buffer pH of 3.5 is critical for achieving good separation. Even a slight deviation can alter the ionization state of the analyte and impact the peak shape. Precisely prepare and measure the pH of the buffer.
  • Column Performance: Ensure the C18 column is properly conditioned and has not exceeded its lifetime. If peak broadening occurs, consider flushing the column or using a new guard column.

FAQ 2: The spectrophotometric method shows low recovery when analyzing tablets.

  • Ensure Complete Extraction: The tablet excipients might not be fully soluble in methanol. Ensure you sonicate and stir the sample sufficiently to extract the entire active ingredient. Filtering the solution through a 0.45µm membrane filter after extraction can remove insoluble particulates that may scatter light.
  • Verify Acid/Base Proportions: Inaccurate preparation of the 0.1N HCl and 0.1N NaOH solutions will directly affect the amplitude of the difference spectrum. Standardize these solutions if necessary.

FAQ 3: How do I choose the most appropriate method for my needs?

  • For Quality Control of Pharmaceutical Formulations: The HPLC method is the most specific and widely accepted for assaying drug substance and finished products [1] [5].
  • For Rapid, Cost-Effective Analysis: The Spectrophotometric method is a good choice when high sensitivity is not required and for environments with less sophisticated instrumentation [3].
  • For Ultra-Sensitive Detection in Biological Samples: The Chemiluminescence method is unparalleled for tracing very low drug concentrations in complex matrices like serum or urine for pharmacokinetic studies [4].

Workflow Diagram: HPLC Method

The following diagram visualizes the multi-step workflow for the HPLC method, providing a clear overview of the analytical process.

Start Start HPLC Analysis PrepMP Prepare Mobile Phase: Water:ACN:MeOH:Buffer (50:35:10:5, v/v) Adjust to pH 3.5 Start->PrepMP PrepSample Prepare Sample • Weigh accurately • Dissolve in mobile phase • Sonicate & filter PrepMP->PrepSample Equil Equilibrate HPLC System • C18 Column • Flow: 1.5 mL/min • UV Detector: 254 nm PrepSample->Equil Inject Inject Sample Injection volume: 20 µL Equil->Inject Run Run Isocratic Elution ~10 minutes runtime Inject->Run Data Data Acquisition & Analysis Check peak at ~6.5 min Run->Data

References

Cefetamet Pivoxil versus cefaclor antibacterial activity

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Spectrum and Efficacy at a Glance

The table below summarizes the core in vitro antibacterial activity and key clinical trial outcomes for Cefetamet Pivoxil and Cefaclor.

Feature Cefetamet Pivoxil Cefaclor
Classification Third-generation oral cephalosporin [1] [2] Second-generation oral cephalosporin [3] [4]
Key Gram-positive Activity Active against streptococci, including S. pneumoniae and group A beta-haemolytic streptococci. Inactive against staphylococci and enterococci [2] [5]. Active against Staphylococcus species, though one study noted Cefpodoxime had lower MICs against most staphylococci [6].
Key Gram-negative Activity Broad and potent activity against Enterobacteriaceae (e.g., E. coli, Klebsiella, Proteus), Neisseria gonorrhoeae, Haemophilus influenzae (including beta-lactamase-producing strains), and Moraxella catarrhalis. Inhibits many Cefaclor-resistant species [2] [5]. Less active against Enterobacteriaceae compared to Cefetamet. Susceptibility is often compromised in ESBL-producing strains, though it can be restored with beta-lactamase inhibitors [3] [4] [5].
Notable Gaps Not active against Pseudomonas aeruginosa and staphylococci [2] [5]. Poor activity against many Cefaclor-resistant Gram-negative pathogens [5].
Beta-Lactamase Stability Enhanced stability against many beta-lactamases, particularly those produced by H. influenzae and M. catarrhalis [2] [5]. Less stable against various beta-lactamases. Susceptibility can be significantly restored in vitro by combining it with inhibitors like clavulanic acid and sulbactam [3] [4].
Clinical Efficacy (Cure Rate) 86% cure rate in acute otitis media in children [1]. 78% cure rate in acute otitis media in children [1].

Overview of Key Experimental Protocols

To evaluate antibacterial activity and efficacy, researchers typically employ a series of standardized tests. The following diagram and descriptions outline the common workflow for generating the data discussed in this guide.

Bacterial Isolate Collection Bacterial Isolate Collection In Vitro Susceptibility Testing In Vitro Susceptibility Testing Bacterial Isolate Collection->In Vitro Susceptibility Testing Disk Diffusion Assay Disk Diffusion Assay In Vitro Susceptibility Testing->Disk Diffusion Assay  Qualitative MIC Determination MIC Determination In Vitro Susceptibility Testing->MIC Determination  Quantitative Animal Model Studies Animal Model Studies In Vitro Susceptibility Testing->Animal Model Studies  In Vivo Efficacy Synergy Testing Synergy Testing Disk Diffusion Assay->Synergy Testing e.g., Disk Approximation MIC Determination->Synergy Testing Check for FIC Index Time-Kill Assay Time-Kill Assay Synergy Testing->Time-Kill Assay  Bactericidal Activity Human Clinical Trials Human Clinical Trials Animal Model Studies->Human Clinical Trials  Controlled Studies

The core experimental methods used in the cited studies include:

  • In Vitro Susceptibility Testing: This is the foundation for comparing antibiotic activity.
    • Disk Diffusion: A paper disk impregnated with the antibiotic is placed on an agar plate seeded with bacteria. The size of the zone of inhibition around the disk indicates the degree of susceptibility [3] [4].
    • Minimum Inhibitory Concentration (MIC): This quantitative method determines the lowest concentration of an antibiotic that prevents visible bacterial growth. Broth or agar samples are diluted with the antibiotic [3] [4]. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested bacterial isolates, respectively.
  • Synergy Testing: These tests check if drug combinations are more effective than individual agents.
    • Checkerboard Assay: Determines the Fractional Inhibitory Concentration (FIC) Index to quantify synergy between an antibiotic and another agent (e.g., a beta-lactamase inhibitor) [3].
    • Disk Approximation Test: Two disks—one with an antibiotic and another with an inhibitor—are placed near each other. An enhanced inhibition zone between them indicates synergistic activity [3] [4].
  • Time-Kill Assay: This method evaluates the rate at which an antibiotic kills bacteria over time (e.g., over 24 hours), confirming whether it is bactericidal (killing) or bacteriostatic (inhibiting growth) [3] [4].
  • Clinical Trials: Controlled studies in human patients, often randomized and blinded, are the ultimate test for comparing the real-world efficacy and safety of drugs, as seen in the acute otitis media trial [1].

Key Comparative Insights for Professionals

  • Cefetamet Offers a Broader Gram-Negative Profile: The most significant advantage of Cefetamet is its markedly superior activity against Enterobacteriaceae and its stability against common beta-lactamases [2] [5]. This makes it a more reliable empirical choice for infections where resistant Gram-negative organisms are a concern.
  • Cefaclor's Activity Can Be Potentiated: While Cefaclor's activity is more limited, particularly against ESBL-producing strains, recent in vitro research shows its activity can be largely restored (54-58% susceptibility recovery) when combined with beta-lactamase inhibitors like clavulanic acid or sulbactam [3] [4]. This presents a potential strategy for developing cost-effective oral therapies against resistant UTIs.
  • Mind the Gaps in Spectrum: Cefetamet's inactivity against staphylococci is a critical limitation where these pathogens are suspected [2]. Conversely, Cefaclor retains some activity against staphylococci, though it may be less potent than other cephalosporins [6].

The choice between these two agents in a clinical or research context depends heavily on the local antimicrobial resistance patterns and the suspected causative pathogens.

References

Comparison of Analytical Procedures for Cefetamet Pivoxil

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two validated HPLC methods for the analysis of Cefetamet Pivoxil.

Feature Method 1: RP-HPLC for Tablets [1] Method 2: Isocratic LC for Drug Substance & Oral Suspension [2]
Analytical Technique Reverse-Phase HPLC (RP-HPLC) Isocratic High-Performance Liquid Chromatography
Stationary Phase C-18 Column C18 Absorbosphere Column (150 x 4.6 mm i.d., 5 µm)
Mobile Phase Acetonitrile: Water (80:20 v/v) Water-Acetonitrile-Methanol-Phosphate buffer, pH 3.5 (50:35:10:5, v/v)
Detection Wavelength 251 nm 254 nm
Flow Rate Information not specified in source 1.5 ml min⁻¹
Linearity Range 10 - 50 µg/ml 30.0 - 80.0 µg ml⁻¹
Correlation Coefficient Information not specified in source 0.99989
Intra- & Inter-day Precision (RSD) Confirmed as per ICH guidelines (exact values not provided) 0.03% to 1.76%
Accuracy (Recovery) Confirmed as per ICH guidelines (exact value not provided) 100.09%
Application Bulk and Tablet Dosage Form Drug Substance and Powder for Oral Suspension

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the comparison table.

Protocol for Method 1: RP-HPLC for Tablets [1]

This method was developed to be cost-effective, simple, precise, and robust for estimating Cefetamet Pivoxil in bulk and tablet dosage forms.

  • Chromatographic Conditions:
    • Technique: Reverse-Phase HPLC (RP-HPLC) with isocratic elution.
    • Column: A C-18 column was used as the stationary phase.
    • Mobile Phase: A mixture of Acetonitrile and Water in the ratio of 80:20 (v/v).
    • Detection: Ultraviolet (UV) detection at a wavelength of 251 nm.
    • Temperature: The analysis was performed at ambient temperature.
  • Validation Procedure: The method was validated per ICH guidelines. The parameters assessed included:
    • Specificity & Selectivity: The method was confirmed to be specific and selective for Cefetamet Pivoxil.
    • Linearity & Range: The method was linear over a concentration range of 10 to 50 µg/ml.
    • Precision: The method was found to be precise, though the specific RSD values were not provided in the source.
    • Accuracy: Accuracy was confirmed through recovery studies, with results meeting ICH criteria.
    • Robustness & Ruggedness: The method was determined to be robust and rugged under varied conditions.
Protocol for Method 2: LC for Drug Substance & Oral Suspension [2]

This method was developed and validated for the assay of Cefetamet Pivoxil hydrochloride in both the raw drug substance and a powder formulation for an oral suspension.

  • Chromatographic Conditions:
    • Technique: Isocratic Liquid Chromatography.
    • Column: C18 Absorbosphere column with dimensions of 150 mm x 4.6 mm internal diameter and a particle size of 5 µm.
    • Mobile Phase: A quaternary mixture of Water, Acetonitrile, Methanol, and Phosphate buffer (pH 3.5) in the ratio 50:35:10:5 (v/v).
    • Flow Rate: 1.5 ml per minute.
    • Detection: UV detection at 254 nm.
  • Validation Procedure: The method validation covered ICH-recommended parameters and reported the following results:
    • Linearity: Excellent linearity was demonstrated over the range of 30.0 to 80.0 µg ml⁻¹, with a correlation coefficient of 0.99989.
    • Precision: The relative standard deviation (RSD) for both intra-day and inter-day precision was between 0.03% and 1.76%.
    • Accuracy: The method showed high accuracy, with a mean recovery of 100.09%.
    • Specificity, LOD, LOQ: The method was also validated for specificity, and values for the Limit of Detection (LOD) and Limit of Quantification (LOQ) were established.

Method Selection and Workflow

To help visualize the process of selecting and implementing an analytical method, the following diagram outlines a logical workflow from method choice to validation and final analysis.

G Start Start: Analytical Need for Cefetamet Pivoxil A Define Analytical Objective Start->A B Select Method Type A->B C1 HPLC for Tablets (Method 1) B->C1 C2 LC for Drug Substance & Oral Suspension (Method 2) B->C2 D Establish Chromatographic Conditions C1->D C2->D E Perform Method Validation D->E F Conduct Sample Analysis E->F End Report Results F->End

The relationships between the various parameters validated in an analytical procedure are crucial for ICH compliance. The following diagram maps these key connections.

G ICH ICH Validation Linearity Linearity ICH->Linearity Precision Precision ICH->Precision Accuracy Accuracy ICH->Accuracy Specificity Specificity ICH->Specificity LOD LOD/LOQ ICH->LOD Robustness Robustness ICH->Robustness Content Content Uniformity Precision->Content Assay Potency Assay Accuracy->Assay Purity Purity Test Specificity->Purity LOD->Purity

Key Insights for Practitioners

  • Method Selection: The choice between the two methods depends on your sample type. Method 2 [2] provides a more complete validation dataset with excellent precision and accuracy figures, making it a robust choice for drug substance and powder for suspension. Method 1 [1], while reportedly validated per ICH, is more recent (2022) but omits key numerical data like the correlation coefficient and specific precision values.
  • Critical Parameters: When developing or adapting these methods, pay close attention to the mobile phase composition and pH. The use of a phosphate buffer at pH 3.5 in Method 2 is critical for controlling the ionization state of the analyte, which directly impacts peak shape, retention time, and selectivity [2].
  • Beyond Chromatography: While HPLC is the standard technique for assay and related substances, Ultra-High-Resolution Mass Spectrometry (UHRMS) is noted as a powerful tool in pharmaceutical analysis. Although not specifically reported for Cefetamet Pivoxil in these results, UHRMS can provide unparalleled mass accuracy and resolving power for tasks like structural elucidation of impurities or metabolite identification [3].

References

Cefetamet Pivoxil therapeutic equivalence cefixime

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison Overview

The table below summarizes the key characteristics of these two oral third-generation cephalosporins based on the gathered data.

Feature Cefetamet Pivoxil Cefixime
Drug Generation Third-generation cephalosporin [1] Third-generation cephalosporin [1]
Administration Oral prodrug (ester of Cefetamet) [2] Orally available [1]
Typical Adult Dosage 250-500 mg twice daily [3]; 500 mg twice daily (for cUTI) [4] 200 mg twice daily [3]; 400 mg daily [5]
Primary Elimination Renal [6] Non-renal (~80%) [7]
Key PK/PD Consideration Exhibits nonlinear pharmacokinetics [7] Exhibits nonlinear pharmacokinetics [7]
Activity vs. *S. aureus* Less active [1] [8] Less active [1] [8]
Stability to β-lactamases Good stability against classic β-lactamases; most stable against extended-spectrum β-lactamases (ESBLs) among oral cephalosporins [8] Good stability against classic β-lactamases [8]
Activity vs. Enterobacteriaceae Borderline for low-level cephalosporinase producers; ineffective against high-level producers [8] Borderline for low-level cephalosporinase producers; ineffective against high-level producers [8]

Clinical Efficacy and Safety Data

Clinical studies from the 1990s directly compared the therapeutic equivalence of Cefetamet Pivoxil and Cefixime.

Respiratory Tract Infections (RTIs)

  • A double-blind study in patients with chronic respiratory tract infections found no significant difference in efficacy. The efficacy rate was 83.3% for Cefetamet Pivoxil (1000 mg/day) and 72.7% for Cefixime (400 mg/day) [5].
  • Another controlled clinical study of 99 patients with respiratory and urinary tract infections reported clinical efficacy rates of 94.1% for Cefetamet Pivoxil and 91.7% for Cefixime, with no statistical difference [3].

Urinary Tract Infections (UTIs)

  • In the same study of 99 patients, the bacterial clearance rates were nearly identical: 95.3% for Cefetamet Pivoxil and 95.1% for Cefixime [3].
  • A study on complicated UTIs compared Cefetamet Pivoxil (500 mg twice daily) to cefuroxime axetil, showing a high bacteriological success rate of 97.4% for Cefetamet [4].

Safety Profile

  • In the study of 99 patients, adverse drug reactions occurred in 9.1% of the Cefetamet Pivoxil group and 7.4% of the Cefixime group, with no significant difference [3].
  • The double-blind RTI study reported side effect incidences of 9.3% (Cefetamet Pivoxil) and 3.9% (Cefixime), and abnormal lab findings in 15.1% (Cefetamet Pivoxil) and 14.7% (Cefixime) of patients. These differences were also not statistically significant [5]. Adverse events were generally mild to moderate and predominantly gastrointestinal [4] [1].

Experimental Protocol Overview

For researchers, here is a summary of the methodologies from key clinical studies cited.

1. Randomized Controlled Clinical Study in Respiratory and Urinary Tract Infections [3]

  • Design: Randomized, controlled clinical trial.
  • Patients: 99 patients with respiratory or urinary tract infections.
  • Intervention: Patients were randomized to receive either Cefetamet Pivoxil (250-500 mg) or Cefixime (200 mg), both administered orally twice daily for 7-10 days.
  • Evaluation: Clinical efficacy, bacterial clearance rates, and adverse reactions were assessed. 89 patients were evaluated for efficacy.

2. Double-Blind Comparative Study in Chronic Respiratory Tract Infections [5]

  • Design: Double-blind, comparative study.
  • Patients: Patients with chronic respiratory tract infections (infectious exacerbation).
  • Intervention: Cefetamet Pivoxil (1000 mg/day) vs. Cefixime (400 mg/day), orally in two divided doses for 14 days (in principle).
  • Evaluation: Clinical efficacy was judged by both an independent committee and the attending physician. Bacteriological eradication and safety (side effects, laboratory findings) were also evaluated.

Mechanisms and Workflows

The following diagram illustrates the metabolic activation and mechanism of action shared by Cefetamet Pivoxil and other oral cephalosporin prodrugs.

start Oral Administration Prodrug Cefetamet Pivoxil (Prodrug Ester) start->Prodrug Esterases Esterases in Intestinal Wall Prodrug->Esterases Absorption ActiveDrug Cefetamet (Active Metabolite) Esterases->ActiveDrug Hydrolysis PBP Penicillin-Binding Proteins (PBPs) ActiveDrug->PBP Binds to Effect Inhibition of Cell Wall Synthesis PBP->Effect

Cefetamet Pivoxil is a prodrug designed for improved oral absorption. It is hydrolyzed by esterases in the intestinal wall to its active form, Cefetamet [2]. The active drug exerts its bactericidal effect by binding to Penicillin-Binding Proteins (PBPs) in the bacterial cell wall, disrupting cell wall synthesis [2].

The diagram below outlines the key steps for conducting a clinical trial to comparatively evaluate antibiotic efficacy, reflecting the methodologies in the cited studies.

cluster_eff Efficacy Endpoints cluster_safe Safety Endpoints step1 1. Patient Enrollment & Randomization step2 2. Treatment Administration (Blinded) step1->step2 step3 3. Efficacy Evaluation step2->step3 step4 4. Safety Evaluation step3->step4 clin_eff Clinical Response ( Cure / Improvement / Failure ) step3->clin_eff bact_erad Bacteriological Eradication step3->bact_erad step5 5. Data Analysis step4->step5 adrs Adverse Events (AEs) step4->adrs lab_abn Laboratory Abnormalities step4->lab_abn

Research Considerations

  • Therapeutic Positioning: The evidence suggests that in the 1990s, Cefetamet Pivoxil and Cefixime were therapeutically equivalent for respiratory and urinary tract infections. Current utility may be in cases of penicillin hypersensitivity or resistance to first-line therapy [1].
  • Spectrum Limitations: A key consideration for both drugs is their reduced activity against Staphylococcus aureus compared to earlier-generation cephalosporins [1].
  • Stability to Resistance: Cefetamet appears to have an advantage in stability against certain extended-spectrum β-lactamases (ESBLs) [8], though clinical confirmation is noted as needed.

References

Summary of Accuracy Recovery Studies for Cefetamet Pivoxil

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Spiked Concentration (μg/mL) Recovery Percentage (%) Precision (% RSD) Reference
Difference Spectrophotometry [1] 2 (on 10 μg/mL base) 99.05 ± 0.42 < 1% [1]
3 (on 10 μg/mL base) 99.46 ± 0.33 < 1%
4 (on 10 μg/mL base) 100.12 ± 0.42 < 1%
2 (on 30 μg/mL base) 100.32 ± 0.52 < 1%
3 (on 30 μg/mL base) 99.76 ± 0.34 < 1%
4 (on 30 μg/mL base) 99.28 ± 0.36 < 1%
HPLC Method [2] [3] Information not specified in detail 100.09% (overall accuracy) 0.03% to 1.76% (overall precision) [2]

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the table.

Difference Spectrophotometry Method [1]

This method estimates the drug by measuring the absorbance difference between solutions in acidic and basic states.

  • Sample Preparation:
    • Stock Solution: Prepare a 1 mg/mL solution of Cefetamet Pivoxil hydrochloride in methanol.
    • Standard Solutions: Dilute aliquots of the stock solution with 0.1N HCl in one set and with 0.1N NaOH in another.
    • Measurement: Obtain the difference spectrum by using the acidic solution as a blank and the basic solution as the sample, scanning from 200 to 400 nm. The key wavelengths are 221 nm (peak) and 275 nm (trough).
  • Accuracy & Recovery Procedure:
    • Take a pre-analyzed tablet sample solution with a known concentration (e.g., 10 μg/mL).
    • Spike it with known quantities of the standard drug solution (e.g., 2, 3, and 4 μg/mL).
    • Process and analyze the spiked samples using the method described above.
    • The percentage recovery is calculated by comparing the found concentration to the total theoretical concentration.
HPLC Method [2] [3]

This method uses High-Performance Liquid Chromatography for quantification and was validated for analyzing drug substance and powder for oral suspension.

  • Chromatographic Conditions:
    • Column: C18 absorbosphere column (150 x 4.6 mm i.d., 5 μm particle size).
    • Mobile Phase: Water-Acetonitrile-Methanol-Phosphate buffer, pH 3.5 (50:35:10:5, v/v).
    • Flow Rate: 1.5 mL/min.
    • Detection: UV detection at 254 nm.
  • Validation & Accuracy:
    • The method was validated for parameters including accuracy, precision, specificity, and linearity.
    • The overall accuracy was reported as 100.09%, indicating excellent recovery.
    • The precision, reported as Relative Standard Deviation (RSD), ranged from 0.03% to 1.76%, demonstrating high reproducibility.

Workflow of Analytical Methods

The following diagrams illustrate the procedural steps for the two analytical methods.

cluster_spec Difference Spectrophotometry Workflow cluster_hplc HPLC Analysis Workflow SpecStart Start Analysis PrepStock Prepare 1 mg/mL Stock Solution in Methanol SpecStart->PrepStock PrepAcid Prepare Sample in 0.1N HCl PrepStock->PrepAcid PrepBase Prepare Sample in 0.1N NaOH PrepStock->PrepBase Scan Scan Difference Spectrum (200-400 nm) PrepAcid->Scan PrepBase->Scan Measure Measure Absorbance Difference at 221 nm and 275 nm Scan->Measure Calc Calculate Concentration from Calibration Curve Measure->Calc HPLCStart Start Analysis PrepSample Prepare Test Sample in appropriate solvent HPLCStart->PrepSample SetCondition Set Chromatographic Conditions: - C18 Column - Water-ACN-MeOH-Buffer Mobile Phase - Flow: 1.5 mL/min - Detection: 254 nm PrepSample->SetCondition Inject Inject Sample SetCondition->Inject Run Run HPLC System Inject->Run Detect Detect & Integrate Peak Run->Detect Quantify Quantify from Calibration Curve Detect->Quantify

References

Cefetamet Pivoxil versus cefadroxil UTI treatment

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis at a Glance

The table below summarizes the core characteristics and clinical data for these two cephalosporins.

Feature Cefetamet Pivoxil Cefadroxil
Cephalosporin Generation Third-generation [1] [2] First-generation [3] [4]
Mechanism of Action Inhibition of bacterial cell wall synthesis via binding to Penicillin-Binding Proteins (PBPs) [2] [4] Inhibition of bacterial cell wall synthesis via binding to Penicillin-Binding Proteins (PBPs) [3] [4]
Key Spectrum of Activity Broad vs. Gram-negative; active vs. Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Enterobacteriaceae. Not active vs. staphylococci & Pseudomonas [1] [2] [5] Broad vs. Gram-positive; active vs. Staphylococcus aureus, Streptococcus pyogenes, E. coli, Proteus mirabilis, Klebsiella sp. [3]
Pharmacokinetics (Oral) Bioavailability: ~50% (with food) [6] [2]. Half-life: ~2.2-2.8 hours [2]. Protein binding: ~22% [1] [2] Well-absorbed; food does not interfere [3]. Half-life: ~1.5 hours [3]. Protein binding: ~20% [3]
Clinical UTI Efficacy (Geriatric, Complicated) 88% bacteriological cure rate (22/25 patients) [7] 66.7% bacteriological cure rate (16/24 patients) [7]
Statistical Significance (in study) p-value = 0.0464 for eradication of predominant pathogen (E. coli) [7] Not significant
Common Adverse Effects Gastrointestinal (diarrhea, nausea, vomiting) [1] [2] [5] Gastrointestinal (nausea, vomiting, diarrhea) [3]

Experimental Data and Methodologies

For a deeper understanding, here are the methodologies and contexts from the key studies and analyses cited above.

Clinical Trial: Geriatric Complicated UTI

This direct comparative study is a primary source of efficacy data [7].

  • Objective: To evaluate the efficacy and safety of cefetamet pivoxil versus cefadroxil in treating complicated UTIs in a geriatric population.
  • Patient Profile: 50 geriatric patients (aged 75-93 years) with complicated urinary tract infections.
  • Study Design: Patients were treated orally with either cefetamet pivoxil (2g once daily) or cefadroxil (2g once daily) for 10 days.
  • Methodology: A comparative clinical trial where patients were allocated to two treatment groups (25 patients each). Bacteriological cure was a key endpoint, assessed by urine culture.
  • Outcome: Cefetamet pivoxil showed a statistically significant higher bacteriological cure rate (88%) compared to cefadroxil (66.7%). The eradication of the predominant pathogen, Escherichia coli, was significantly better in the cefetamet pivoxil group (p=0.0464) [7].
In Vitro Susceptibility and PK/PD

The superior clinical performance of cefetamet pivoxil can be explained by its pharmacological profile.

  • Antibacterial Spectrum: Cefetamet pivoxil, as a third-generation cephalosporin, has a broader and more potent spectrum against Gram-negative bacteria, including Enterobacteriaceae like E. coli, Proteus spp., and Klebsiella spp., which are common UTI pathogens [1] [2] [5]. Its activity is preserved against many β-lactamase-producing strains [2]. In contrast, cefadroxil's spectrum is more oriented toward Gram-positive bacteria [3].
  • Pharmacokinetics/Pharmacodynamics (PK/PD): Cefetamet pivoxil has a longer plasma elimination half-life (~2.2-2.8 hours) compared to cefadroxil (~1.5 hours), supporting a twice-daily dosing regimen [2] [3]. Its low protein binding (~22%) means a higher proportion of the drug is free and active against pathogens [1] [2].

Mechanism of Action Workflow

The following diagram illustrates the shared mechanism of action of these cephalosporins, which underpins their efficacy and bactericidal activity.

Start Administration of Cefetamet Pivoxil or Cefadroxil A Oral Ingestion Start->A B Prodrug Absorption (Cefetamet Pivoxil) A->B C Systemic Circulation B->C D Hydrolysis to Active Form: Cefetamet (for pivoxil ester) OR Cefadroxil (already active) C->D E Distribution to Infection Site D->E F Binding to Penicillin- Binding Proteins (PBPs) E->F G Inhibition of Peptidoglycan Cross-Linking F->G H Weakened Bacterial Cell Wall G->H I Bacterial Cell Lysis and Death H->I

Interpretation of Findings

  • Efficacy in Complicated UTIs: The head-to-head clinical trial provides evidence that cefetamet pivoxil may be more effective than cefadroxil for treating complicated UTIs in elderly patients [7]. The statistical significance of the finding for E. coli eradication is a key point for researchers.
  • Spectrum is Key: The efficacy difference is largely attributable to the inherently superior Gram-negative coverage of the third-generation cefetamet compared to the first-generation cefadroxil [2] [3]. This makes cefetamet pivoxil a more rational choice for infections predominantly caused by Gram-negative rods.
  • Shared Safety Profile: Both drugs exhibit a typical cephalosporin safety profile, with gastrointestinal disturbances being the most common adverse effect. This suggests no major differentiating factor in tolerability [1] [3].

References

Cefetamet Pivoxil beta-lactamase stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Activity and β-Lactamase Stability

Table 1: Comparative In Vitro Activity (MIC₉₀) of Cefetamet Against Respiratory Pathogens [1] [2] [3]

Pathogen Cefetamet MIC₉₀ (mg/L) Comparative Agents (MIC₉₀) Key Findings
Haemophilus influenzae (including β-lactamase+) ≤0.25 [1] Information missing 100% killed at ≤0.25 mg/L; stable against β-lactamases [1]
Streptococcus pyogenes ≤0.5 [1] Information missing Highly active [1]
Streptococcus pneumoniae ≤0.5 [1] Information missing Highly active [1]
Moraxella catarrhalis (including β-lactamase+) 1.0 [1] Information missing 90% inhibited at 1 mg/L; stable against β-lactamases [1]
Klebsiella pneumoniae 4.0 (92% inhibited) [1] Information missing Highly effective at breaking point (≤4 mg/L) [1]
Escherichia coli 4.0 (94% inhibited) [1] Information missing Highly effective at breaking point (≤4 mg/L) [1]
Proteus vulgaris Active [3] Resistant to Cefaclor [3] Active against cefaclor-resistant species [3]
Serratia marcescens Active [3] Resistant to Cefaclor [3] Active against cefaclor-resistant species [3]

Table 2: Spectrum of Activity and Stability [4] [3]

Aspect Summary for Cefetamet
Antibacterial Class Third-generation cephalosporin [4]
Gram-positive Coverage Active against streptococci (except enterococci); not active against staphylococci [4] [3]
Gram-negative Coverage Excellent against Enterobacteriaceae, Neisseria spp., Haemophilus spp. [4] [3]
Stability to β-Lactamases Enhanced stability compared to penicillins and earlier-gen cephalosporins; stable against TEM-1, SHV-1 [1] [3]
Resistant Organisms Not active against Pseudomonas aeruginosa, Enterobacter cloacae (cephalosporinase-overproducing), staphylococci [3]

Experimental Data and Methodologies

The supporting data for cefetamet's profile comes from standard, rigorous in vitro methodologies.

1. Minimum Inhibitory Concentration (MIC) Determination

  • Protocol Summary: The core method used was broth microdilution as referenced in [2]. Freshly isolated bacterial strains from respiratory tract infections were tested. A standardized inoculum of each bacterial strain was exposed to serial two-fold dilutions of cefetamet and comparator antibiotics in a microtiter plate. The plates were then incubated aerobically.
  • Endpoint: The Minimum Inhibitory Concentration (MIC) was recorded as the lowest concentration of the antibiotic that completely prevented visible growth after incubation. The MIC₉₀ represents the minimum concentration required to inhibit 90% of the tested bacterial strains [2].

2. β-Lactamase Stability Hydrolysis Studies

  • Protocol Summary: As described in [1], the stability of cefetamet to hydrolysis by specific β-lactamase enzymes was assessed. Purified enzymes, notably TEM-1 and SHV-1 (the most common plasmid-mediated β-lactamases in Enterobacteriaceae), were incubated with cefetamet.
  • Endpoint: The reaction was monitored for the degradation of the cefetamet molecule. Stability was confirmed by the lack of significant hydrolysis observed, indicating that these enzymes cannot efficiently inactivate the antibiotic [1].

3. Time-Kill Kinetics Analysis

  • Protocol Summary: This method evaluates the bactericidal (killing) activity and its rate. Bacteria were exposed to cefetamet at a concentration of 4 times the MIC [1]. Samples were withdrawn at predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours), serially diluted, and plated on agar to count viable colonies.
  • Endpoint: The log₁₀ reduction in colony-forming units (CFU/mL) over time was plotted. Cefetamet demonstrated bactericidal activity (typically defined as a ≥3-log₁₀ reduction in CFU/mL) against β-lactamase-producing H. influenzae, M. catarrhalis, and K. pneumoniae within 6 hours, and against S. pneumoniae within 4 hours [1].

The following workflow diagrams illustrate the logical sequence of these key experiments:

G A MIC Determination B Broth Microdilution A->B C Visual Growth Check B->C D Determine MIC/MIC90 C->D

G A β-Lactamase Stability B Incubate Drug with Enzyme A->B C Monitor Drug Degradation B->C D Confirm Stability (No Hydrolysis) C->D

G A Time-Kill Kinetics B Expose Bacteria to 4x MIC A->B C Sample at Time Intervals B->C D Plate & Count Viable Colonies C->D E Plot CFU Reduction Over Time D->E

Pharmacokinetic and Clinical Context

Cefetamet pivoxil is an orally absorbed prodrug that is rapidly hydrolyzed to active cefetamet in the intestinal wall and liver [4].

  • Bioavailability: Absolute oral bioavailability is 50-60% when taken with food, which enhances absorption. The syrup formulation has slightly lower bioavailability (38-47%) [4].
  • Elimination: Cefetamet is primarily eliminated unchanged by the kidneys via glomerular filtration, with a terminal elimination half-life of approximately 2.2 hours [4].
  • Spectrum Limitation: A key differentiator from some broader-spectrum β-lactams is cefetamet's lack of activity against staphylococci and P. aeruginosa [4] [3]. Its role is focused on Gram-negative and some Gram-positive respiratory and urinary tract pathogens.

Key Differentiators and Conclusions

For researchers, the primary differentiators of cefetamet pivoxil are:

  • Stability against common β-lactamases like TEM-1 and SHV-1, making it effective against many ampicillin- or amoxicillin-resistant strains [1] [3].
  • Potent activity against key respiratory pathogens, including β-lactamase-producing H. influenzae and M. catarrhalis [1] [2].
  • Oral bioavailability as a third-generation cephalosporin, offering a convenient step-down or outpatient therapy option [4].

References

Cefetamet Pivoxil in vitro versus in vivo correlation

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Antibacterial Profile and Experimental Data

Cefetamet demonstrates a broad spectrum of activity against common pathogens, with its stability against beta-lactamases being a key advantage.

Spectrum of Activity and Minimum Inhibitory Concentration (MIC) Data The table below compiles quantitative MIC data from studies, showing the concentration required to inhibit bacterial growth [1].

Bacterial Pathogen Cefetamet MIC (mg/L) Context & Comparative Efficacy
Haemophilus influenzae (including beta-lactamase+) ≤ 0.25 [1] 100% inhibition; superior to older oral beta-lactams [2] [1]
Streptococcus pyogenes ≤ 0.5 [1] Highly active [1]
Streptococcus pneumoniae ≤ 0.5 [1] Highly active [1]
Moraxella catarrhalis (including beta-lactamase+) ≤ 1.0 [1] 90% inhibition at 1 mg/L [1]
Escherichia coli ≤ 4.0 (94% inhibition) [1] Active against cefaclor-resistant species [2]
Klebsiella pneumoniae ≤ 4.0 (92% inhibition) [1] Active against cefaclor-resistant species [2]
Proteus vulgaris Not provided (Active) [2] Inhibits cefaclor-resistant species [2]
Serratia marcescens Not provided (Active) [2] Inhibits cefaclor-resistant species [2]

Key Experimental Protocols for In Vitro Assessment

  • MIC Determination: Typically uses broth microdilution methods according to standards like those from the CLSI. Bacteria are incubated in serial dilutions of Cefetamet, and the lowest concentration preventing visible growth is the MIC [2] [1].
  • Time-Kill Kinetics: Analyses bactericidal activity and rate of killing. At 4x MIC, Cefetamet was bactericidal against beta-lactamase-producing H. influenzae and K. pneumoniae within 6 hours, and against S. pneumoniae within 4 hours [1].
  • Beta-Lactamase Stability Studies: Enzymatic hydrolysis assays confirm stability against common beta-lactamases like TEM-1 and SHV-1, explaining its activity against amoxicillin-resistant strains [1].

Bioavailability and In Vivo Correlation

The in vitro findings are predictive of the drug's in vivo performance, demonstrated through pharmacokinetics and efficacy in animal models.

  • Prodrug Metabolism: Cefetamet Pivoxil itself is not antibacterial. After oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal wall and plasma to release the active Cefetamet [2] [3].
  • Correlation with Experimental Models: The potent in vitro activity against respiratory and urinary tract pathogens directly translates to efficacy. Good activity in experimental mouse and rat infection models demonstrated satisfactory oral bioavailability [2].

The diagram below illustrates the journey from oral administration to antibacterial action.

Start Oral Administration Cefetamet Pivoxil (Prodrug) A Intestinal Absorption Start->A B Enzymatic Hydrolysis (by esterases) A->B C Systemic Circulation Cefetamet (Active Metabolite) B->C D Distribution to Infection Site C->D E Binding to Penicillin- Binding Proteins (PBPs) D->E F Inhibition of Bacterial Cell Wall Synthesis E->F G Bacterial Cell Lysis and Death F->G

Comparative Analysis with Other Antibiotics

Cefetamet Pivoxil's profile is often compared to other oral antibiotics, particularly older cephalosporins.

Antibiotic Key Advantage of Cefetamet Experimental Basis
Cefaclor Superior activity against many Gram-negative pathogens [2] Inhibits cefaclor-resistant species (e.g., P. vulgaris, S. marcescens) due to greater beta-lactamase stability [2].
Amoxicillin / Amoxicillin-Clavulanic Acid Enhanced stability against TEM-1 beta-lactamases [1] More active in vitro against fresh respiratory isolates; stable against hydrolyzation by common beta-lactamases [1].
Cephalexin Broader spectrum and potency [2] Part of a newer generation with improved activity against Gram-negative bacteria [2].

Cefetamet Pivoxil demonstrates a strong and predictable correlation between its in vitro antibacterial properties and its in vivo efficacy.

  • For Researchers: The stability of Cefetamet against common beta-lactamases makes it a valuable candidate for treating community-acquired infections, particularly those caused by resistant Gram-negative organisms.
  • Key Consideration: Its lack of activity against staphylococci and Pseudomonas is a critical limitation that must be considered when selecting an empiric therapy.

References

Cefetamet Pivoxil Pharmacokinetics in Renal Impairment

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmacokinetic changes and resulting dosage recommendations for Cefetamet Pivoxil based on creatinine clearance (CLcr). Data is derived from a 1989 study involving patients with varying degrees of renal impairment [1].

Parameter Healthy Subjects (CLcr >80 mL/min/1.73m²) Mild Impairment (CLcr 40-80 mL/min/1.73m²) Moderate Impairment (CLcr 10-39 mL/min/1.73m²) Severe Impairment (CLcr <10 mL/min/1.73m²)
Elimination Half-Life (t₁/₂β) 2.2 - 2.5 hours [1] [2] Information not specific Significantly prolonged 29.1 ± 13.9 hours [1]
Total Body Clearance (CLs) 1.77 ± 0.27 mL/min/kg [1] Information not specific Significantly decreased 0.14 ± 0.04 mL/min/kg [1]
Renal Clearance (CLR) 1.42 ± 0.25 mL/min/kg [1] Information not specific Significantly decreased 0.04 ± 0.03 mL/min/kg [1]
Recommended Dosage Standard dose (e.g., 500mg q12h) [2] Half the normal dose, twice daily [1] Half the normal dose, twice daily [1] One-quarter normal daily dose, with a loading dose [1]

Key Findings:

  • Elimination Dependency: Cefetamet elimination is primarily dependent on renal function, with total body clearance and renal clearance showing a strong linear correlation with creatinine clearance [1].
  • Non-Renal Clearance: The non-renal clearance (CLNR) of cefetamet was found to be relatively low and showed only a weak correlation with renal function, indicating that non-renal elimination pathways play a minor role [1].
  • Volume of Distribution: The volume of distribution at steady state (approximately 0.29 L/kg) was not significantly altered by renal insufficiency, suggesting that tissue distribution is not affected [1] [2].
  • Bioavailability: The oral bioavailability of Cefetamet Pivoxil (approximately 45-50% under fed conditions) was not altered by renal failure, though the time to reach peak plasma concentration was significantly delayed [1] [2].

Experimental Protocol for Key Study

The primary data comes from a 1989 pharmacokinetic study titled "Pharmacokinetics of intravenous cefetamet and oral cefetamet pivoxil in patients with renal insufficiency" [1].

  • Study Design: An open-label, single-dose study comparing both intravenous and oral administration.
  • Subject Population: The study involved 9 healthy subjects and 38 patients with varying degrees of renal impairment, categorized based on their creatinine clearance (CLcr).
  • Dosing:
    • Intravenous (IV): A single 515 mg dose of cefetamet was administered as a short infusion.
    • Oral (PO): A single 1000 mg dose of cefetamet pivoxil (the prodrug) was administered.
  • Data Collection:
    • Blood Sampling: Multiple blood samples were collected following drug administration to determine plasma concentrations of cefetamet over time.
    • Urine Collection: Urine was collected over specified intervals to measure the amount of drug excreted unchanged.
  • Pharmacokinetic Analysis: Non-compartmental methods were used to calculate key parameters, including:
    • Area Under the Curve (AUC): To determine bioavailability and total exposure.
    • Elimination Half-Life (t₁/₂β): Calculated from the terminal slope of the plasma concentration-time curve.
    • Systemic Clearance (CLs) and Renal Clearance (CLR): Calculated from IV data using standard equations.
    • Volume of Distribution (Vss): Estimated from the IV infusion data.
  • Statistical Analysis: Linear regression was used to correlate clearance parameters (CLs, CLR, CLNR) with creatinine clearance.

The diagram below illustrates the logical relationship and workflow between renal function, pharmacokinetic parameters, and clinical outcomes for Cefetamet.

cluster_PK Pharmacokinetic Changes cluster_Action Clinical Action Renal_Function Renal Function (CLcr) PK_Params Key PK Parameters Renal_Function->PK_Params Decreases HalfLife ↑ Elimination Half-Life PK_Params->HalfLife Clearance ↓ Total & Renal Clearance PK_Params->Clearance Clinical_Effect Clinical Effect Dose_Adjust Dosage Adjustment Required Clinical_Effect->Dose_Adjust Monitoring Therapeutic Drug Monitoring (if available) Clinical_Effect->Monitoring Exposure ↑ Systemic Drug Exposure HalfLife->Exposure Clearance->Exposure Exposure->Clinical_Effect Increased Risk of

Important Limitations and Considerations

  • Historical Data: The most specific pharmacokinetic data available for Cefetamet in renal impairment is from 1989 [1]. The drug does not appear to be a major subject of recent clinical research.
  • Different Drug Alert: Some contemporary market reports, such as one forecasting growth to 2033, discuss Cefteram Pivoxil, which is a different cephalosporin antibiotic and should not be confused with Cefetamet Pivoxil [3].
  • General PK Principle: A review article on drug pharmacokinetics in renal impairment notes that non-renal clearance estimates for some drugs can be biased and overestimated in patients with renal disease, which is a methodological consideration for all research in this area [4].

References

Cefetamet Pivoxil clinical cure rates otitis media

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Cure Rates for Acute Otitis Media

The table below summarizes the key efficacy and safety outcomes from comparative clinical trials:

Trial Description Intervention & Dosage Clinical Cure Rate Overall Efficacy (Cure + Improvement) Adverse Events
74 children, observer-blind, randomized, 10-day treatment [1] [2] Cefetamet Pivoxil: 10 mg/kg twice daily [1] 31/36 (86%) [1] 35/36 (97%) [1] 3 patients (Diarrhoea most frequent) [1]
Cefaclor: 10 mg/kg twice daily [1] 28/36 (78%) [1] 32/36 (89%) [1] 1 patient [1]
270 children, open, randomized, 7-day treatment [3] Cefetamet Pivoxil: 10 mg/kg twice daily [3] Information not in sources 117/121 (97%) [3] 11% (mainly gastrointestinal) [3]
Cefaclor: 13.5 mg/kg three times daily [3] Information not in sources 104/115 (90%) [3] 15% [3]
40 children, randomized, 7-day treatment [4] Cefetamet Pivoxil: 20 mg/kg twice daily [4] 12/20 (60%) [4] Information not in sources No severe events [4]
Cefaclor: 20 mg/kg twice daily [4] 10/20 (50%) [4] 11/20 (55%) [4] No severe events [4]

Experimental Protocol Details

For researchers, the methodology details of the key trials are as follows:

  • Study Design: The primary trials were multicenter, randomized studies with parallel groups. One was an observer-blind trial [1], while another was an open-label study [3].
  • Participants: The studies enrolled children aged 1 to 15 years with acute otitis media [1] [3]. Diagnosis was based on clinical signs and symptoms, with one trial confirming bacterial etiology via tympanocentesis [4].
  • Intervention Groups: Patients were randomized to receive either Cefetamet Pivoxil or Cefaclor for 7 to 10 days. Dosages are detailed in the table above [1] [3] [4].
  • Outcome Measures:
    • Primary Efficacy: Clinical cure was defined as the resolution of signs and symptoms of acute otitis media [1].
    • Bacteriological Efficacy: Assessed via tympanocentesis in one study, with Cefetamet Pivoxil showing a 100% cure rate (44/44) compared to 86% (24/28) for Cefaclor [3].
    • Safety: Assessed by monitoring the occurrence and severity of adverse events, with gastrointestinal issues (like diarrhea) being the most commonly reported [1] [3].

Pharmacokinetic Profile

A separate pharmacokinetic study in healthy volunteers provided supporting data:

  • Peak Serum Concentration (Cmax): The mean peak serum level of cefetamet (the active moiety) after a 0.5g oral dose of Cefetamet Pivoxil was 4.86 ± 1.35 mg/L [5].
  • Elimination Half-life: The mean half-life was 3.56 ± 0.92 hours [5].
  • Urinary Recovery: 41.9 ± 3.8% of the oral dose was recovered in urine over 24 hours, indicating the fraction of the drug that is systemically available and excreted by the kidneys [5].

Modern Context for Otitis Media Treatment

While the data above provides a direct comparison of these two antibiotics, it is important to view it in the context of current medical practice:

  • Emphasis on Antibiotic Stewardship: Current guidelines for pediatric acute otitis media strongly emphasize antibiotic stewardship to combat resistance. For non-severe cases in children over 6 months, the American Academy of Pediatrics (AAP) often recommends watchful waiting (observation with analgesics for 48-72 hours) rather than immediate antibiotic prescription [6] [7].
  • Shift in Research Focus: A 2025 analysis revealed that the publication of otitis media clinical trials is highly skewed. While trials for interventions like pneumococcal conjugate vaccines have high publication rates, trials focusing on drugs, devices, and procedures have significantly lower publication rates, potentially hindering progress in these areas [8].

Visualizing the Clinical Trial Workflow

The following diagram illustrates the general flow of the clinical trials from which the comparative data was derived.

Start Patient Population: Children with AOM Randomize Randomization Start->Randomize GroupA Cefetamet Pivoxil Group Randomize->GroupA GroupB Cefaclor Group (Control) Randomize->GroupB Eval Outcome Evaluation GroupA->Eval GroupB->Eval ResultA Clinical Cure Bacteriological Cure Safety Profile Eval->ResultA Analysis ResultB Clinical Cure Bacteriological Cure Safety Profile Eval->ResultB Analysis

References

×

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

547.0962182 Da

Monoisotopic Mass

547.0962182 Da

Heavy Atom Count

35

UNII

2YE9732GFU

Pharmacology

Cefetamet Pivoxil Hydrochloride is the hydrochloride salt form of cefetamet pivoxil, a pivalate ester prodrug form of a cefetamet. After oral administration of cefetamet pivoxil hydrochloride, the ester bond is cleaved, releasing active cefetamet.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Wikipedia

Cefetamet pivoxil hydrochloride

Dates

Last modified: 09-13-2023
[1]. Sateesha S, et al. Formulation development and rheological studies of palatable cefetamet pivoxil hydrochloride dry powdersuspension. Daru. 2011;19(2):118-125.

Explore Compound Types